molecular formula C8H16N2O2 B556393 AC-Leu-NH2 CAS No. 28529-34-2

AC-Leu-NH2

Cat. No.: B556393
CAS No.: 28529-34-2
M. Wt: 172.22 g/mol
InChI Key: PHPXQAHAQREGGN-ZETCQYMHSA-N
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Description

AC-Leu-NH2, also known as this compound, is a useful research compound. Its molecular formula is C8H16N2O2 and its molecular weight is 172.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-acetamido-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHPXQAHAQREGGN-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30937178
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16624-68-3
Record name N-Acetyl-D-leucineamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30937178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The Multifaceted Role of N-Acetyl-L-leucinamide (AC-Leu-NH2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Deconstructing a Seemingly Simple Molecule

In the intricate world of peptide science and drug discovery, even the most fundamental structures can harbor significant utility. N-Acetyl-L-leucinamide (AC-Leu-NH2), a derivative of the essential amino acid L-leucine, presents as a case in point. While not a headline-grabbing therapeutic agent in its own right, its function is pivotal for researchers, scientists, and drug development professionals. This technical guide eschews a conventional template to provide an in-depth, research-centric perspective on the core functions of this compound, moving from its foundational physicochemical properties to its application in understanding complex biological systems. Our exploration will be grounded in established scientific principles, supported by verifiable references, to offer a trustworthy and authoritative resource.

I. The Fundamental Significance of Terminal Capping: Isolating the Leucine Side Chain

At its core, this compound is a molecular tool designed for specificity. In the physiological environment, amino acids exist as zwitterions, possessing both a positively charged amino group and a negatively charged carboxyl group. These charges can significantly influence molecular interactions. However, within a peptide chain, these terminal groups are neutralized through the formation of amide bonds.[1]

This compound mimics this intra-peptide state. The N-terminus is capped with an acetyl group, and the C-terminus is an amide. This structural modification is not trivial; it effectively isolates the physicochemical contributions of the leucine's isobutyl side chain.[1] By neutralizing the terminal charges, researchers can dissect the specific roles of leucine's hydrophobicity and steric bulk in various biological contexts, from protein folding to ligand-receptor binding, without the confounding influence of terminal charges.[1] This makes this compound an invaluable model compound in both computational and experimental studies.[1]

II. This compound as a Foundational Building Block in Peptide Synthesis

The strategic design of this compound extends to its utility in the synthesis of more complex peptides. The N-acetylation serves as a protective group, preventing the leucine residue from participating in unwanted side reactions during the stepwise elongation of a peptide chain.[2] This is a cornerstone of both solid-phase and solution-phase peptide synthesis, ensuring the fidelity of the final peptide sequence.

The amidation of the C-terminus can also be a deliberate design feature in the synthesis of peptide-based therapeutics. An amidated C-terminus can increase the metabolic stability of a peptide by making it resistant to degradation by carboxypeptidases. This modification can also influence the peptide's overall conformation and its ability to interact with its biological target.

III. The Broader Context: Leucine-Containing Peptides as Modulators of Enzyme Activity

While direct evidence for this compound as a potent, specific enzyme inhibitor is not extensively documented, its structure provides a basis for understanding how more complex leucine-containing peptides can function as significant modulators of enzyme activity. The leucine residue, with its hydrophobic side chain, is frequently involved in the recognition and binding of substrates and inhibitors to enzymes, particularly proteases.

Calpain Inhibition: A Case Study

Calpains are a family of calcium-dependent cysteine proteases implicated in a host of cellular processes and pathological conditions, including neurodegenerative diseases.[1] The dysregulation of calpain activity often leads to aberrant cleavage of cellular proteins, contributing to cytotoxicity. Consequently, the development of calpain inhibitors is a significant area of therapeutic research.

Several potent calpain inhibitors are peptide-based and feature leucine residues. For instance, N-Acetyl-Leu-Leu-norleucinal (ALLN), also known as Calpain Inhibitor I, is a strong, competitive inhibitor of calpain I and calpain II. The di-leucine motif in this and other inhibitors, such as Z-Leu-Leu-Leu-al (MG132), underscores the importance of leucine in engaging with the active site of calpains.[3][4] While this compound itself is a much simpler structure, it represents the fundamental leucine-based recognition element that is elaborated upon in these more complex and potent inhibitors.

IV. Experimental Protocols: Investigating the Effects of Leucine-Containing Peptides

To translate the conceptual understanding of this compound and related compounds into practical application, robust experimental protocols are essential. The following sections detail methodologies for assessing the impact of leucine-containing peptides on cellular systems, with a focus on calpain activity.

A. Fluorogenic Calpain Activity Assay

This assay provides a quantitative measure of calpain activity and is a primary method for screening potential inhibitors.

Principle: A synthetic peptide substrate, such as Suc-LLVY-AMC, contains a fluorophore (7-amino-4-methylcoumarin, AMC) that is quenched in its intact form. Cleavage of the substrate by active calpain releases AMC, resulting in a measurable increase in fluorescence.

Step-by-Step Methodology:

  • Cell Lysate Preparation:

    • Culture cells to the desired confluency.

    • Induce the cellular process of interest (e.g., apoptosis, neurotoxicity) in the presence or absence of the test compound (e.g., a leucine-containing peptide inhibitor).

    • Harvest cells and wash with ice-cold PBS.

    • Lyse the cells in a non-denaturing lysis buffer containing protease inhibitors (excluding those that target cysteine proteases if calpain activity is the target).

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant containing cytosolic proteins.

    • Determine the protein concentration of the lysate using a standard method (e.g., Bradford or BCA assay).

  • Assay Setup (96-well plate format):

    • Prepare a reaction buffer containing calcium, as calpains are calcium-dependent.

    • In each well, add a standardized amount of cell lysate (e.g., 20-50 µg of protein).

    • Add the fluorogenic calpain substrate (e.g., Suc-LLVY-AMC) to a final concentration of 50-100 µM.

    • For inhibitor studies, pre-incubate the lysate with various concentrations of the test compound before adding the substrate. Include a known calpain inhibitor as a positive control.

    • Include a "no lysate" control to measure background fluorescence.

  • Data Acquisition and Analysis:

    • Incubate the plate at 37°C, protected from light.

    • Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) using a microplate reader with excitation and emission wavelengths appropriate for AMC (typically ~360 nm excitation and ~460 nm emission).

    • Calculate the rate of substrate cleavage (change in fluorescence over time).

    • Normalize the calpain activity to the protein concentration of the lysate.

    • For inhibitor studies, plot the calpain activity against the inhibitor concentration to determine the IC50 value.

B. Western Blot Analysis of Calpain Substrates

This method provides an indirect measure of calpain activity by assessing the cleavage of known calpain substrates.

Principle: The activation of calpain leads to the proteolytic cleavage of specific cellular proteins. By using antibodies that recognize either the full-length protein or its cleavage products, one can infer the level of calpain activity. A common substrate used for this purpose is α-spectrin.

Step-by-Step Methodology:

  • Sample Preparation:

    • Treat cells as described in the fluorogenic assay protocol.

    • Lyse the cells in a denaturing buffer (e.g., RIPA buffer) containing a cocktail of protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for a known calpain substrate (e.g., α-spectrin).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the full-length substrate and its cleavage products.

    • An increase in the cleavage products and a corresponding decrease in the full-length protein indicate an increase in calpain activity.

    • Normalize the results to a loading control (e.g., β-actin or GAPDH).

V. Data Presentation: A Comparative Overview

To provide a clear and concise summary of the properties of this compound and related compounds, the following tables are presented.

Table 1: Physicochemical Properties of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )StructureKey Feature
This compound C8H15N2O2172.22Acetyl-Leucine-AmideTerminally capped leucine, model compound
N-Acetyl-L-leucine C8H15NO3173.21Acetyl-LeucineN-terminally capped leucine
Calpain Inhibitor I (ALLN) C20H37N3O4383.53Ac-Leu-Leu-norleucinalDi-leucine peptide aldehyde, calpain inhibitor

VI. Visualizing the Concepts: Diagrams and Workflows

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows.

G cluster_0 Cellular Environment cluster_1 Therapeutic Intervention Cellular_Stress Cellular Stress (e.g., Oxidative Stress, Ca2+ Influx) Calpain_Activation Calpain Activation Cellular_Stress->Calpain_Activation Substrate_Cleavage Substrate Cleavage (e.g., α-spectrin) Calpain_Activation->Substrate_Cleavage Cell_Dysfunction Cell Dysfunction / Death Substrate_Cleavage->Cell_Dysfunction Leucine_Inhibitor Leucine-Containing Calpain Inhibitor (e.g., ALLN) Leucine_Inhibitor->Calpain_Activation Inhibition G Start Start: Treat cells with test compound Cell_Lysis Cell Lysis Start->Cell_Lysis Protein_Quant Protein Quantification Cell_Lysis->Protein_Quant Assay_Setup Set up Fluorogenic Assay (Lysate + Substrate +/- Inhibitor) Protein_Quant->Assay_Setup Incubation Incubate at 37°C Assay_Setup->Incubation Fluorescence_Reading Measure Fluorescence Incubation->Fluorescence_Reading Data_Analysis Data Analysis (Calculate activity, IC50) Fluorescence_Reading->Data_Analysis End End Data_Analysis->End

Figure 2: A streamlined experimental workflow for determining the inhibitory potential of a compound on calpain activity using a fluorogenic assay.

VII. Concluding Remarks and Future Directions

N-Acetyl-L-leucinamide (this compound) serves as a quintessential example of how a structurally simple molecule can be of profound importance in the complex fields of biochemical research and drug development. Its primary, well-documented function is that of a model compound, enabling the precise study of the leucine side chain's contributions to molecular interactions. [1]Furthermore, it is a valuable building block in the chemical synthesis of more elaborate peptides.

While this compound itself may not be a potent biological effector, it provides the conceptual framework for understanding the action of more complex leucine-containing peptides that exhibit significant biological activities, such as the inhibition of proteases like calpain. The methodologies detailed in this guide offer a practical starting point for researchers to investigate the effects of such compounds.

Future research could explore the subtle biological activities of this compound itself, particularly concerning its transport across cell membranes and its metabolic fate compared to its carboxylic acid counterpart, N-acetyl-L-leucine. Such studies could reveal novel, albeit likely modest, biological roles and further solidify its utility as a versatile tool in the researcher's arsenal.

VIII. References

  • J-Stage. (n.d.). Differential Inhibition of Calpain and Proteasome Activities by Peptidyl Aldehydes of Di-Leucine and Tri-Leucine. Retrieved from [Link]

  • PubChem. (n.d.). N-Acetyl-L-leucine. Retrieved from [Link]

  • ACS Publications. (n.d.). Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. Retrieved from [Link]

  • PubMed. (n.d.). Amino Acids in Cell Signaling: Regulation and Function. Retrieved from [Link]

  • The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. (n.d.). Retrieved from [Link]

  • Hegdekar, N., et al. (2021). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 16(12), 2410-2411. Retrieved from [Link]

  • Wikipedia. (n.d.). Amino acid. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of N-Acetyl-L-leucinamide (Ac-Leu-NH2)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Ac-Leu-NH2 in Research

N-Acetyl-L-leucinamide (this compound) is a derivative of the essential amino acid L-leucine, featuring an acetylated N-terminus and an amidated C-terminus. This seemingly simple modification of a fundamental biological building block imparts unique physicochemical properties, rendering this compound a valuable tool in various scientific disciplines. In peptide and protein science, it serves as a model compound for studying the behavior of leucine residues within larger polypeptide chains, where the terminal charges are neutralized by amide bonds.[1] Furthermore, the N-acetylated and C-amidated structure is a common feature in bioactive peptides, enhancing their stability against enzymatic degradation and modifying their interaction with biological targets. The synthesis of this compound is a foundational exercise in peptide chemistry, illustrating key principles of protecting group strategy, amide bond formation, and purification. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols for both solution-phase and solid-phase methodologies.

Strategic Approaches to this compound Synthesis: A Comparative Overview

The synthesis of this compound can be broadly approached via two distinct strategies: solution-phase synthesis and solid-phase peptide synthesis (SPPS).

  • Solution-Phase Synthesis: This classical approach involves the coupling of N-acetyl-L-leucine (Ac-Leu-OH) with an ammonia source in a homogenous reaction mixture.[1] It is particularly advantageous for large-scale synthesis and when specific chemical manipulations are better performed in solution. However, it can be more labor-intensive due to the need for purification after each step.

  • Solid-Phase Peptide Synthesis (SPPS): Developed by Bruce Merrifield, SPPS involves the stepwise assembly of the peptide on an insoluble polymer resin.[2] This method is highly efficient, amenable to automation, and simplifies purification as excess reagents and byproducts are removed by simple filtration and washing.[2] For the synthesis of this compound, this would involve attaching leucine to an amide-forming resin, followed by N-terminal acetylation and cleavage from the support.[3][4]

The choice between these two methodologies depends on the desired scale of synthesis, available equipment, and the specific research context. This guide will provide detailed protocols for both approaches to allow for an informed selection.

Part 1: Solution-Phase Synthesis of this compound

The solution-phase synthesis of this compound is a two-stage process: first, the synthesis of the N-acetylated leucine precursor, and second, the coupling of this precursor with an ammonia source to form the final amide.

Stage 1: Synthesis of N-Acetyl-L-leucine (Ac-Leu-OH)

The starting material for the solution-phase synthesis is N-acetyl-L-leucine, which can be readily prepared from L-leucine through acetylation with acetic anhydride.[5][6][7]

Reaction Scheme:

L_Leucine L-Leucine Ac_Leu_OH N-Acetyl-L-leucine (Ac-Leu-OH) L_Leucine->Ac_Leu_OH + Acetic Anhydride (NaOH, H₂O) Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Ac_Leu_OH Acetic_Acid Acetic Acid

Caption: Synthesis of N-Acetyl-L-leucine from L-Leucine.

Experimental Protocol: Acetylation of L-Leucine

  • Dissolution: In a flask equipped with a magnetic stirrer, dissolve L-leucine (1.0 eq.) in an aqueous solution of sodium hydroxide (2N).

  • Acetylation: Cool the solution in an ice bath and add acetic anhydride (1.0-1.5 eq.) dropwise while maintaining the temperature below 10°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Acidification: Cool the reaction mixture again in an ice bath and carefully acidify with hydrochloric acid (HCl) to a pH of approximately 2-3. This will precipitate the N-acetyl-L-leucine.

  • Isolation and Purification: Collect the white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from hot water or an ethanol/water mixture.[7]

ReagentMolar RatioKey Considerations
L-Leucine1.0Starting amino acid.
Acetic Anhydride1.0 - 1.5Acetylating agent. Excess can be used to drive the reaction to completion.
Sodium Hydroxide~2.0Maintains a basic pH to deprotonate the amino group for nucleophilic attack.
Hydrochloric AcidAs neededUsed to acidify the reaction mixture and precipitate the product.
Stage 2: Amide Bond Formation

The crucial step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid of Ac-Leu-OH and an ammonia source. This is typically achieved using a coupling reagent to activate the carboxyl group. Carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly employed for this purpose, often in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) to improve efficiency and suppress side reactions.[8][9]

Reaction Scheme:

Ac_Leu_OH Ac-Leu-OH Ac_Leu_NH2 Ac-Leu-NH₂ Ac_Leu_OH->Ac_Leu_NH2 + NH₃ (EDC, HOBt, Base) Ammonia NH₃ (or NH₄Cl) Ammonia->Ac_Leu_NH2 Byproducts Urea byproduct

Caption: Solution-phase synthesis of this compound.

Experimental Protocol: Coupling of Ac-Leu-OH with Ammonia

  • Reaction Setup: Dissolve N-acetyl-L-leucine (1.0 eq.) and HOBt (1.1 eq.) in an appropriate anhydrous solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).

  • Activation: Cool the solution to 0°C in an ice bath and add EDC·HCl (1.1 eq.). Stir the mixture at 0°C for 30 minutes to activate the carboxylic acid.

  • Amine Addition: Add a source of ammonia, such as a solution of ammonia in the reaction solvent or ammonium chloride (NH₄Cl, 1.2 eq.) along with a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.5 eq.) to neutralize the ammonium salt and the HCl from EDC·HCl.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash successively with a weak acid solution (e.g., 5% citric acid), a weak base solution (e.g., 5% sodium bicarbonate), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization.[7]

ReagentMolar RatioKey Considerations
N-Acetyl-L-leucine1.0The carboxylic acid component.
EDC·HCl1.1Water-soluble carbodiimide coupling agent.
HOBt1.1Additive to suppress racemization and improve coupling efficiency.
Ammonia source (e.g., NH₄Cl)1.2The amine component.
DIPEA2.5Non-nucleophilic base to neutralize salts.

Part 2: Solid-Phase Synthesis of this compound

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach to this compound, with the product being assembled on a solid support and cleaved off in the final step. The use of a Rink Amide resin is ideal for this synthesis as it directly yields a C-terminal amide upon cleavage.[2][4][10]

Workflow Overview:

Resin Rink Amide Resin Fmoc_Deprotection1 Fmoc Deprotection (20% Piperidine in DMF) Resin->Fmoc_Deprotection1 Coupling Coupling of Fmoc-Leu-OH (HBTU/DIPEA or DIC/HOBt) Fmoc_Deprotection1->Coupling Fmoc_Deprotection2 Fmoc Deprotection (20% Piperidine in DMF) Coupling->Fmoc_Deprotection2 Acetylation N-terminal Acetylation (Acetic Anhydride/DIPEA) Fmoc_Deprotection2->Acetylation Cleavage Cleavage from Resin (TFA cocktail) Acetylation->Cleavage Purification Purification of Ac-Leu-NH₂ Cleavage->Purification

Caption: Solid-phase synthesis workflow for this compound.

Experimental Protocol: SPPS of this compound
  • Resin Swelling: Place Rink Amide resin in a reaction vessel and swell in DMF for 30-60 minutes.[2]

  • Fmoc Deprotection (Initial): Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes, drain, and repeat for another 15-20 minutes to remove the Fmoc protecting group from the linker. Wash the resin thoroughly with DMF.[2][3]

  • Leucine Coupling:

    • In a separate vial, pre-activate Fmoc-L-leucine-OH (3-5 eq. relative to resin loading) with a coupling reagent such as HBTU (0.95 eq. to the amino acid) and DIPEA (2 eq. to the amino acid) in DMF for a few minutes.[11]

    • Alternatively, use DIC (1 eq. to the amino acid) and HOBt (1 eq. to the amino acid).

    • Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a qualitative test such as the Kaiser ninhydrin test (a negative result indicates completion).[2]

    • Wash the resin thoroughly with DMF.

  • Fmoc Deprotection (Leucine): Repeat step 2 to remove the Fmoc group from the N-terminus of the resin-bound leucine.

  • N-terminal Acetylation:

    • Prepare a capping solution of acetic anhydride and a non-nucleophilic base (e.g., DIPEA or pyridine) in DMF (e.g., a 1:1:8 volume ratio of acetic anhydride:DIPEA:NMP).[12]

    • Add this solution to the resin and agitate for 30-60 minutes.

    • Wash the resin with DMF, followed by dichloromethane (DCM), and dry the resin under vacuum.[13]

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail. A common mixture is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIS).[5]

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.[14][15]

    • Filter the resin and collect the filtrate. Wash the resin with a small amount of TFA.

  • Product Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a large volume of cold diethyl ether.[5]

    • Collect the precipitate by centrifugation, wash with cold ether, and dry under vacuum.

    • The crude this compound can be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[16][17]

Characterization of this compound

Confirmation of the successful synthesis of this compound requires thorough characterization using modern analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the acetyl group (singlet around 2.0 ppm), the leucine side chain protons (multiplets in the 0.9-1.7 ppm range), the α-proton (multiplet around 4.3 ppm), and the amide protons (broad signals in the 7-8 ppm range). The exact chemical shifts will be solvent-dependent.
¹³C NMR Expected signals for the carbonyl carbons of the acetyl and amide groups (around 170-175 ppm), the α-carbon (around 52 ppm), the acetyl methyl carbon (around 23 ppm), and the carbons of the isobutyl side chain.
Mass Spectrometry (ESI-MS) The expected molecular weight of this compound is 172.22 g/mol .[1] In positive ion mode, the expected [M+H]⁺ ion would be at m/z 173.23. The fragmentation pattern can also be used to confirm the sequence.[18][19]
RP-HPLC A single major peak in the chromatogram indicates a high degree of purity. The retention time will depend on the specific column and gradient used.[16][20]

Discussion of Key Experimental Choices and Potential Pitfalls

Choice of Coupling Reagent

The selection of a coupling reagent is critical for achieving high yields and minimizing side reactions.

  • Carbodiimides (DCC, DIC, EDC): These are cost-effective and widely used. DCC is suitable for solution-phase synthesis, but the dicyclohexylurea (DCU) byproduct is insoluble and can complicate purification.[18] DIC is preferred for SPPS as its urea byproduct is more soluble.[18] EDC is water-soluble, making it ideal for solution-phase reactions where byproducts can be removed by aqueous workup.[11][21]

  • Uronium/Aminium Salts (HBTU, HATU): These reagents are generally more efficient and faster than carbodiimides, especially for sterically hindered couplings.[11][21] They are commonly used in SPPS.

The use of additives like HOBt or OxymaPure with carbodiimides is strongly recommended to form an active ester intermediate, which is more stable than the O-acylisourea intermediate, thereby reducing the risk of racemization and the formation of the inactive N-acylurea byproduct.[11]

Side Reactions and Mitigation Strategies
  • Racemization: The activation of the carboxylic acid can lead to the formation of an oxazolone intermediate, which can tautomerize and cause racemization of the chiral α-carbon. This is minimized by using urethane-based protecting groups (like Fmoc), using coupling additives (HOBt, HOAt), and avoiding excessive use of strong bases.[11]

  • N-acylurea Formation: This is a common side reaction with carbodiimides where the O-acylisourea intermediate rearranges to a stable N-acylurea, which is unreactive towards the amine. This can be suppressed by the addition of HOBt.[11]

  • Incomplete Coupling: In SPPS, incomplete coupling can lead to deletion sequences. Using an excess of the activated amino acid and monitoring the reaction with a qualitative test like the Kaiser test can help ensure complete coupling.[2]

Safety and Handling Precautions

Many of the reagents used in the synthesis of this compound are hazardous and should be handled with appropriate safety precautions in a well-ventilated fume hood.

ReagentPrimary HazardsSafe Handling Practices
Carbodiimides (DCC, EDC) Skin and respiratory sensitizers, corrosive.[22][23]Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
Coupling Reagents (HBTU, HATU) Potential sensitizers.[22]Handle with care, avoiding skin contact and inhalation.
HOBt Potentially explosive when anhydrous.[22]Use the commercially available hydrated form. Avoid heating.
Acetic Anhydride Corrosive, flammable, lachrymator.Handle in a fume hood, wear appropriate personal protective equipment (PPE).
Piperidine Flammable, toxic, corrosive.Use in a well-ventilated fume hood, wear appropriate PPE.
Trifluoroacetic Acid (TFA) Highly corrosive, causes severe burns.Handle with extreme care in a fume hood, wearing acid-resistant gloves and eye protection.

Conclusion

The synthesis of N-acetyl-L-leucinamide is an excellent model for demonstrating fundamental principles of peptide chemistry. Both solution-phase and solid-phase methodologies offer reliable pathways to this compound, each with its own set of advantages and considerations. By carefully selecting the appropriate synthetic strategy, coupling reagents, and purification methods, and by adhering to strict safety protocols, researchers can efficiently and reproducibly synthesize this compound for a wide range of applications in chemical and biological research. This guide provides the necessary technical details and insights to empower researchers in this endeavor.

References

  • Stathopoulos, P., Papas, S., & Tsikaris, V. (2006). C-Terminal N-alkylated peptide amides resulting from the linker decomposition of the Rink amide resin. A new cleavage mixture prevents their formation. Journal of Peptide Science, 12(3), 227–232.
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N-Acetyl-L-Leucinamide and its Carboxylate Analogue: A Tale of Two Molecules in Therapeutic Development and Biochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: A Critical Distinction in Nomenclature and Application

In the landscape of neuropharmacology and biochemical research, precision in molecular identity is paramount. This guide addresses the discovery, history, and scientific evolution of two related, yet functionally distinct, molecules: N-acetyl-L-leucine and N-acetyl-L-leucinamide. While the user's query specified the amide, the vast body of therapeutic research and historical significance lies with its carboxylate counterpart, N-acetyl-L-leucine. N-acetyl-L-leucinamide and its derivatives, conversely, are primarily documented as tools for peptide synthesis and biochemical studies, valued for their enhanced stability. This guide will first provide a comprehensive historical account of N-acetyl-L-leucine as a therapeutic agent and then delineate the known scientific context of N-acetyl-L-leucinamide to offer a complete and accurate perspective for the scientific community.

Part 1: The Therapeutic Journey of N-Acetyl-L-Leucine

Early Origins: From Vertigo to a Deeper Neurological Focus

The story of N-acetyl-leucine begins not with the pure L-enantiomer, but with its racemic mixture, N-acetyl-DL-leucine. Marketed under the brand name Tanganil, this compound has been utilized in France since 1957 for the treatment of vertigo.[1] For decades, its use was confined to this indication, with a limited understanding of its precise mechanism of action.

A pivotal shift in the scientific narrative occurred with the investigation into the differential effects of its stereoisomers. Research demonstrated that the therapeutic activity resided primarily in the L-enantiomer, N-acetyl-L-leucine (also known as levacetylleucine).[2] This discovery catalyzed a new wave of research, moving beyond symptomatic relief for vertigo and into the realm of treating complex neurological disorders.

A New Era: Targeting Lysosomal Storage Disorders and Ataxias

The modern therapeutic history of N-acetyl-L-leucine is intrinsically linked to rare, debilitating neurological diseases. Observational studies in patients with Niemann-Pick disease type C (NPC), a rare lysosomal storage disorder, suggested that N-acetyl-DL-leucine had both symptomatic and potential neuroprotective benefits.[3] Subsequent preclinical studies in animal models of NPC and other lysosomal storage diseases, such as Tay-Sachs and Sandhoff diseases (GM2 gangliosidoses), further solidified the therapeutic potential of the L-enantiomer.[4]

These promising early findings led to formal clinical investigations. A key study published in the New England Journal of Medicine demonstrated that treatment with N-acetyl-L-leucine for 12 weeks resulted in a better neurological status compared to placebo in patients with NPC.[5] This, along with other successful trials, culminated in the U.S. Food and Drug Administration (FDA) approval of levacetylleucine (brand name Aqneursa) for the treatment of NPC in September 2024.[3][6]

The therapeutic scope of N-acetyl-L-leucine continues to expand, with ongoing clinical trials for other neurological conditions characterized by ataxia, including Ataxia-Telangiectasia.[6]

Unraveling the Mechanism of Action: A Shift in Cellular Transport

A significant breakthrough in understanding how N-acetylation transforms leucine into a therapeutic agent came from studies on its cellular transport. Leucine, an essential amino acid, is taken up by cells via the L-type amino acid transporter 1 (LAT1). However, research has shown that the acetylation of L-leucine switches its primary mode of cellular entry. N-acetyl-L-leucine is instead transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[7] This alteration in transport is crucial, as it bypasses the typically saturated LAT1 transporter, allowing for a different pharmacokinetic and pharmacodynamic profile.

Once inside the cell, N-acetyl-L-leucine is metabolized, with the acetyl group being cleaved to yield L-leucine.[7] This intracellular release of L-leucine is thought to be a key part of its therapeutic effect, potentially influencing pathways like the mechanistic target of rapamycin (mTOR) signaling and improving lysosomal and mitochondrial function.[8][9]

Part 2: N-Acetyl-L-Leucinamide in the Research Arena

In contrast to the extensive therapeutic history of its carboxylate analogue, N-acetyl-L-leucinamide exists primarily within the domain of biochemical and synthetic chemistry research.

A Tool for Peptide Synthesis and Structural Studies

N-acetyl-L-leucinamide and its derivatives, such as N-α-Acetyl-L-leucine N-methylamide, are utilized in peptide synthesis.[] The presence of the amide group, as opposed to a carboxylic acid, imparts greater stability under physiological conditions. This makes it a valuable building block in the creation of peptides and peptidomimetics for research purposes.

These modified amino acids are employed to study protein structure and function, enzymatic activity, and peptide bond formation and cleavage.[] Their enhanced stability prevents unwanted side reactions and degradation, allowing for more controlled experimental conditions.

A Distinct Chemical Entity

It is critical for researchers to recognize that N-acetyl-L-leucinamide is a distinct chemical entity from N-acetyl-L-leucine. While both are derived from L-leucine, the substitution of the carboxylic acid with an amide group significantly alters the molecule's chemical properties, including its acidity, polarity, and biological interactions.

More complex synthetic derivatives, such as L-Leucinamide, N-acetyl-L-leucyl-N-(1-formyl-3-mercaptopropyl)-, (S)-, have been developed as potential tools in drug discovery, for example, as enzyme inhibitors.[7] These compounds, however, represent highly specialized research chemicals and do not have the broad therapeutic history of N-acetyl-L-leucine.

Experimental Protocols

Synthesis of N-Acetyl-DL-Leucine

A representative laboratory-scale synthesis of N-acetyl-DL-leucine involves the acylation of L-leucine followed by racemization.

Materials:

  • L-leucine

  • Acetic anhydride

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Salicylaldehyde (catalyst for racemization)

  • Activated carbon

Procedure:

  • Dissolve L-leucine in an aqueous solution of 2N NaOH with heating.

  • Add a catalytic amount of salicylaldehyde and maintain the temperature at approximately 95°C for several hours to induce racemization. Monitor the optical rotation to confirm the formation of the racemic mixture (optical rotation should approach 0).[11]

  • Cool the reaction mixture to approximately 5°C.

  • Slowly add acetic anhydride dropwise to the cooled solution to perform the acetylation.

  • After the addition is complete, allow the reaction to proceed for a short period.

  • Warm the solution (e.g., to 60°C) and add activated carbon for decolorization.

  • Filter the solution to remove the activated carbon.

  • Adjust the pH of the filtrate to approximately 2.5-3.0 with HCl to precipitate the N-acetyl-DL-leucine.[11]

  • Cool the mixture to induce crystallization, and collect the product by filtration.

  • Dry the resulting solid to obtain N-acetyl-DL-leucine.

Visualizations

Logical Flow of Discovery and Development

Discovery and Development Timeline of N-Acetyl-Leucine A 1957: N-Acetyl-DL-Leucine (Tanganil) Used for Vertigo in France B Investigation into Stereoisomers A->B Decades of Clinical Use C Identification of N-Acetyl-L-Leucine as the Active Enantiomer B->C Pharmacological Studies D Preclinical Studies in Lysosomal Storage Disorders (e.g., NPC) C->D Shift in Therapeutic Focus E Clinical Trials for NPC and other Ataxias D->E Promising Preclinical Data F 2024: FDA Approval of Levacetylleucine (Aqneursa) for NPC E->F Successful Clinical Outcomes G Ongoing Research for other Neurological Disorders F->G Expanded Therapeutic Potential

Caption: Timeline of N-Acetyl-Leucine's therapeutic development.

Mechanism of Action: Cellular Uptake

Cellular Uptake of L-Leucine vs. N-Acetyl-L-Leucine cluster_extracellular Extracellular Space cluster_cell Intracellular Space Leucine L-Leucine LAT1 LAT1 Transporter Leucine->LAT1 NAL N-Acetyl-L-Leucine OAT_MCT OAT/MCT Transporters NAL->OAT_MCT Leucine_in L-Leucine NAL_in N-Acetyl-L-Leucine Metabolism Metabolism NAL_in->Metabolism Deacetylation Metabolism->Leucine_in LAT1->Leucine_in OAT_MCT->NAL_in

Caption: Differential cellular transport of L-Leucine and N-Acetyl-L-Leucine.

Conclusion

The history of N-acetyl-L-leucine is a compelling example of drug repurposing and the importance of stereochemistry in pharmacology. From a long-standing treatment for vertigo, its active L-enantiomer has emerged as a significant therapeutic for rare and debilitating neurological disorders. This journey has been underpinned by rigorous scientific investigation into its mechanism of action, revealing a unique mode of cellular transport that distinguishes it from its parent amino acid.

In contrast, N-acetyl-L-leucinamide remains a valuable tool within the research and development pipeline, facilitating the synthesis and study of peptides and proteins. A clear understanding of the distinct identities and applications of N-acetyl-L-leucine and N-acetyl-L-leucinamide is essential for the advancement of both clinical therapeutics and fundamental biochemical research.

References

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  • Churchill, G. C., et al. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports.
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  • Kaya, E., et al. (2020). Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PLoS One.
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Biological relevance of N-terminal acetylation of leucine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Relevance of N-Terminal Acetylation of Leucine

For Researchers, Scientists, and Drug Development Professionals

N-terminal acetylation (Nt-acetylation) is one of the most prevalent co- and post-translational protein modifications in eukaryotes, affecting an estimated 80% of the human proteome.[1][2][3] This irreversible modification, the addition of an acetyl group to the alpha-amino group of the N-terminal amino acid, has profound implications for protein function, stability, and localization.[1][4] While historically viewed as a protective cap against degradation, recent advancements have unveiled a more complex and nuanced role for Nt-acetylation. This guide focuses specifically on the biological relevance of the Nt-acetylation of leucine residues, a modification primarily catalyzed by the NatC and NatE N-terminal acetyltransferases. We will delve into the molecular machinery, the diverse functional consequences, its emerging role in human health and disease, and the experimental methodologies crucial for its investigation. This document aims to provide a comprehensive resource for researchers and drug development professionals seeking to understand and target this critical protein modification.

PART 1: The Core Machinery of Leucine N-Terminal Acetylation

The specificity of Nt-acetylation is determined by a family of enzymes known as N-terminal acetyltransferases (NATs).[1] These enzymes exhibit distinct substrate specificities, primarily dictated by the first few amino acids of a polypeptide chain.[1] For proteins with an N-terminal leucine, the key players are the NatC and NatE complexes.

The N-Terminal Acetyltransferases (NATs)

NATs are a class of enzymes that catalyze the transfer of an acetyl group from acetyl-coenzyme A (Ac-CoA) to the N-terminal amino group of a protein.[5][6] This process neutralizes the positive charge of the N-terminus, increasing its hydrophobicity and size, which can in turn influence a wide array of cellular processes.[1][5]

Specificity for Leucine: NatC and NatE

While several NATs exist with overlapping specificities, NatC and NatE are the primary enzymes responsible for acetylating proteins that retain their initiator methionine (iMet) followed by a hydrophobic residue like leucine.[4][7]

  • NatC: This complex is composed of the catalytic subunit Naa30 and the auxiliary subunits Naa35 and Naa38.[5] NatC typically acetylates proteins with the N-terminal sequence Met-Leu, Met-Ile, Met-Phe, or Met-Trp.[4][7]

  • NatE: The NatE complex includes the catalytic subunit Naa50.[1] Its substrate specificity can overlap with NatC, and it has been shown to acetylate substrates with an N-terminal leucine at the second position (P2).[7]

The interplay and potential redundancy between NatC and NatE in acetylating leucine-terminated proteins are areas of active research.[1]

PART 2: Functional Consequences of Leucine N-Terminal Acetylation

The addition of an acetyl group to an N-terminal leucine residue is not a mere chemical curiosity; it is a critical determinant of protein fate and function. This modification can act as a molecular switch, modulating protein stability, mediating protein-protein interactions, and influencing subcellular localization.

A Double-Edged Sword: Protein Stability and the N-Degron Pathway

Nt-acetylation has a paradoxical role in protein stability. It can either protect a protein from degradation or mark it for destruction via the N-degron pathway.

  • Protection from Degradation: By masking the positively charged N-terminus, Nt-acetylation can prevent recognition by certain E3 ubiquitin ligases that target unacetylated N-termini, thereby shielding the protein from proteasomal degradation.[5][8] This protective role is particularly important for proteins that would otherwise be rapidly turned over.[8]

  • Creation of a Degradation Signal (Ac/N-Degron): Conversely, the acetylated N-terminus can be recognized by specific E3 ubiquitin ligases, such as Doa10 and Not4 in yeast, creating an "acetylated N-degron" (Ac/N-degron) that targets the protein for ubiquitination and subsequent degradation by the proteasome.[4][9] The decision between protection and degradation is context-dependent and influenced by the specific protein and the cellular environment.

The following diagram illustrates the dual role of Leucine Nt-acetylation in protein stability:

protein_stability cluster_0 Unacetylated N-terminal Leucine cluster_1 N-terminal Acetylation cluster_2 Acetylated N-terminal Leucine cluster_3 Protein Fate Unacetylated Protein Unacetylated Protein NatC/NatE NatC/NatE Unacetylated Protein->NatC/NatE Acetyl-CoA Acetylated Protein Acetylated Protein NatC/NatE->Acetylated Protein Protected from Degradation Protected from Degradation Acetylated Protein->Protected from Degradation Shielding from E3 Ligases Targeted for Degradation (Ac/N-degron) Targeted for Degradation (Ac/N-degron) Acetylated Protein->Targeted for Degradation (Ac/N-degron) Recognition by specific E3 Ligases

Fig. 1. Dual role of Leucine Nt-acetylation in protein stability.
A Key for Interaction: Mediating Protein-Protein Interactions

The increased hydrophobicity of the acetylated N-terminus can create a novel binding surface for protein-protein interactions.[1][4] This "hydrophobic handle" can fit into specific pockets on other proteins, facilitating the formation of stable protein complexes.[2] A well-studied example is the interaction between the E2 conjugating enzyme Ubc12 and its E3 ligase subunit Dcn1, where the Nt-acetylated methionine of Ubc12 docks into a hydrophobic pocket on Dcn1, a mechanism that could be analogous for leucine.[1][2] This highlights the potential for Nt-acetylation of leucine to be a druggable target for inhibiting specific protein interactions.[10]

A Postal Code for Localization: Influencing Subcellular Targeting

Nt-acetylation of leucine can also act as a signal for subcellular localization. For instance, it can play a role in directing proteins to specific organelles like the endoplasmic reticulum (ER) or influencing their association with membranes.[5][7] The modification can either promote or inhibit targeting to the ER, depending on the specific protein and its signal sequence.[7]

A Chaperone's Assistant: Impact on Protein Folding and Aggregation

By neutralizing the N-terminal charge, Nt-acetylation can influence the early stages of protein folding as the polypeptide chain emerges from the ribosome.[1][5] For some proteins, this modification is crucial for achieving the correct three-dimensional structure and preventing aggregation.[4][5]

PART 3: Role in Health and Disease

Given its fundamental roles in protein function, it is not surprising that dysregulation of leucine Nt-acetylation is implicated in various human diseases, including cancer and neurodegenerative disorders.

Implications in Cancer

The machinery of Nt-acetylation, including the NATs, has been linked to cancer development and progression. The stability and function of many proteins involved in cell cycle control, apoptosis, and signal transduction are influenced by Nt-acetylation. Therefore, alterations in the activity of NatC or NatE could have profound effects on cellular homeostasis and contribute to tumorigenesis.

A Therapeutic Target in Neurodegenerative Diseases

A growing body of evidence points to the therapeutic potential of modulating leucine metabolism and its acetylated forms in neurodegenerative diseases.

N-acetyl-L-leucine (NALL) has emerged as a promising therapeutic agent for a range of neurological disorders, including lysosomal storage diseases like Niemann-Pick disease type C and GM2 gangliosidoses, as well as Parkinson's disease.[11][12][13][14] While the precise mechanism of action is still under investigation, studies suggest that NALL may exert its neuroprotective effects by:

  • Improving Lysosomal Function: NALL treatment has been shown to upregulate lysosomal proteins.[11]

  • Enhancing Mitochondrial Function: It can also increase the levels of mitochondrial proteins.[11]

  • Promoting Synaptic Function: NALL has been observed to improve synaptic function in models of Parkinson's disease.[11]

  • Reducing Pathological Protein Aggregation: In Parkinson's disease models, NALL reduces the levels of pathological pS129-alpha-synuclein.[11]

  • Attenuating Neuroinflammation: Studies in traumatic brain injury models have shown that NALL can reduce the expression of neuroinflammatory markers.[15][16]

Interestingly, the therapeutic efficacy of N-acetyl-L-leucine is attributed to a switch in its cellular uptake mechanism compared to L-leucine. While L-leucine is transported by the L-type Amino Acid Transporter (LAT), N-acetyl-L-leucine is a substrate for organic anion transporters (OATs).[17][18][19] This alteration in transport may allow for more efficient delivery to target tissues and bypass saturation of the LAT system.[17][18]

The following table summarizes the therapeutic potential of N-Acetyl-L-Leucine in various neurodegenerative conditions:

Disease ModelObserved Effects of N-Acetyl-L-LeucineReferences
Parkinson's DiseaseUpregulation of lysosomal, mitochondrial, and synaptic proteins; Reduction of pS129-alpha-synuclein.[11]
Lysosomal Storage DisordersImprovement in ataxia; Neuroprotective effects.[12][13][14]
Traumatic Brain InjuryImproved motor and cognitive outcomes; Attenuation of cell death; Reduced neuroinflammation.[15][16]
Multiple Sulfatase DeficiencyImproved ataxia symptoms and quality of life.[20]

PART 4: Methodologies for Studying N-Terminal Acetylation of Leucine

The investigation of Nt-acetylation requires a combination of sophisticated analytical techniques and functional assays. This section provides an overview of key experimental workflows.

Detection and Quantification of N-Terminal Acetylation

The primary method for identifying and quantifying Nt-acetylation is mass spectrometry-based proteomics.

The following diagram outlines a typical workflow for the enrichment and identification of N-terminally acetylated peptides:

n_terminomics_workflow cluster_enrichment Enrichment Strategies Protein Extraction Protein Extraction Proteolytic Digestion (e.g., Trypsin) Proteolytic Digestion (e.g., Trypsin) Protein Extraction->Proteolytic Digestion (e.g., Trypsin) Enrichment of N-terminal Peptides Enrichment of N-terminal Peptides Proteolytic Digestion (e.g., Trypsin)->Enrichment of N-terminal Peptides LC-MS/MS Analysis LC-MS/MS Analysis Enrichment of N-terminal Peptides->LC-MS/MS Analysis CNBr-activated Sepharose CNBr-activated Sepharose Enrichment of N-terminal Peptides->CNBr-activated Sepharose SCX Chromatography SCX Chromatography Enrichment of N-terminal Peptides->SCX Chromatography Data Analysis Data Analysis LC-MS/MS Analysis->Data Analysis Identification of Nt-acetylated Peptides Identification of Nt-acetylated Peptides Data Analysis->Identification of Nt-acetylated Peptides

Fig. 2. Workflow for N-terminomics.

Step-by-Step Protocol for N-terminal Peptide Enrichment using CNBr-activated Sepharose: [21][22]

  • Protein Extraction and Digestion: Extract total protein from cells or tissues and digest with a protease such as trypsin.

  • Blocking of Internal Peptides: Chemically block the free amino groups of internal lysine residues and the N-termini of peptides generated from internal protein regions.

  • Coupling to Resin: Couple the peptides to CNBr-activated Sepharose resin. Only peptides with a free N-terminus (i.e., the original N-terminal peptides that were acetylated in vivo) will not be coupled.

  • Elution of N-terminally Acetylated Peptides: Elute the unbound, N-terminally acetylated peptides.

  • LC-MS/MS Analysis: Analyze the enriched peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the sequences and confirm the presence of the N-terminal acetyl group.

Functional Analysis of N-Terminal Acetylation

To understand the biological consequences of leucine Nt-acetylation, a range of in vitro and in vivo assays can be employed.

This assay directly measures the activity of NATs on specific peptide substrates.[23]

Protocol:

  • Prepare Cell Lysates or Purified NATs: Obtain cell lysates or purified NatC/NatE enzymes.

  • Synthesize Peptide Substrates: Synthesize peptides corresponding to the N-termini of proteins of interest, both with and without an N-terminal leucine.

  • Incubate with Radiolabeled Acetyl-CoA: Incubate the enzyme source with the peptide substrates in the presence of 14C-labeled Acetyl-CoA.

  • Measure Acetyl Group Transfer: Quantify the incorporation of the radiolabeled acetyl group into the peptides to determine the enzyme's catalytic activity and substrate specificity.

  • Site-Directed Mutagenesis: Mutate the N-terminal leucine of a protein of interest to a residue that is not a substrate for NatC/NatE (e.g., proline).[1] Analyze the effects on protein stability, localization, and interaction partners.

  • CRISPR/Cas9-mediated Knockout of NATs: Generate cell lines lacking NatC or NatE and use proteomic approaches to identify proteins with altered stability or localization.[8]

  • Protein Stability Assays: Use techniques like cycloheximide chase assays or stable isotope labeling by amino acids in cell culture (SILAC) to compare the half-lives of the wild-type and mutated proteins.

PART 5: Conclusion and Future Perspectives

N-terminal acetylation of leucine is a fundamentally important protein modification with far-reaching implications for cellular function and human health. Once considered a simple and somewhat static modification, it is now recognized as a dynamic regulator of protein fate. The specificity of the NatC and NatE acetyltransferases for leucine-terminated proteins, coupled with the diverse and often opposing functional consequences of this modification, underscores the complexity of the cellular proteome.

The burgeoning interest in N-acetyl-L-leucine as a therapeutic agent for neurodegenerative diseases opens up exciting new avenues for drug development. A deeper understanding of the molecular mechanisms by which Nt-acetylation of specific proteins contributes to disease pathogenesis will be crucial for the rational design of novel therapeutics that target this pathway.

Future research in this field will likely focus on:

  • Elucidating the full spectrum of NatC and NatE substrates.

  • Unraveling the context-dependent factors that determine whether Nt-acetylation is a protective or degradative signal.

  • Identifying and validating novel drug targets within the N-terminal acetylation pathway.

  • Developing more sophisticated tools and techniques for studying Nt-acetylation in real-time and in a cellular context.

By continuing to explore the intricacies of leucine N-terminal acetylation, the scientific community is poised to make significant strides in our understanding of fundamental biology and to develop innovative treatments for a range of debilitating diseases.

References

  • Ree, R., Varland, S., & Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. Experimental & Molecular Medicine, 50(7), 1-13. [Link]

  • Forte, G. M. A., Pool, M. R., & Stirling, C. J. (2011). N-Terminal Acetylation Inhibits Protein Targeting to the Endoplasmic Reticulum. PLoS Biology, 9(5), e1001073. [Link]

  • Li, Y., Li, C., & Li, G. (2009). Novel Method for N-Terminal Acetylation Prediction. Genomics, Proteomics & Bioinformatics, 7(3), 126-132. [Link]

  • Gris, C., Gauthier, J., & Larijani, M. (2023). Protein N-terminal acylation: An emerging field in bacterial cell physiology. Microbiology and Molecular Biology Reviews, 87(1), e00115-22. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. Pharma sourcing. [Link]

  • Wikipedia. (2023, August 26). Leucine N-acetyltransferase. In Wikipedia. [Link]

  • Dinh, T. V., Bienvenut, W. V., Linster, E., & Wirtz, M. (2018). N-terminal acetylation: an essential protein modification emerges as an important regulator of stress responses. Journal of Experimental Botany, 69(19), 4557-4569. [Link]

  • Scott, D. C., Hammill, J. T., Min, J., & Schulman, B. A. (2017). Blocking an N-terminal acetylation-dependent protein interaction inhibits an E3 ligase. Nature Chemical Biology, 13(1), 84-91. [Link]

  • EurekAlert!. (2011, November 4). Molecule serves as a key in some protein interactions. EurekAlert!. [Link]

  • Aksnes, H., Ree, R., & Arnesen, T. (2022). Illuminating the impact of N-terminal acetylation: from protein to physiology. Cellular and Molecular Life Sciences, 79(3), 154. [Link]

  • Song, P., Franchini, R., Chen, C., Duong, B., Wang, Y. Z., Savas, J., Parisiadou, L., & Krainc, D. (2023). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. bioRxiv. [Link]

  • Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2020). Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. [Link]

  • Drazic, A., Aksnes, H., Marie, M., Boczkowska, M., Varland, S., Timmerman, E., Foyn, H., Gevaert, K., Dominguez, R., & Arnesen, T. (2018). N-terminal acetylation shields proteins from degradation and promotes age-dependent motility and longevity. Nature Communications, 9(1), 3320. [Link]

  • Arnesen, T. (2018). Spotlight on protein N-terminal acetylation. ResearchGate. [Link]

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. The New England Journal of Medicine, 390(5), 467-470. [Link]

  • Han, A., Hong, J., & Kim, J. H. (2017). Molecular Basis of Substrate Specific Acetylation by N-Terminal Acetyltransferase NatB. Structure, 25(4), 641-649.e3. [Link]

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. The New England Journal of Medicine. [Link]

  • Van Damme, P., Evjenth, R., Foyn, H., & Arnesen, T. (2012). Specificity and Versatility of Substrate Binding Sites in Four Catalytic Domains of Human N-Terminal Acetyltransferases. PLoS ONE, 7(12), e52922. [Link]

  • Wang, Y., & Li, N. (2012). Towards the N-Terminal Acetylome: An N-Terminal Acetylated Peptide Enrichment Method Using CNBr-Activated Sepharose Resin. In Mass Spectrometry of Proteins and Peptides (pp. 161-170). Humana Press. [Link]

  • Evjenth, R., & Arnesen, T. (2019). Using cell lysates to assess N-terminal acetyltransferase activity and impairment. MethodsX, 6, 2185-2192. [Link]

  • Hwang, C. S., Shemorry, A., & Varshavsky, A. (2010). N-Terminal Acetylation of Cellular Proteins Creates Specific Degradation Signals. Science, 327(5968), 973-977. [Link]

  • Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports, 11(1), 15814. [Link]

  • Churchill, G. C., & Platt, F. M. (2020). Acetyl-leucine slows disease progression in lysosomal storage disorders. Journal of Clinical Investigation, 130(9), 4539-4542. [Link]

  • Bienvenut, W. V., Dinh, T. V., Linster, E., & Wirtz, M. (2020). Dual lysine and N-terminal acetyltransferases reveal the complexity underpinning protein acetylation. The EMBO Journal, 39(13), e104432. [Link]

  • van de Kooij, B., de Vries, E., & Rooswinkel, R. W. (2021). N-terminal acetylation can stabilize proteins independent of their ubiquitination. bioRxiv. [Link]

  • Tifft, C. J. (2024). N-Acetyl-l-Leucine and Neurodegenerative Disease. ResearchGate. [Link]

  • Van Damme, P., Hole, K., Pimenta-Marques, A., & Arnesen, T. (2012). N-terminal acetylation may signal protein degradation. Trends in Biochemical Sciences, 37(10), 419-426. [Link]

  • Marmorstein, R. (2020). Protein N-Terminal Acetylation: Structural Basis, Mechanism, Versatility and Regulation. Journal of Molecular Biology, 432(21), 5735-5749. [Link]

  • Lipinski, M. M., Sarkar, C., & Wu, J. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. ResearchGate. [Link]

  • Sarkar, C., Wu, J., & Lipinski, M. M. (2021). N-Acetyl-L-leucine improves functional recovery and attenuates cortical cell death and neuroinflammation after traumatic brain injury in mice. Scientific Reports, 11(1), 9249. [Link]

  • Churchill, G. C., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2020). Acetylation of L-leucine switches its carrier from the L-amino acid transporter (LAT) to organic anion transporters (OAT). bioRxiv. [Link]

  • Churchill, G., Strupp, M., Factor, C., Fogel, B. L., Galione, A., & Platt, F. M. (2021). Acetylation turns leucine into a drug by membrane transporter switching. Scientific Reports. [Link]

  • Atik, A., & Ozgül, R. K. (2022). The Effects of N-Acetyl-L-Leucine on the Improvement of Symptoms in a Patient with Multiple Sulfatase Deficiency. Journal of Inborn Errors of Metabolism and Screening, 10, e20220010. [Link]

  • CURE SYNGAP1. (2024, May 24). Drug Repurposing Update #2 – Tanganil ® (Acetyl-Leucine) – Potential Mechanisms of Drug Action. CURE SYNGAP1. [Link]

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Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Ac-Leu-NH2

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of N-acetyl-L-leucinamide (Ac-Leu-NH2) utilizing Fmoc-based solid-phase peptide synthesis (SPPS). The protocol details the rationale behind the selection of materials and reagents, a step-by-step workflow from resin preparation to final product cleavage and purification, and key considerations for ensuring a high-yield, high-purity synthesis. This guide is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

Introduction: The Rationale for Solid-Phase Synthesis

Solid-phase peptide synthesis (SPPS), a technique pioneered by Bruce Merrifield, has revolutionized the way peptides are created in the laboratory.[1] By anchoring the initial amino acid to an insoluble resin support, SPPS allows for the use of excess reagents to drive reactions to completion, with purification at each step simplified to a mere filtration and washing process.[1][2][3] This methodology is particularly advantageous for the synthesis of short, modified peptides like this compound, enabling a streamlined and efficient workflow.[4]

The target molecule, N-acetyl-L-leucinamide, features two key modifications: a C-terminal amide and an N-terminal acetyl group. The C-terminal amide is a common feature in many biologically active peptides, such as hormones and neuropeptides, and can be readily achieved using a specialized resin.[5][6][7] The N-terminal acetylation neutralizes the positive charge of the N-terminal amine, which can enhance membrane permeability and increase resistance to degradation by aminopeptidases, thereby extending the peptide's half-life.[8]

This protocol will employ the widely adopted Fmoc/tBu strategy. The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group of the amino acid and is removed under mild basic conditions, typically with piperidine.[1][9][10] This orthogonality allows for the use of acid-labile protecting groups for any reactive side chains, which are then removed simultaneously with the cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[9]

Materials and Reagents

Resin Selection: The Foundation of the Synthesis

For the synthesis of a C-terminal amide, a Rink Amide resin is the support of choice.[5][11] This resin is designed to release the peptide with a C-terminal amide upon cleavage with TFA.[5][7]

Resin TypeFunctional GroupCleavage ConditionC-Terminal Product
Rink Amide Amide95% TFAAmide (-CONH2)
Wang Hydroxymethyl95% TFACarboxylic Acid (-COOH)
2-Chlorotrityl ChloroDilute Acid (e.g., 1% TFA)Protected Carboxylic Acid
Reagents and Solvents
ReagentPurposeGrade
Fmoc-Leu-OH Leucine amino acid building blockPeptide Synthesis Grade
Rink Amide Resin Solid support for C-terminal amide100-200 mesh, ~0.5-1.0 mmol/g substitution
N,N-Dimethylformamide (DMF) Primary solvent for washing and reactionsPeptide Synthesis Grade
Dichloromethane (DCM) Solvent for washing and resin swellingACS Grade or higher
Piperidine Reagent for Fmoc deprotectionReagent Grade
Acetic Anhydride Reagent for N-terminal acetylationACS Grade or higher
N,N-Diisopropylethylamine (DIEA) Non-nucleophilic base for coupling and acetylationPeptide Synthesis Grade
HBTU/HCTU or HATU Coupling (activating) reagentPeptide Synthesis Grade
Trifluoroacetic Acid (TFA) Reagent for cleavage and deprotectionReagent Grade
Triisopropylsilane (TIS) Scavenger for cleavageReagent Grade
Water (H2O) Scavenger for cleavageDeionized
Diethyl Ether (cold) For peptide precipitationACS Grade or higher

Experimental Protocol: A Step-by-Step Guide

The synthesis of this compound on a solid support can be broken down into five key stages: resin preparation, Fmoc-Leucine coupling, N-terminal acetylation, cleavage and deprotection, and finally, product precipitation and purification.

Workflow Overview

Ac_Leu_NH2_Synthesis Resin Rink Amide Resin Swell Swell Resin (DMF) Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash (DMF) Couple Couple Fmoc-Leu-OH (HBTU/DIEA) Deprotect->Couple Wash (DMF) Deprotect_N Fmoc Deprotection (20% Piperidine/DMF) Couple->Deprotect_N Wash (DMF) Acetylate N-terminal Acetylation (Acetic Anhydride/DIEA) Cleave Cleavage & Deprotection (TFA/TIS/H2O) Acetylate->Cleave Wash (DCM) & Dry Precipitate Precipitate & Purify (Cold Ether) Cleave->Precipitate Product This compound Precipitate->Product Deprotect_N->Acetylate Wash (DMF)

Caption: Workflow for the solid-phase synthesis of this compound.

Step 1: Resin Preparation and Swelling

Rationale: The resin beads must be swollen in an appropriate solvent to allow for efficient diffusion of reagents into the polymer matrix, where the majority of reactive sites are located.[12]

  • Place the Rink Amide resin (e.g., 0.1 mmol scale, ~200 mg for a 0.5 mmol/g loading resin) into a fritted peptide synthesis vessel.

  • Add N,N-Dimethylformamide (DMF) to the resin until it is fully submerged.

  • Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.[11]

  • After swelling, drain the DMF.

Step 2: Fmoc Deprotection

Rationale: The Fmoc protecting group on the Rink Amide linker must be removed to expose the primary amine for coupling with the first amino acid. Piperidine, a secondary amine, acts as a base to abstract the acidic proton on the fluorene ring, leading to β-elimination and release of the Fmoc group as a dibenzofulvene-piperidine adduct.[1][9][10]

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.

  • Agitate the mixture for 5-10 minutes at room temperature.

  • Drain the piperidine solution.

  • Repeat the piperidine treatment for another 5-10 minutes to ensure complete deprotection.

  • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.

Step 3: Fmoc-Leu-OH Coupling

Rationale: The carboxylic acid of Fmoc-Leu-OH is activated to facilitate the formation of a stable amide bond with the free amine on the resin.[13] Coupling reagents like HBTU, in the presence of a non-nucleophilic base such as DIEA, form a highly reactive intermediate that readily reacts with the amine.[13][14]

  • In a separate vial, dissolve Fmoc-Leu-OH (3-5 equivalents relative to resin loading), HBTU (or a similar coupling reagent, 3-5 equivalents), and DIEA (6-10 equivalents) in DMF.

  • Allow the activation mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • To monitor the completion of the coupling reaction, a small sample of the resin can be taken and tested with a ninhydrin test. A negative result (no blue color) indicates the absence of free primary amines and a complete reaction.[15]

  • Once the reaction is complete, drain the coupling solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times).

Step 4: N-Terminal Acetylation

Rationale: To introduce the acetyl group at the N-terminus, the Fmoc group of the newly coupled leucine must first be removed, followed by acylation with acetic anhydride.[8][16]

  • Fmoc Deprotection: Repeat the Fmoc deprotection procedure as described in Step 3.3 to expose the N-terminal amine of leucine.

  • Acetylation:

    • Prepare a solution of 10% acetic anhydride and 5% DIEA in DMF.

    • Add this solution to the resin and agitate for 30-60 minutes at room temperature.[16][17]

    • Drain the acetylation solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

    • Dry the resin under a high vacuum for at least 1 hour.

Caption: N-terminal acetylation of resin-bound Leucinamide.

Step 5: Cleavage and Deprotection

Rationale: The final step is to cleave the synthesized peptide from the resin support and simultaneously remove any side-chain protecting groups (though Leu has none). A strong acid, TFA, is used for this purpose.[18] Scavengers like TIS and water are added to the cleavage cocktail to quench reactive cationic species generated during the cleavage process, preventing side reactions.[7][18]

  • Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% Water . Caution: TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Add the cleavage cocktail to the dry resin in the reaction vessel.

  • Agitate the mixture for 2-3 hours at room temperature.

  • Filter the solution to separate the cleaved peptide from the resin beads. Collect the filtrate.

  • Wash the resin beads with a small amount of fresh TFA to ensure complete recovery of the product. Combine the filtrates.

Step 6: Precipitation and Purification

Rationale: The crude peptide is precipitated from the TFA solution using cold diethyl ether. This separates the peptide from the soluble scavengers and other small molecule byproducts.[19]

  • Concentrate the TFA filtrate under a gentle stream of nitrogen or using a rotary evaporator to reduce the volume.

  • Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the TFA solution).

  • A white precipitate of the peptide should form.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether 2-3 more times to remove residual scavengers.

  • Dry the peptide pellet under a high vacuum.

  • The crude product can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) and its identity confirmed by mass spectrometry.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Coupling Steric hindrance; aggregation.Double couple (repeat the coupling step); use a more potent coupling reagent like HATU.
Incomplete Fmoc Deprotection Insufficient deprotection time; aggregation.Increase deprotection time; perform an additional piperidine treatment.
Low Cleavage Yield Incomplete cleavage reaction.Extend cleavage time to 4 hours; ensure the resin is completely dry before adding the cleavage cocktail.
Product does not precipitate Peptide is too short and soluble in ether.Evaporate the TFA and cleavage cocktail completely under vacuum.[19]

Conclusion

The solid-phase synthesis of this compound is a straightforward process when employing the Fmoc/tBu strategy with a Rink Amide resin. By carefully following the steps outlined in this protocol and understanding the chemical principles behind each stage, researchers can reliably produce this modified dipeptide with high purity and yield. This foundational knowledge can be extended to the synthesis of more complex and therapeutically relevant peptides.

References

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. [Link]

  • Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Peptide synthesis. Wikipedia. [Link]

  • How can I percipitate short peptides after resin cleavage from Rink Amide?. ResearchGate. [Link]

  • Rink Amide Resin, MBHA Resin. Applied Polytech. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • N-Terminus Acetylation Protocol. CDN. [Link]

  • Design and synthesis of handles for solid-phase peptide synthesis and convergent peptide synthesis. LSU Scholarly Repository. [Link]

  • Solid-phase peptide synthesis. Digital CSIC. [Link]

  • A highly efficient in situ N-acetylation approach for solid phase synthesis. RSC Publishing. [Link]

  • Planning a Peptide Synthesis. AAPPTec. [Link]

  • Green Solvent Mixtures for Solid-Phase Peptide Synthesis. Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca - Unibo. [Link]

  • Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Luxembourg Bio Technologies. [Link]

  • Methods and protocols of modern solid phase peptide synthesis. ResearchGate. [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. PMC - NIH. [Link]

  • Should My Peptide Be Acetylated?. LifeTein. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development - ACS Publications. [Link]

  • A Practical Peptide Synthesis Workflow Using Amino-Li-Resin. MDPI. [Link]

  • Solid Phase Formylation of N-Terminus Peptides. PMC - NIH. [Link]

  • 4 Synthesis of Peptides. Houben-Weyl. [Link]

  • Switching Substitution Groups on the In-tether Chiral Center Influences the Backbone Peptide' Permeability and Target Binding Affinity. Supporting Information. [Link]

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Application Note: A High-Throughput Screening Assay for the Identification of Aminopeptidase N (CD13) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I am pleased to present this detailed guide for the high-throughput screening of enzyme inhibitors. While the topic specified "AC-Leu-NH2," it is important to clarify from an expert standpoint that N-acetyl-L-leucinamide (Ac-Leu-NH₂) itself is a non-signaling substrate.[1][2] For high-throughput screening (HTS), a reporter group is required to generate a measurable signal upon enzymatic cleavage.

Therefore, this guide focuses on a closely related and widely used fluorogenic substrate, L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) , to establish a robust HTS assay for its target enzyme, Aminopeptidase N (APN/CD13). We will detail the principles, protocols, and data analysis required to identify and characterize inhibitors for this crucial therapeutic target.

Introduction: The Significance of Targeting Aminopeptidase N (CD13)

Aminopeptidase N (APN), also known as CD13, is a zinc-dependent metalloprotease that plays a pivotal role in various physiological and pathological processes.[3] This transmembrane enzyme cleaves neutral amino acids from the N-terminus of peptides, thereby modulating the activity of various bioactive molecules.[4] CD13 is significantly upregulated in various cancers, where it contributes to tumor growth, invasion, and angiogenesis (the formation of new blood vessels that feed the tumor).[5][6] Its involvement in inflammation and viral entry further underscores its importance as a therapeutic target.[5] Consequently, the discovery of potent and selective CD13 inhibitors is a highly active area in drug discovery.[7][8]

High-throughput screening (HTS) is the cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries to identify "hits"—molecules that modulate the activity of a biological target.[9] Fluorogenic assays are particularly well-suited for HTS due to their high sensitivity, wide dynamic range, and continuous (kinetic) nature.[10][11]

This application note provides a comprehensive protocol for a robust, 384-well format HTS assay to identify inhibitors of CD13 using the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC).

The Fluorogenic Assay Principle

The assay leverages a "signal-on" mechanism. The substrate, Leu-AMC, is composed of L-leucine linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC), via an amide bond. In its intact form, the AMC fluorophore is quenched and exhibits minimal fluorescence.

The enzymatic reaction proceeds as follows:

  • CD13 recognizes and binds the leucine residue of the substrate.

  • The enzyme catalyzes the hydrolysis of the amide bond.

  • This cleavage event liberates the free AMC molecule.

  • Free AMC is highly fluorescent upon excitation (typically ~360 nm), emitting a strong signal (typically ~460 nm).[12]

The rate of increase in fluorescence intensity is directly proportional to the enzymatic activity of CD13. In the presence of an inhibitor, the enzymatic activity is reduced, leading to a decreased rate of fluorescence generation. This provides a clear and quantifiable method for identifying potential drug candidates.

Assay_Principle cluster_0 Assay Components cluster_1 Reaction Pathway cluster_2 Signal Output Enzyme CD13 Enzyme Reaction Enzymatic Reaction Enzyme->Reaction With_Inhibitor Low Fluorescence Signal (Inhibition) Enzyme->With_Inhibitor Activity Blocked Substrate Leu-AMC (Non-fluorescent) Substrate->Reaction Inhibitor Test Compound / Inhibitor Inhibitor->Enzyme Binds to Cleavage Amide Bond Cleavage Reaction->Cleavage Hydrolysis Product1 Leucine Cleavage->Product1 Product2 Free AMC (Fluorescent) Cleavage->Product2 No_Inhibitor High Fluorescence Signal (High Enzyme Activity) Product2->No_Inhibitor Generates

Caption: Assay principle for CD13 inhibitor screening.

Materials and Reagents

Proper preparation and sourcing of high-quality reagents are critical for a successful HTS campaign.

ReagentRecommended SupplierCatalog No. (Example)Storage
Recombinant Human CD13/ANPEPR&D Systems / Sino Biological2536-ZN / 10050-ZNAC-80°C
L-Leucine-7-amido-4-methylcoumarin (Leu-AMC)Bachem / Sigma-AldrichI-1365 / L2145-20°C
Bestatin Hydrochloride (Positive Control)Sigma-AldrichB8271-20°C
Tris-HCl (Tris(hydroxymethyl)aminomethane)Thermo FisherBP152RT
Sodium Chloride (NaCl)Sigma-AldrichS9888RT
Zinc Chloride (ZnCl₂)Sigma-Aldrich229997RT
Bovine Serum Albumin (BSA), protease-freeSigma-AldrichA70304°C
Dimethyl Sulfoxide (DMSO), ACS GradeSigma-AldrichD8418RT
384-well black, flat-bottom platesCorning / Greiner3573 / 781076RT
Detailed Protocols
  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 µM ZnCl₂, 0.01% (w/v) BSA, pH 7.5.

    • Prepare a 1 M Tris-HCl stock solution at pH 7.5.

    • In 900 mL of ultrapure water, dissolve Tris-HCl (to 50 mM), NaCl (to 100 mM), and BSA (to 0.01%).

    • Prepare a 10 mM ZnCl₂ stock solution. Add the appropriate volume to the buffer to reach a final concentration of 10 µM.

    • Adjust the final volume to 1 L with ultrapure water. Filter sterilize and store at 4°C.

    • Expert Insight: The inclusion of ZnCl₂ is critical as CD13 is a zinc-metalloprotease and requires this cofactor for activity.[3] BSA is added to prevent non-specific adsorption of the enzyme to the microplate wells, ensuring consistent activity.

  • Enzyme Stock (100 µM): Reconstitute lyophilized recombinant human CD13 in sterile water or as per the manufacturer's datasheet to create a high-concentration stock. Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Substrate Stock (10 mM): Dissolve Leu-AMC in 100% DMSO. Store in small aliquots, protected from light, at -20°C.

  • Inhibitor Stock (10 mM): Dissolve Bestatin hydrochloride in sterile water. For library compounds, dissolve in 100% DMSO. Store at -20°C.

This protocol is designed for a final assay volume of 20 µL in a 384-well plate.

  • Compound Plating (50 nL):

    • Using an acoustic dispenser (e.g., Labcyte Echo) or a pin tool, transfer 50 nL of test compounds, positive controls (Bestatin), and negative controls (DMSO) into the wells of a 384-well black assay plate.[13] This results in a 10 µM final compound concentration, assuming a 10 mM stock.

  • Enzyme Addition (10 µL):

    • Prepare a 2X working solution of CD13 enzyme in cold Assay Buffer. The optimal concentration should be predetermined (typically in the low nM range) to yield a robust signal within a 15-30 minute timeframe.

    • Dispense 10 µL of the 2X enzyme solution into each well.

    • Mix the plate by centrifuging at 1,000 rpm for 1 minute.

    • Incubate the plate for 15 minutes at room temperature.

    • Expert Insight: This pre-incubation step allows the test compounds to bind to the enzyme before the substrate is introduced, which is crucial for identifying competitive and non-competitive inhibitors.

  • Reaction Initiation (10 µL):

    • Prepare a 2X working solution of Leu-AMC substrate in Assay Buffer. The optimal concentration is typically at or near the Michaelis-Menten constant (Kₘ), which must be determined experimentally.[11] A starting concentration of 20-50 µM is common.

    • Dispense 10 µL of the 2X substrate solution into each well to start the reaction.

    • Immediately mix the plate by centrifuging at 1,000 rpm for 1 minute.

  • Kinetic Data Acquisition:

    • Place the plate into a kinetic plate reader pre-set to 37°C.

    • Read the fluorescence intensity every 60 seconds for 20-30 minutes.

      • Excitation Wavelength: 360 nm

      • Emission Wavelength: 460 nm

      • Cutoff: None or 455 nm

Before initiating a full HTS campaign, the assay's quality and robustness must be validated by calculating the Z'-factor.[14] This is performed using a dedicated plate containing only control wells.

  • Prepare a 384-well plate with 192 wells for the negative control (DMSO) and 192 wells for the positive control (Bestatin at a concentration that gives >95% inhibition).

  • Run the assay as described in Protocol B.

  • Determine the reaction rate (slope of fluorescence vs. time) for each well.

  • Calculate the Z'-factor using the following formula:

    • Z' = 1 - [ (3 * (SD_positive + SD_negative)) / |Avg_negative - Avg_positive| ]

    • Where SD is the standard deviation and Avg is the average of the reaction rates for the positive and negative controls.

Z'-Factor ValueAssay Quality
> 0.5Excellent for HTS
0 to 0.5Acceptable
< 0Unacceptable
Data Analysis and Interpretation

The goal of data analysis is to convert raw fluorescence reads into a quantifiable measure of inhibition, leading to the identification and prioritization of "hit" compounds.

  • Rate Calculation: For each well, calculate the reaction rate (V) by performing a linear regression on the kinetic data (fluorescence vs. time). This rate is expressed as Relative Fluorescence Units per minute (RFU/min).

  • Percent Inhibition Calculation: Normalize the data using the positive (min) and negative (max) controls on each plate.

    • % Inhibition = 100 * [ 1 - ( (V_compound - V_min) / (V_max - V_min) ) ]

  • Hit Identification: A "hit" is defined as a compound that produces a percent inhibition value above a certain threshold, typically 3 standard deviations from the mean of the negative controls, or a fixed cutoff (e.g., >50% inhibition).

  • Dose-Response and IC₅₀ Determination:

    • Confirmed hits are re-tested in a dose-response format, typically using a 10-point, 3-fold serial dilution.

    • Plot the % Inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce enzyme activity by 50%.

Data_Analysis_Workflow cluster_0 Primary Screen cluster_1 Hit Confirmation & Characterization RawData Raw Kinetic Data (Fluorescence vs. Time) CalcRate Calculate Reaction Rates (RFU/min) RawData->CalcRate CalcInhibition Calculate % Inhibition CalcRate->CalcInhibition HitPicking Identify Hits (e.g., >50% Inhibition) CalcInhibition->HitPicking DoseResponse Perform Dose-Response Assay HitPicking->DoseResponse Confirmed Hits PlotCurve Plot % Inhibition vs. [Inhibitor] DoseResponse->PlotCurve CalcIC50 Fit Curve & Calculate IC₅₀ PlotCurve->CalcIC50

Caption: Workflow for HTS data analysis.

Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) 1. Reagent instability (enzyme or substrate).2. Inconsistent dispensing volumes.3. Sub-optimal reagent concentrations.1. Prepare fresh reagents daily; avoid freeze-thaw cycles.2. Calibrate and validate liquid handlers.3. Re-run assay optimization to find a better signal-to-background window.
High Well-to-Well Variability 1. Poor mixing.2. Air bubbles in wells.3. Edge effects in the microplate.1. Ensure proper centrifugation after reagent addition.2. Centrifuge plates before reading to remove bubbles.3. Avoid using the outer rows/columns of the plate for samples.
False Positives (Hit Rate >1%) 1. Compound autofluorescence at assay wavelengths.2. Compound precipitates, scattering light.3. Non-specific reactivity.1. Run a counterscreen with compounds + substrate (no enzyme) to identify fluorescent compounds.2. Check for compound precipitation visually or by light scatter.3. Use orthogonal assays for hit validation.
False Negatives 1. Assay conditions not sensitive enough.2. Compound degradation in assay buffer.3. Low compound purity or concentration.1. Lower enzyme concentration or run the reaction longer.2. Assess compound stability using LC-MS.3. Confirm compound identity and concentration via analytical chemistry.

References

  • Bauvois, B., & Dauzon, S. (2006). Aminopeptidase-N/CD13 (EC 3.4.11.2) inhibitors: chemistry, biological evaluations, and therapeutic prospects. Medicinal research reviews, 26(1), 88–130. [Link]

  • Han, H., et al. (2020). Computational study of novel natural inhibitors targeting aminopeptidase N(CD13). Aging, 12(9), 8385–8399. [Link]

  • Xu, Y., & Wang, J. (2006). Aminopeptidase N (APN/CD13) as a Target for Anti-Cancer Agent Design. Current Medicinal Chemistry, 13(22), 2651-2659. [Link]

  • Colombo, G., et al. (2020). A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins. Journal of Experimental & Clinical Cancer Research, 39(1), 23. [Link]

  • Netzel-Arnett, S., et al. (2004). Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme. Analytical Biochemistry, 328(2), 166-173. [Link]

  • Lasure, A., et al. (2014). Rapid screening of aminopeptidase N inhibitors by capillary electrophoresis with electrophoretically mediated microanalysis. Electrophoresis, 35(16), 2351-2358. [Link]

  • Komabiotech. (n.d.). HIV Protease Substrate [Ac-Ala-Arg-Val-Leu-Ala-Glu-Ala-NH2; MW: 769.9] - 1 mg. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. Retrieved from [Link]

  • Assay Genie. (n.d.). Human Aminopeptidase N/ANPEP PharmaGenie ELISA Kit (SBRS0260). Retrieved from [Link]

  • Lauer-Fields, J. L., et al. (2009). Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Current protocols in protein science, Chapter 21, Unit 21.6. [Link]

  • Liu, R., et al. (2013). Non-Peptide-Based Fluorogenic Small-Molecule Probe for Elastase. Analytical Chemistry, 85(22), 11304-11311. [Link]

  • Jackson, P. L., & Ryan, J. W. (1993). A radiochemical assay for aminopeptidase N. Analytical biochemistry, 210(1), 27–33. [Link]

  • Mina-Osorio, P. (2008). The moonlighting enzyme CD13: old and new functions to target. Trends in molecular medicine, 14(8), 361–371. [Link]

  • Harms, A. C., et al. (1999). New fluorogenic substrates for N-arginine dibasic convertase. Analytical biochemistry, 269(1), 164–169. [Link]

  • Carmel, A., & Yaron, A. (1978). Intramolecularly‐Quenched Fluorescent Peptides as Fluorogenic Substrates of Leucine Aminopeptidase and Inhibitors of Clostridial Aminopeptidase. European Journal of Biochemistry, 87(2), 265-273. [Link]

  • Huang, H., et al. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. Analytical biochemistry, 391(1), 11–16. [Link]

  • Colombo, G., et al. (2020). A novel aminopeptidase N/CD13 inhibitor selectively targets an endothelial form of CD13 after coupling to proteins. ResearchGate. Retrieved from [Link]

  • Huang, H., et al. (2009). Novel and highly sensitive fluorescent assay for leucine aminopeptidases. ResearchGate. Retrieved from [Link]

  • Kodadek, T., et al. (2022). Mega-High-Throughput Screening Platform for the Discovery of Biologically Relevant Sequence-Defined Non-Natural Polymers. ACS Central Science, 8(1), 25-37. [Link]

  • Zhang, S., et al. (2021). Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. Molecules, 26(14), 4349. [Link]

  • Snee, M., et al. (2021). Nanoscale, automated, high throughput synthesis and screening for the accelerated discovery of protein modifiers. MedChemComm, 12(5), 941-947. [Link]

  • L-Histone deacetylases hydrolyze multiple different acyl modifications of lysine. (2016). bio-protocol.org. Retrieved from [Link]

  • Aminopeptidase N/CD13 Crosslinking Promotes the Activation and Membrane Expression of Integrin CD11b/CD18. (2024). PMC. Retrieved from [Link]

Sources

Protocol for Radiolabeling N-Acetyl-Leucine Amide (AC-Leu-NH2) Derivatives for In Vivo Imaging

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides detailed protocols for the radiolabeling of N-acetyl-leucine amide (AC-Leu-NH2) derivatives for preclinical in vivo imaging using Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). This compound serves as a valuable structural motif, mimicking a leucine residue within a peptide chain by neutralizing terminal charges, thereby isolating the physicochemical properties of its isobutyl side chain[1]. Radiolabeled amino acids and their derivatives are a critical class of imaging agents, primarily targeting the upregulated amino acid transport systems characteristic of many tumor cells[2][3][4][5]. Furthermore, enzymes such as Leucine Aminopeptidase (LAP), which are overexpressed in certain pathologies like liver injury and cancer, represent a potential target for probes derived from leucine[6][7].

Given that the native this compound structure lacks a functional group for direct radiolabeling under mild conditions, this guide details the necessary chemical modifications and subsequent radiolabeling strategies. We present two robust, field-proven methodologies:

  • For PET Imaging: A two-step approach for labeling with Fluorine-18 ([¹⁸F]) via a prosthetic group.

  • For SPECT Imaging: A kit-based formulation for labeling with Technetium-99m ([⁹⁹ᵐTc]) using a bifunctional chelator.

Each protocol is designed to be a self-validating system, incorporating critical quality control steps to ensure the final radiotracer is suitable for in vivo applications.

Principle of Radiolabeling this compound Derivatives

Direct radiolabeling of the chemically inert this compound is impractical for routine production. Therefore, a precursor molecule must be synthesized by introducing a functional group suitable for conjugation. This can be achieved by starting with a modified amino acid, such as N-acetyl-L-lysine amide, which provides a primary amine on its side chain for conjugation, while retaining the core this compound-like structure.

  • PET with Fluorine-18: This strategy involves covalently attaching the positron-emitter ¹⁸F. Due to the often harsh conditions required for direct radiofluorination, which can degrade peptides, a prosthetic group approach is preferred[8]. A small molecule, the "prosthetic group," is first radiolabeled with ¹⁸F and then conjugated to the modified this compound precursor under mild conditions.

  • SPECT with Technetium-99m: This approach relies on coordination chemistry. The gamma-emitter ⁹⁹ᵐTc is stably held by a bifunctional chelating agent (BFCA) that has been pre-conjugated to the this compound derivative[9]. This method is amenable to user-friendly, kit-based preparations that simplify the final radiolabeling step in a radiopharmacy setting[10][11].

Protocol 1: [¹⁸F]Fluorobenzoyl-Lys(Ac)-NH₂ for PET Imaging

This protocol describes the synthesis of an ¹⁸F-labeled this compound analogue using the widely adopted N-succinimidyl 4-[¹⁸F]fluorobenzoate ([¹⁸F]SFB) prosthetic group. The precursor molecule is N-α-acetyl-L-lysine amide (Lys(Ac)-NH₂), which provides a side-chain amine for conjugation.

Workflow for ¹⁸F-Labeling via Prosthetic Group

G cluster_0 Step 1: Prosthetic Group Labeling cluster_1 Step 2: Conjugation & Final Product A [¹⁸F]Fluoride (from cyclotron) C Radiosynthesis (Nucleophilic Substitution) A->C B SFB Precursor (TOSU-FB) B->C D [¹⁸F]SFB C->D Purification F Conjugation Reaction (pH 8.5-9.0) D->F Coupling E Lys(Ac)-NH₂ Precursor E->F G [¹⁸F]Fluorobenzoyl-Lys(Ac)-NH₂ F->G H Final Purification (HPLC) G->H I Formulation in Saline H->I

Caption: Workflow for two-step ¹⁸F-labeling of the this compound analogue.

Methodology

Step 2.1: Synthesis of [¹⁸F]SFB Prosthetic Group This step is typically performed in an automated synthesis module.

  • Trap cyclotron-produced [¹⁸F]Fluoride on an anion exchange cartridge.

  • Elute the [¹⁸F]Fluoride into a reaction vessel using a solution of Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate.

  • Azeotropically dry the [¹⁸F]Fluoride by heating under a stream of nitrogen.

  • Add the precursor, 4-(di-tert-butoxycarbonyl)-N,N,N-trimethylbenzenaminium triflate, dissolved in anhydrous acetonitrile.

  • Heat the reaction mixture to initiate the nucleophilic substitution.

  • Perform a two-step hydrolysis to remove the protecting groups and yield [¹⁸F]4-fluorobenzoic acid.

  • Activate the carboxylic acid to form the N-succinimidyl ester, [¹⁸F]SFB.

  • Purify the [¹⁸F]SFB using a semi-preparative HPLC or a solid-phase extraction (SPE) cartridge.

Step 2.2: Conjugation of [¹⁸F]SFB to Lys(Ac)-NH₂ Precursor

  • Dissolve 1-2 mg of N-α-acetyl-L-lysine amide in 200 µL of sodium borate buffer (0.1 M, pH 8.5).

  • Add the purified [¹⁸F]SFB (in acetonitrile or ethanol) to the precursor solution.

  • Incubate the reaction mixture at 40-50°C for 15-20 minutes.

  • Quench the reaction by adding 500 µL of the HPLC mobile phase.

Step 2.3: Purification and Formulation

  • Purify the final product, [¹⁸F]Fluorobenzoyl-Lys(Ac)-NH₂, using reverse-phase HPLC.

  • Collect the product peak and remove the organic solvent under a stream of nitrogen with gentle heating.

  • Formulate the final product in sterile saline for injection, passing it through a 0.22 µm sterile filter.

Step 2.4: Quality Control

  • Radiochemical Purity (RCP): Analyze via analytical radio-HPLC. The RCP should be ≥95%.

  • Radionuclidic Purity: Confirm the identity of ¹⁸F using a gamma spectrometer.

  • Residual Solvents: Analyze using gas chromatography (GC) to ensure levels are below USP limits.

  • Bacterial Endotoxin Test: Perform using a Limulus Amebocyte Lysate (LAL) test.[12]

  • Sterility: Test a sample from the final batch according to USP standards.

Protocol 2: [⁹⁹ᵐTc]Tc-HYNIC-Lys(Ac)-NH₂ for SPECT Imaging

This protocol utilizes the popular bifunctional chelator HYNIC (6-hydrazinonicotinamide), which, in combination with co-ligands like Tricine and EDDA, forms a stable complex with ⁹⁹ᵐTc. The process is designed for a convenient, one-step kit-based preparation.

Workflow for ⁹⁹ᵐTc-Labeling via Chelation

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Kit Preparation & Labeling A HYNIC-NHS Ester C Conjugation A->C B Lys(Ac)-NH₂ B->C D HYNIC-Lys(Ac)-NH₂ C->D E Lyophilized Kit: - HYNIC-Lys(Ac)-NH₂ - Stannous Chloride (SnCl₂) - Tricine/EDDA Co-ligands D->E G Radiolabeling (15 min @ RT or 100°C) E->G F [⁹⁹ᵐTc]NaTcO₄ (from generator) F->G H [⁹⁹ᵐTc]Tc-HYNIC-Lys(Ac)-NH₂ G->H

Caption: Workflow for kit-based ⁹⁹ᵐTc-labeling of the this compound analogue.

Methodology

Step 3.1: Synthesis of HYNIC-Lys(Ac)-NH₂ Precursor

  • Dissolve N-α-acetyl-L-lysine amide in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5-8.0).

  • Add a 1.5 to 2-fold molar excess of succinimidyl-HYNIC (dissolved in DMSO or DMF) to the peptide solution.

  • Allow the reaction to proceed for 2-4 hours at room temperature.

  • Purify the resulting HYNIC-Lys(Ac)-NH₂ conjugate using reverse-phase HPLC and lyophilize the final product.

Step 3.2: Preparation of a Lyophilized Kit

  • In a sterile vial, combine the following under aseptic conditions:

    • HYNIC-Lys(Ac)-NH₂ (20-50 µg)

    • Tricine (10-20 mg)

    • Stannous chloride dihydrate (SnCl₂·2H₂O) (50-100 µg) as a reducing agent.

    • (Optional) Ethylenediamine-N,N'-diacetic acid (EDDA) as a co-ligand.

  • Lyophilize the contents of the vial and store under nitrogen or vacuum at -20°C.

Step 3.3: Radiolabeling

  • Obtain sodium pertechnetate ([⁹⁹ᵐTc]NaTcO₄) from a ⁹⁹Mo/⁹⁹ᵐTc generator in sterile saline.

  • Add the desired activity (e.g., 10-30 mCi) in a volume of 0.5-1.0 mL to the lyophilized kit vial.

  • Gently mix and incubate at room temperature or in a heating block at 100°C for 10-15 minutes (optimal conditions depend on the specific formulation).

  • Allow the vial to cool to room temperature before use.

Step 3.4: Quality Control

  • Radiochemical Purity (RCP): This is the most critical release criterion. Analyze using instant thin-layer chromatography (ITLC).

    • System 1 (Saline): Use ITLC-SG paper with normal saline as the mobile phase. The [⁹⁹ᵐTc]Tc-HYNIC-peptide remains at the origin (Rf=0.0), while free [⁹⁹ᵐTc]pertechnetate moves with the solvent front (Rf=1.0).

    • System 2 (Acetone): Use ITLC-SG paper with acetone as the mobile phase. Both the labeled peptide and reduced/hydrolyzed technetium (⁹⁹ᵐTcO₂) remain at the origin, while free [⁹⁹ᵐTc]pertechnetate moves with the solvent front.

  • The RCP should be ≥90% for preclinical use.[10]

Data Presentation and Expected Results

The following table summarizes the typical target specifications for the radiolabeled this compound derivatives. Actual results will depend on the optimization of reaction conditions.

Parameter[¹⁸F]Fluorobenzoyl-Lys(Ac)-NH₂ (PET) [⁹⁹ᵐTc]Tc-HYNIC-Lys(Ac)-NH₂ (SPECT)
Radionuclide Fluorine-18Technetium-99m
Half-life 109.8 minutes6.02 hours
Typical Radiochemical Yield (RCY) 20-40% (decay-corrected)>95%
Required Radiochemical Purity (RCP) ≥95%≥90%
Primary QC Method Radio-HPLCRadio-ITLC
Typical Specific Activity >1 Ci/µmol (>37 GBq/µmol)100-150 mCi/mg
Synthesis Time 60-90 minutes<20 minutes

Field-Proven Insights and Causality

  • Precursor Purity is Paramount: The chemical purity of the Lys(Ac)-NH₂ and HYNIC-conjugated precursors is critical. Impurities can compete in the labeling reaction, leading to low radiochemical yields and complex purification challenges.

  • pH Control in Conjugation: The efficiency of acylation reactions with NHS esters (like [¹⁸F]SFB and HYNIC-NHS) is highly pH-dependent. A pH of 8.5-9.0 is optimal for ensuring the target amine is deprotonated and nucleophilic without causing significant hydrolysis of the NHS ester.

  • Role of Co-Ligands in ⁹⁹ᵐTc Labeling: In the HYNIC system, co-ligands like Tricine and EDDA are not passive components. They are essential for stabilizing the technetium in a reactive state and completing its coordination sphere, which prevents the formation of unwanted colloids (⁹⁹ᵐTcO₂) and ensures the formation of a single, stable radiolabeled species.[10]

  • HPLC vs. ITLC for Quality Control: For ¹⁸F-labeled peptides, radio-HPLC is essential as it can resolve the labeled product from closely related impurities, such as unlabeled precursor or hydrolyzed prosthetic groups[12][13]. For routine ⁹⁹ᵐTc kit preparations, the simplicity and speed of radio-ITLC are sufficient to confirm high labeling efficiency by separating the product from the main potential impurity, free [⁹⁹ᵐTc]pertechnetate.[14]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the radiolabeling of N-acetyl-leucine amide derivatives for PET and SPECT imaging. By functionalizing the core molecule to allow for conjugation with either a prosthetic group ([¹⁸F]SFB) or a bifunctional chelator (HYNIC), researchers can generate high-purity radiotracers suitable for in vivo studies. These agents hold promise for the non-invasive imaging of biological processes where leucine transport or metabolism is a key factor, such as in oncology and the study of liver disease, thereby providing valuable tools for drug development and translational research.

References

  • Comparative Preclinical Evaluation of Peptide-Based Chelators for the Labeling of DARPin G3 with 99m Tc for Radionuclide Imaging of HER2 Expression in Cancer. MDPI. [Link]

  • One-step, kit-based radiopharmaceuticals for molecular SPECT imaging: a versatile diphosphine chelator for 99mTc radiolabelling of peptides. National Institutes of Health (NIH). [Link]

  • Radiolabeled Amino Acids for Oncologic Imaging. Journal of Nuclear Medicine. [Link]

  • Labeling peptides with technetium-99m using a bifunctional chelator of a N-hydroxysuccinimide ester of mercaptoacetyltriglycine. PubMed. [Link]

  • Chelating systems for (99m)Tc/(188)Re in the development of radiolabeled peptide pharmaceuticals. PubMed. [Link]

  • Versatile Diphosphine Chelators for Radiolabeling Peptides with 99mTc and 64Cu. Inorganic Chemistry - ACS Publications. [Link]

  • One-step 18F-labeling of peptides for positron emission tomography imaging using the SiFA methodology. Springer Nature Experiments. [Link]

  • An overview of radiolabeled amino acid tracers in oncologic imaging. PMC - National Institutes of Health (NIH). [Link]

  • Comparison of Amino Acid Positron Emission Tomographic Radiotracers for Molecular Imaging of Primary and Metastatic Brain Tumors. PubMed Central. [Link]

  • A rapid and simple one-step F-18 labeling of peptides. PMC - National Institutes of Health (NIH). [Link]

  • Radiolabeled Amino Acids: Basic Aspects and Clinical Applications in Oncology. Journal of Nuclear Medicine. [Link]

  • Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [177Lu]Lu-PSMA. PMC - National Institutes of Health (NIH). [Link]

  • 18F-Labeled Peptides: The Future Is Bright. PMC - National Institutes of Health (NIH). [Link]

  • 18F-labeling of peptides and proteins using the SiFA protocol, Part 1. YouTube. [Link]

  • Quality Control of PET Radiopharmaceuticals. Radiology Key. [Link]

  • Radiolabeled Peptides: Valuable Tools for the Detection and Treatment of Cancer. PMC - National Institutes of Health (NIH). [Link]

  • In vivo imaging of leucine aminopeptidase activity in drug-induced liver injury and liver cancer via a near-infrared fluorescent probe. PMC - PubMed Central. [Link]

  • Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. PubMed. [Link]

  • Nanobodies as in vivo, non-invasive, imaging agents. PMC - National Institutes of Health (NIH). [Link]

  • Unexpected differences in the pharmacokinetics of N-acetyl-DL-leucine enantiomers after oral dosing and their clinical relevance. PubMed Central. [Link]

  • Recent Progress of Activity-Based Fluorescent Probes for Imaging Leucine Aminopeptidase. PMC - National Institutes of Health (NIH). [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Reagents for Ac-Leu-NH2 Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of N-Acetyl-Leucine-Amide (Ac-Leu-NH2). Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthetic strategy.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the synthesis of a simple, N-terminally acetylated peptide amide like this compound.

Q1: What are the main classes of coupling reagents, and how do I choose one for a simple synthesis like this compound?

A1: For a straightforward coupling, several classes of reagents are available, each with distinct mechanisms and advantages.[1]

  • Carbodiimides: Reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are cost-effective and widely used.[1][2] They activate the carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] DIC is often preferred in Solid-Phase Peptide Synthesis (SPPS) because its urea byproduct is soluble and easily washed away.[2][3]

  • Phosphonium Salts: Reagents like BOP and PyBOP® offer high coupling efficiency with a low risk of racemization.[1] They are generally more expensive and may require stricter handling.[1]

  • Uronium/Aminium Salts: Reagents such as HBTU, TBTU, and HATU are popular for their high reactivity, rapid reaction times, and low propensity for side reactions, making them suitable for even complex syntheses.[1][4][5]

For a simple, non-hindered amino acid like Leucine, a carbodiimide-based approach (e.g., DIC) with an additive is typically sufficient and economical.[1]

Q2: Why is an additive like HOBt or OxymaPure recommended when using a carbodiimide coupling reagent?

A2: Additives are crucial for two primary reasons: suppressing racemization and improving coupling efficiency.[2][6]

  • Racemization Suppression: The O-acylisourea intermediate formed by carbodiimides is highly reactive and can lead to the formation of an oxazolone, which is prone to racemization (loss of stereochemical purity).[6][7] Additives like 1-Hydroxybenzotriazole (HOBt) or Ethyl (hydroxyimino)cyanoacetate (OxymaPure) react with the O-acylisourea to form a less reactive, more stable active ester.[2][8] This active ester then reacts with the amine, minimizing the risk of racemization.[2][3]

  • Increased Efficiency: The active esters formed are more stable than the O-acylisourea, reducing the chance of side reactions like N-acylurea formation, thereby improving the overall yield of the desired peptide.[5]

Q3: What is the general mechanism of peptide bond formation using a coupling reagent?

A3: The process involves two main steps: activation of the carboxylic acid and nucleophilic attack by the amine.[5]

  • Activation: The coupling reagent reacts with the carboxyl group of the N-protected amino acid (Ac-Leu-OH in this case) to form a reactive intermediate (e.g., an O-acylisourea with DIC, or an active ester with HATU).[1][5]

  • Acylation: The free amine group of the resin-bound support attacks the activated carboxyl group, forming the tetrahedral intermediate which then collapses to form the stable amide (peptide) bond and releases the activated leaving group.[1]

Peptide_Bond_Formation cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Acylation (Coupling) Ac-Leu-OH Ac-Leu-OH (Carboxylic Acid) Active_Intermediate Active Intermediate (e.g., HOBt-ester) Ac-Leu-OH->Active_Intermediate + Reagent Coupling_Reagent Coupling Reagent (e.g., DIC/HOBt) Coupling_Reagent->Active_Intermediate Peptide_Bond Ac-Leu-NH-Resin (Peptide Bond Formed) Active_Intermediate->Peptide_Bond + Amine Resin-NH2 Resin-NH2 (Free Amine) Resin-NH2->Peptide_Bond

Caption: General workflow for peptide bond formation.

Section 2: Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during the synthesis of this compound.

Problem 1: Low Coupling Yield

Q: My final yield of this compound is significantly lower than expected. How can I diagnose and fix this?

A: Low yield is a common issue that can stem from incomplete deprotection or inefficient coupling.[9] A systematic approach is needed to pinpoint the cause.

Diagnostic Workflow
  • Verify Deprotection: Before the coupling step, ensure the complete removal of the Fmoc protecting group from the resin. An incomplete deprotection will leave fewer free amines available for coupling.

  • Monitor Coupling Completion: After the coupling reaction, check for the presence of unreacted free amines.

Experimental Protocols & Solutions

Protocol: Kaiser Test for Monitoring Free Amines [10][11]

The Kaiser test is a sensitive colorimetric assay to detect primary amines.[10][12] A positive result (blue color) indicates the presence of free amines.

  • Expected Result Post-Deprotection: Strong blue color on resin beads and in solution.

  • Expected Result Post-Coupling: Colorless or yellow solution and beads (negative result).[13]

Interpretation & Action:

  • If Kaiser test is positive after coupling (blue beads): This indicates an incomplete coupling reaction.[9]

    • Solution 1: Double Couple. Wash the resin and repeat the coupling step with a fresh solution of Ac-Leu-OH and coupling reagents.[4]

    • Solution 2: Switch to a Stronger Reagent. If double coupling with DIC/HOBt fails, switch to a more potent uronium salt like HATU or HCTU.[4][14] These reagents are known for higher reactivity and can overcome steric hindrance or other difficult couplings.[15][16]

  • If Kaiser test is negative after deprotection: This points to an incomplete deprotection step. Re-treat the resin with the deprotection solution (e.g., 20% piperidine in DMF).

Low_Yield_Troubleshooting Start Low Yield of this compound Kaiser_Post_Coupling Perform Kaiser Test on resin after coupling Start->Kaiser_Post_Coupling Result Result? Kaiser_Post_Coupling->Result Positive Positive (Blue) Result->Positive Negative Negative (Yellow) Result->Negative Incomplete_Coupling Diagnosis: Incomplete Coupling Positive->Incomplete_Coupling Check_Deprotection Diagnosis: Check Deprotection Step or Cleavage Protocol Negative->Check_Deprotection Solution_Recouple Solution: 1. Double Couple 2. Use stronger reagent (HATU) Incomplete_Coupling->Solution_Recouple

Caption: Troubleshooting workflow for low peptide yield.

Problem 2: Presence of Impurities in Final Product

Q: My HPLC analysis shows the correct product mass, but the purity is low. What are the likely side reactions and how can I prevent them?

A: Impurities often arise from side reactions during synthesis or cleavage.[17] For this compound, the primary concern during coupling is racemization.

Understanding Racemization

Racemization is the conversion of the L-amino acid into a mixture of L- and D-isomers.[6] This is particularly a risk with carbodiimide reagents if additives are omitted or if the reaction conditions are not optimal.[2][6][18] The resulting D-isomer will likely have a different retention time on a reverse-phase HPLC column, appearing as a distinct impurity peak.[19]

Optimization Strategies to Minimize Racemization
  • Ensure Proper Stoichiometry of Additives: Always use at least one equivalent of an additive like HOBt or HOAt relative to the carbodiimide.[3] These additives rapidly form active esters, which are less prone to racemization.[2][6]

  • Control Temperature: Carbodiimide-mediated couplings can generate heat. Performing the reaction at 0°C or room temperature is recommended, as high temperatures can increase the rate of racemization.[5]

  • Choice of Base: When using uronium/aminium salts (like HATU), a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is required.[5] Using a weaker base can sometimes reduce racemization, though it may slow the reaction rate.

  • Consider Alternative Reagents: If racemization persists, switching to phosphonium salts (e.g., PyBOP) or certain uronium salts known for low racemization (e.g., HATU) is a reliable strategy.[1][3] Some studies have also shown that adding copper(II) chloride (CuCl2) can efficiently suppress racemization in carbodiimide-mediated couplings.[20]

Comparative Data on Coupling Reagents
Coupling Reagent SystemRelative CostCoupling EfficiencyRacemization RiskKey Considerations
DIC / HOBt LowGood-ExcellentLow (with HOBt)Standard, reliable choice for simple couplings.[2][3]
HBTU / DIPEA MediumExcellentVery LowFast reactions, good for difficult sequences.[8][21]
HATU / DIPEA HighExcellentExtremely LowHighly reactive, often considered superior to HBTU.[3][14][16]
COMU / DIPEA HighExcellentVery LowOxyma-based, avoids potentially explosive HOBt/HOAt byproducts.[5][22]
Problem 3: Failed Synthesis with a Hindered Amino Acid

Q: I tried to apply my this compound protocol to a more sterically hindered amino acid (e.g., Valine or Aib) and it failed. Why, and what should I change?

A: Steric hindrance around the alpha-carbon of an amino acid can dramatically slow down the coupling reaction. The standard DIC/HOBt protocol may not be sufficient.

Causality of Failure

The bulky side chain of a hindered amino acid physically obstructs the approach of the nucleophilic amine to the activated carboxyl group. This slow reaction rate increases the likelihood of side reactions, such as the hydrolysis of the active intermediate or its conversion to an unreactive byproduct (like N-acylurea with DIC).[5]

Solutions for Hindered Couplings
  • Switch to High-Potency Reagents: This is the most effective solution. Uronium salts based on HOAt, such as HATU , are exceptionally effective for hindered couplings.[14][15] The HOAt leaving group provides anchimeric assistance, accelerating the reaction.[15] Reagents like COMU are also excellent choices.[5][22]

  • Increase Reaction Time and/or Temperature: For moderately hindered couplings, extending the reaction time (e.g., from 1-2 hours to 4-6 hours) or gently increasing the temperature (e.g., to 40°C) can drive the reaction to completion. Microwave-assisted synthesis can also be highly effective.[4]

  • Optimize Stoichiometry: Use a larger excess of the activated amino acid and coupling reagent (e.g., 3-5 equivalents) to push the reaction equilibrium towards product formation.[2]

Section 3: Analytical Verification

Q: How do I confirm the purity and identity of my final this compound product?

A: A combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) is the gold standard for peptide analysis.[23]

  • Reverse-Phase HPLC (RP-HPLC): This technique separates the target peptide from impurities based on hydrophobicity.[19] A pure product should show a single major peak.[24] The area of this peak relative to the total area of all peaks provides the purity percentage.[17][23] Standard detection wavelengths for peptides are 214-220 nm.[24][25]

  • Mass Spectrometry (MS): This analysis confirms the molecular weight of the peptide, verifying that the correct sequence was synthesized.[23] The observed mass should match the calculated theoretical mass for this compound.

References

  • Peptide synthesis - Wikipedia. Wikipedia. [Link]

  • How to Optimize Peptide Synthesis? Wateos. [Link]

  • Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]

  • Peptide synthesis with carbodiimide. PubMed. [Link]

  • Peptide Characterization by RP-HPLC for Regulatory Submissions. ResolveMass. [Link]

  • A Practical Guide to Solid Phase Peptide Synthesis (SPPS). CSBio. [Link]

  • HPLC Analysis Methods for Peptide Characterization | Laboratory Research. Biovera. [Link]

  • Principle of Peptide Purity Analysis Using HPLC. Mtoz Biolabs. [Link]

  • HPLC & Mass Spectrometry Testing for Peptides: Ensuring Purity, Accuracy, and Research Confidence. Apex Peptide. [Link]

  • Effect of copper(II) chloride on suppression of racemization in peptide synthesis by the carbodiimide method. PubMed. [Link]

  • Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development. ACS Publications. [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. [Link]

  • Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]

  • Side Reactions in Peptide Synthesis: Solution and Solid phase synthesis | PDF. Slideshare. [Link]

  • Solid-Phase Synthesis | A Practical Guide. Taylor & Francis eBooks. [Link]

  • Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. [Link]

  • Peptide Synthesis Reagents Guide | PDF | Chemistry. Scribd. [Link]

  • A PRACTICAL GUIDE TO SOLID PHASE PEPTIDE SYNTHESIS. CSBio. [Link]

  • Search for optimal coupling reagent in multiple peptide synthesizer. PubMed. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotechnology. [Link]

  • Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Choosing the Right Coupling Reagent for Peptide Synthesis. Hopax. [Link]

  • Detection of N-Terminal Amino Groups During Solid-Phase Peptide Synthesis. SYNFORM. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. ACS Publications. [Link]

  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. Peptide Sciences. [Link]

  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. YouTube. [Link]

  • What do you do when your peptide synthesis fails? Biotage. [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? ResearchGate. [Link]

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Technical Support Center: Troubleshooting Low Yield in AC-Leu-NH2 Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for AC-Leu-NH2 synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the synthesis of N-acetyl-L-leucinamide. We will delve into the causality behind experimental choices, providing you with the expertise to not only troubleshoot but also optimize your synthetic protocols.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing a significantly lower than expected yield for my this compound synthesis. What are the most common culprits?

Low yield in the synthesis of a simple dipeptide derivative like this compound can stem from several factors, broadly categorized as incomplete reactions, side reactions, and product loss during workup or purification. A systematic approach is crucial to pinpoint the exact cause.

Initial Diagnostic Workflow:

  • Confirm Starting Material Purity: Ensure the N-acetyl-L-leucine and the amine source (e.g., ammonia or a precursor) are of high purity.

  • Analyze Crude Reaction Mixture: Before purification, take a small aliquot of the crude reaction mixture and analyze it by techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). This will help determine if the product was formed and identify major byproducts.

  • Evaluate Reaction Monitoring: If you are not already, monitor the reaction progress using TLC or HPLC to determine the point of reaction stall or byproduct formation.

Below is a diagram illustrating the primary areas to investigate for low yield.

Coupling_Mechanism cluster_main Desired Pathway cluster_side Side Reaction Ac-Leu-OH Ac-Leu-OH O-Acylisourea O-Acylisourea Ac-Leu-OH->O-Acylisourea + EDC HOBt-Ester HOBt-Ester O-Acylisourea->HOBt-Ester + HOBt N-Acylurea N-Acylurea O-Acylisourea->N-Acylurea Rearrangement This compound This compound HOBt-Ester->this compound + NH3

Caption: EDC/HOBt coupling mechanism and N-acylurea formation.

Q4: My product seems to have formed according to MS, but I'm losing most of it during purification. What are the best practices for purifying this compound?

This compound is a relatively small and polar molecule, which can present challenges during purification. Product loss can occur during workup (e.g., aqueous extraction) or chromatography.

Purification Strategies:

  • Aqueous Workup:

    • If your reaction solvent is immiscible with water (e.g., DCM), you can perform an aqueous workup to remove water-soluble byproducts like EDC-urea.

    • Caution: this compound has some water solubility. To minimize loss, saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of your product in the aqueous phase.

  • Precipitation/Crystallization:

    • This is often the most effective method for purifying small molecules. [1] * After removing the reaction solvent under reduced pressure, attempt to precipitate or crystallize the product from a suitable solvent system. A good starting point is to dissolve the crude product in a minimal amount of a polar solvent (like ethanol or methanol) and then slowly add a non-polar solvent (like diethyl ether or hexane) until precipitation occurs. [1]

  • Silica Gel Chromatography:

    • If crystallization fails, flash chromatography on silica gel is an option.

    • Solvent System: A gradient of methanol in dichloromethane (e.g., 0-10% MeOH in DCM) is a common choice for eluting polar amides.

    • Tailing: Amides can sometimes tail on silica gel. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can help to obtain sharper peaks. [1] Experimental Protocol: Purification by Precipitation

  • Solvent Removal: Concentrate the crude reaction mixture in vacuo to obtain an oil or solid.

  • Dissolution: Dissolve the residue in a minimum volume of hot methanol or ethanol.

  • Precipitation: Slowly add cold diethyl ether to the solution while stirring until a precipitate forms.

  • Isolation: Allow the mixture to stand at a low temperature (e.g., 4°C) to maximize precipitation. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum. [2]

Solid-Phase Synthesis Approach

Q5: I am using solid-phase peptide synthesis (SPPS) to make this compound on a Rink amide resin, but the final yield after cleavage is very low. What should I investigate?

Low yield in SPPS can be due to issues at any stage: resin loading, incomplete deprotection, incomplete coupling, or problems during the final cleavage from the resin. [3] Troubleshooting SPPS for this compound:

  • Confirm Resin Loading: Ensure the initial loading of Fmoc-Leu-OH onto the Rink amide resin was successful and the loading value is accurate.

  • Monitor Deprotection and Coupling: Use a qualitative test like the Kaiser (ninhydrin) test to confirm the completeness of Fmoc deprotection (a positive blue result indicates free amines) and the subsequent coupling step (a negative result indicates complete coupling). [3]3. Acetylation Step: Ensure the N-terminal acetylation with acetic anhydride is complete.

  • Cleavage Efficiency: Inefficient cleavage from the resin is a common problem. [4] * Cleavage Cocktail: A standard cleavage cocktail for Rink amide resin is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIPS). [2] * Cleavage Time: A cleavage time of 2-4 hours is typically sufficient. If the yield is low, you can try extending the cleavage time or performing a second cleavage on the same resin. [4] * Precipitation: After cleavage, the peptide is precipitated from the TFA solution by adding a large volume of cold diethyl ether. [2][4]If the peptide is very soluble, precipitation may be difficult. In such cases, concentrating the TFA solution before adding ether can be helpful. [4] Below is a workflow for troubleshooting low yield in the SPPS of this compound.

SPPS_Troubleshooting Start Start Low Yield Low Yield Start->Low Yield Kaiser Test after Deprotection? Kaiser Test after Deprotection? Low Yield->Kaiser Test after Deprotection? Kaiser Test after Coupling? Kaiser Test after Coupling? Kaiser Test after Deprotection?->Kaiser Test after Coupling? Positive Incomplete Deprotection Incomplete Deprotection Kaiser Test after Deprotection?->Incomplete Deprotection Negative Check Cleavage Cocktail & Time Check Cleavage Cocktail & Time Kaiser Test after Coupling?->Check Cleavage Cocktail & Time Negative Incomplete Coupling Incomplete Coupling Kaiser Test after Coupling?->Incomplete Coupling Positive Analyze Supernatant after Precipitation Analyze Supernatant after Precipitation Check Cleavage Cocktail & Time->Analyze Supernatant after Precipitation End End Analyze Supernatant after Precipitation->End

Caption: SPPS troubleshooting workflow for this compound.

By systematically evaluating each stage of your synthesis, from starting materials to final purification, you can effectively diagnose and resolve the issues leading to low yields of this compound.

References

  • A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. (n.d.).
  • Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. (n.d.).
  • Application Notes and Protocols for Amide Bond Formation using EDC and HATU - Benchchem. (n.d.).
  • Amine to Amide Mechanism (EDC + HOBt) - Common Organic Chemistry. (n.d.).
  • Troubleshooting low yield in solid-phase peptide synthesis - Benchchem. (n.d.).
  • Peptide synthesis - Wikipedia. (n.d.).
  • This compound | 28529-34-2 - Benchchem. (n.d.).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC - NIH. (n.d.).
  • Cyclic form of reaction mechanism from EDC/HOBt mediated amide coupling... | Download Scientific Diagram - ResearchGate. (n.d.).
  • Cleavage from Rink Amide Resin - Aapptec Peptides. (n.d.).
  • Epimerisation in Peptide Synthesis - MDPI. (n.d.).
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.).
  • Racemization during peptide couplings using the mixed anhydride, N-hydroxysuccinimide ester, 8-hydroxyquinoline ester, and acyl azide methods | Journal of the American Chemical Society. (n.d.).
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem. (n.d.).
  • Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. (n.d.).
  • Hydrolysis of peptide esters by different enzymes - PubMed. (n.d.).
  • Acetyl-L-leucine amide | 28529-34-2 | FA47434 | Biosynth. (n.d.).
  • Peptide Synthesis Resins - AAPPTEC. (n.d.).
  • Carbodiimide - Wikipedia. (n.d.).
  • Coupling Reagents - Aapptec Peptides. (n.d.).
  • Simple purification of small-molecule-labelled peptides via palladium enolate formation from β-ketoamide tags - Chemical Science (RSC Publishing) DOI:10.1039/D2SC03112D. (n.d.).
  • The formation and hydrolysis of the active ester made from α-amino acid... - ResearchGate. (n.d.).
  • Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take? - NIH. (n.d.).
  • What do you do when your peptide synthesis fails? - Biotage. (n.d.).
  • 3.2 Active Esters. (n.d.).
  • Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics. (n.d.).
  • 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. (n.d.).
  • Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers - Interchim. (n.d.).
  • Kinetics of Amide Formation through Carbodiimide/ N-Hydroxybenzotriazole (HOBt) Couplings - Luxembourg Bio Technologies. (n.d.).
  • Levacetylleucine - New Drug Approvals. (n.d.).
  • What is the best technique for amide purification? - ResearchGate. (n.d.).
  • CHEM055T - N-Acetyl-Dl-Leucine Synthesis for Pharmaceuticals | Regeneron ISEF 2025. (n.d.).
  • N-Acetyl-L-leucine synthesis - ChemicalBook. (n.d.).
  • Selective acid hydrolysis of 2,4,6-trimethylbenzyl esters and its application in peptide synthesis - ResearchGate. (n.d.).
  • WO2012038515A1 - Process for racemisation and acetylation of leucine - Google Patents. (n.d.).
  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage? | ResearchGate. (n.d.).
  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. (n.d.).
  • Developments in peptide and amide synthesis - Luxembourg Bio Technologies. (n.d.).
  • Method for preparing N-acetyl-DL-leucine - Eureka | Patsnap. (n.d.).
  • Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC - NIH. (n.d.).
  • Peptide Purity & Yield Optimizing in SPPS | PurePep Blog - Gyros Protein Technologies. (n.d.).
  • Ac-Leu-NH₂ - Bachem Products. (n.d.).
  • 4 Synthesis of Peptides. (n.d.).
  • CAS 145757-50-2: L-Leucinamide, N-acetyl-L-leucyl-N-(1-for… - CymitQuimica. (n.d.).
  • The Crucial Role of N-Acetyl-L-leucine in Modern Peptide Synthesis. (n.d.).

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Technical Support Center: Optimizing AC-Leu-NH2 Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for optimizing the use of N-Acetyl-L-leucinamide (Ac-Leu-NH2) in your in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common challenges. Our goal is to move beyond simple instructions and explain the causality behind experimental choices, ensuring your protocols are robust and self-validating.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary role in in vitro assays?

This compound is a modified derivative of the amino acid L-leucine.[1] In a typical peptide chain, the amino and carboxyl termini are charged (zwitterionic form).[2] However, in this compound, the N-terminus is capped with an acetyl group and the C-terminus is an amide. This neutralization of the termini allows researchers to isolate the physicochemical contributions of the leucine side chain (an isobutyl group), making it an excellent model compound for studying hydrophobic and steric effects without the confounding influence of terminal charges.[3]

In the context of enzymatic assays, it most commonly serves as a simple substrate for various peptidases and proteases. Its cleavage can be monitored to determine enzyme activity. It can also be used as a building block in the synthesis of more complex peptide substrates or inhibitors.[3][4]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents and storage conditions?

While this compound is a relatively small molecule, its solubility in aqueous buffers can be limited, a common characteristic for N-acetylated amino acid derivatives.[5]

  • Primary Solvents: For stock solutions, it is best to use organic solvents like DMSO, DMF, or ethanol.[5] Many related peptide inhibitors are also dissolved in these solvents.

  • Working Solutions: Prepare a high-concentration stock in an organic solvent (e.g., 10-50 mM in DMSO). This stock can then be diluted into your aqueous assay buffer to the final desired concentration.

  • Important Consideration: Always ensure the final concentration of the organic solvent in your assay is low (typically <1%) and consistent across all experimental conditions, including controls, as it can affect enzyme activity.

  • Storage: Store the solid compound at -20°C.[6] For stock solutions in DMSO or other organic solvents, store at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Aqueous solutions are less stable and should ideally be prepared fresh for each experiment.[5]

The Core Principle: Understanding Enzyme Kinetics for Substrate Optimization

Optimizing the concentration of any substrate, including this compound, is fundamentally a process of understanding the relationship between the substrate concentration and the rate of the enzymatic reaction. This relationship is best described by the Michaelis-Menten model.[7]

The model is defined by the equation: V = (Vmax * [S]) / (Km + [S])

Where:

  • V: The initial reaction velocity (rate).

  • Vmax: The maximum reaction velocity when the enzyme is saturated with the substrate.[8]

  • [S]: The concentration of the substrate (this compound).

  • Km (Michaelis Constant): The substrate concentration at which the reaction velocity is half of Vmax (Vmax/2). Km is a measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.[8][9]

The goal of optimization is to determine the Km and Vmax for your specific enzyme and assay conditions.

Diagram: Michaelis-Menten Kinetics

MichaelisMenten origin x_axis_label Substrate Concentration [S] origin->x_axis_label y_axis_label Initial Velocity (V) origin->y_axis_label data_points origin->data_points Hyperbolic Curve Km_point Km Vmax_point Vmax Vmax_half_point Vmax/2 Vmax_line Vmax_point->Vmax_line Vmax_half_line Vmax_half_point->Vmax_half_line Km_point->Vmax_half_line

Caption: The Michaelis-Menten curve shows a hyperbolic relationship between [S] and V.

Experimental Workflow & Troubleshooting

Q3: How do I experimentally determine the optimal this compound concentration?

This is a two-phase process. First, you must find an enzyme concentration that gives a linear reaction rate over time. Second, using that fixed enzyme concentration, you vary the substrate concentration to determine Km and Vmax.[10][11]

Diagram: Experimental Workflow for Substrate Optimization

Workflow cluster_phase1 Phase 1: Optimize Enzyme Concentration cluster_phase2 Phase 2: Determine Km and Vmax p1_start Fix [Substrate] at a high, non-limiting level p1_test Test a range of enzyme concentrations p1_start->p1_test p1_measure Measure product formation over time for each [Enzyme] p1_test->p1_measure p1_plot Plot Product vs. Time p1_measure->p1_plot p1_select Select [Enzyme] that gives a linear rate (initial velocity) p1_plot->p1_select p2_start Fix [Enzyme] at the optimal level from Phase 1 p1_select->p2_start Use This Enzyme Concentration p2_test Test a wide range of [this compound] concentrations (e.g., 0.1x to 10x expected Km) p2_start->p2_test p2_measure Measure the initial velocity (V) for each [Substrate] p2_test->p2_measure p2_plot Plot V vs. [this compound] p2_measure->p2_plot p2_analyze Fit data to Michaelis-Menten equation (non-linear regression) p2_plot->p2_analyze

Caption: A two-phase workflow to determine optimal enzyme and substrate concentrations.

Protocol 1: Determining Optimal this compound Concentration

This protocol outlines the steps for Phase 2 of the workflow, assuming you have already determined an appropriate enzyme concentration that yields a linear initial rate.

1. Reagent Preparation:

  • Assay Buffer: Prepare the buffer in which your enzyme is optimally active (e.g., Tris-HCl, HEPES) at the correct pH and temperature.

  • Enzyme Stock: Prepare a concentrated stock of your enzyme in a suitable buffer. Dilute to the pre-determined optimal working concentration in Assay Buffer just before use.

  • This compound Stock: Prepare a 100x or 1000x stock solution in 100% DMSO.

  • Substrate Dilutions: Create a series of this compound dilutions from your stock solution. The final concentrations in the assay should ideally span a range from 0.1x Km to 10x Km.[12] If the Km is unknown, a broad range is recommended (e.g., 1 µM to 5 mM).

2. Assay Procedure (96-well plate format):

  • Add Assay Buffer to all wells.

  • Add the different concentrations of this compound to their respective wells. Include a "no substrate" control.

  • Equilibrate the plate to the optimal reaction temperature (e.g., 25°C or 37°C).

  • Initiate the reaction by adding the diluted enzyme solution to all wells simultaneously using a multichannel pipette.

  • Immediately place the plate in a plate reader and measure the signal (e.g., absorbance or fluorescence) kinetically over a set period (e.g., every 30 seconds for 15-30 minutes).

3. Data Analysis:

  • For each this compound concentration, plot the signal versus time.

  • Determine the initial velocity (V) by calculating the slope of the initial linear portion of each curve.

  • Plot the initial velocity (V) against the corresponding this compound concentration ([S]).

  • Use a non-linear regression analysis software (e.g., GraphPad Prism, R) to fit the data directly to the Michaelis-Menten equation.[13] This will provide the most accurate values for Km and Vmax.

    • Note: While linearization methods like the Lineweaver-Burk plot (1/V vs 1/[S]) exist, they can disproportionately weight errors at low substrate concentrations and are generally not recommended for determining the final Km and Vmax values.[14][15][16]

Q4: Now that I have my Km and Vmax, what concentration of this compound should I use?

The optimal concentration is entirely dependent on your experimental goal. There is no single "best" concentration.

Experimental GoalRecommended [this compound]Rationale
Determine Km and Vmax Titrate across a wide range (0.1x to 10x Km)This is necessary to generate the full hyperbolic curve required to accurately calculate the kinetic parameters.[17]
Measure Maximum Enzyme Activity (Vmax conditions) 10x to 20x KmAt these saturating concentrations, the reaction rate is nearly maximal and becomes independent of small fluctuations in substrate concentration. The rate is limited only by the enzyme's turnover capacity.[15] This is ideal for quantifying enzyme levels.
Screening for Competitive Inhibitors At or below the Km (e.g., 1x Km)When [S] is near Km, the enzyme is highly sensitive to competitive inhibitors vying for the active site. Using a high [S] would require much higher inhibitor concentrations to see an effect, potentially masking the discovery of potent inhibitors.[13]
Screening for Non-competitive Inhibitors 10x Km or higherNon-competitive inhibitors do not compete with the substrate. Using saturating substrate concentrations ensures the observed inhibition is not due to any competitive effects.

Troubleshooting Guide

Q5: My initial reaction rate is not linear. It curves downwards quickly. What's wrong?

This is a common issue and usually indicates that the initial velocity conditions are not being met.

  • Cause 1: Substrate Depletion. The enzyme concentration is too high for the amount of substrate present, causing the substrate to be consumed rapidly. As [S] drops, the reaction rate slows down, violating the "initial rate" assumption of Michaelis-Menten kinetics.[12]

    • Solution: Reduce the enzyme concentration. Perform the enzyme titration experiment described in Phase 1 of the workflow to find a concentration that gives a linear rate for a longer period.[10]

  • Cause 2: Product Inhibition. The product generated by the reaction may be inhibiting the enzyme. As the product accumulates, the reaction rate decreases.

    • Solution: Dilute the enzyme. This slows the rate of product formation, minimizing its inhibitory effect during the measurement window.[12]

Q6: I'm not seeing saturation in my V vs. [S] plot. The velocity keeps increasing with substrate concentration.
  • Cause: The range of this compound concentrations you tested is likely too low and does not include concentrations high enough to saturate the enzyme. Your entire experiment may be on the initial linear portion of the Michaelis-Menten curve.

    • Solution: Test significantly higher concentrations of this compound. If solubility becomes an issue, you may need to increase the percentage of co-solvent (like DMSO), but be sure to adjust your controls accordingly.

Q7: My reaction rate decreases at very high concentrations of this compound.
  • Cause: Substrate Inhibition. This is a phenomenon where the substrate itself, at very high concentrations, can bind to the enzyme in a non-productive way, leading to a decrease in the reaction rate.[17]

    • Solution: This defines the upper limit of your useful substrate concentration range. Exclude these inhibitory data points when fitting your data to the Michaelis-Menten model to get an accurate Km and Vmax. For routine assays, ensure you work at concentrations below this inhibitory threshold.

By understanding the principles of enzyme kinetics and following a systematic, two-phase optimization process, you can confidently determine the appropriate this compound concentration for any in vitro assay, ensuring your results are accurate, reproducible, and meaningful.

References

  • TeachMe Physiology. (2024). Enzyme Kinetics - Structure - Function - Michaelis-Menten Kinetics.
  • Patsnap Synapse. (2025).
  • Patsnap Synapse. (2025).
  • Wikipedia. (n.d.). Michaelis–Menten kinetics.
  • Microbe Notes. (2022). The Michaelis–Menten Model.
  • MedSchoolCoach. (n.d.).
  • Open Library Publishing Platform. (n.d.). Enzyme Kinetics & The Michaelis-Menten Equation – BIOC2580: Introduction to Biochemistry*.
  • NCBI Bookshelf. (2012). Basics of Enzymatic Assays for HTS - Assay Guidance Manual.
  • University College London. (n.d.).
  • ResearchGate. (2017).
  • eGyanKosh. (n.d.). DETERMINATION OF Km AND Vmax USING LINEWEAVER – BURK GRAPH.
  • University of Massachusetts Amherst. (2023).
  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). This compound | 28529-34-2.
  • Sigma-Aldrich. (n.d.). Calpain Inhibitor I N-Acetyl-Leu-Leu-norleucinal, synthetic.
  • Cayman Chemical. (2022).
  • ChemicalBook. (n.d.). This compound CAS#: 28529-34-2.
  • CPC Scientific. (n.d.). Ac-Leu-Pro-Phe-Phe-Asp-NH2.
  • PubChem - NIH. (n.d.). N-Acetyl-L-leucine.
  • Wikipedia. (n.d.). Amino acid.

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Technical Support Center: Troubleshooting Non-Specific Binding of AC-Leu-NH2

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for addressing challenges related to AC-Leu-NH2 in biochemical and cellular assays. This guide is designed for researchers, scientists, and drug development professionals who are encountering issues with non-specific binding of this and similar small molecule substrates. Here, we move beyond simple protocols to explain the underlying causes of these issues and provide logical, field-proven strategies to ensure the accuracy and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in assays?

This compound, or N-acetyl-L-leucinamide, is a small, modified amino acid derivative. The N-terminal is acetylated ("AC") and the C-terminal is amidated ("NH2"). These modifications neutralize the terminal charges, making the molecule more representative of a leucine residue within a larger peptide chain.[1] This allows researchers to study the specific contributions of the hydrophobic isobutyl side chain of leucine in molecular interactions without the confounding effects of charged termini.[1] It is frequently used as a substrate or a component of substrates for various enzymes, such as proteases like leucine aminopeptidases, and in binding assays to probe protein-ligand interactions.[1][2]

Q2: What is "non-specific binding" and why is it a problem?

Non-specific binding (NSB) refers to the interaction of your molecule of interest, in this case, this compound or a probe containing it, with surfaces or molecules other than its intended biological target.[3] This can include binding to the walls of your microplate, pipette tips, other proteins in your sample, or even the filter membrane in certain assay formats.[3][4] NSB is a significant source of background noise and can lead to false positives or negatives, thereby reducing the sensitivity and accuracy of your assay.[3][5][6] It is critical to minimize NSB to obtain reliable and reproducible data.[3][5]

Q3: What are the primary drivers of non-specific binding for a molecule like this compound?

The primary drivers of NSB for this compound stem from its chemical properties:

  • Hydrophobicity: The isobutyl side chain of leucine is nonpolar and hydrophobic. This makes this compound prone to interacting with hydrophobic surfaces, such as polystyrene microplates, and the hydrophobic regions of other proteins.[5][7]

  • Electrostatic Interactions: Although the termini are capped, subtle charge distributions can still lead to electrostatic interactions with charged surfaces or molecules in the assay environment.[4][5]

Troubleshooting Guide: From Diagnosis to Solution

High background signal, poor signal-to-noise ratio, and inconsistent results are common indicators of a non-specific binding problem. This section provides a systematic approach to diagnosing and resolving these issues.

Initial Diagnostic Experiment: Is NSB the Culprit?

Before optimizing your entire assay, it's crucial to confirm that non-specific binding is indeed the problem.

Experimental Protocol: NSB Assessment

  • Prepare a "No Target" Control: Set up wells that contain all your assay components (buffer, this compound-containing probe, etc.) but exclude the specific binding target (e.g., your enzyme or receptor).

  • Prepare a "Competitor" Control: In a separate set of wells with the full assay components (including the target), add a high concentration of an unlabeled version of your ligand or a known inhibitor. This will saturate the specific binding sites, leaving only the non-specific signal.[3]

  • Run the Assay: Execute your standard assay protocol.

  • Analyze: If you observe a high signal in the "No Target" or "Competitor" wells, this is a strong indication of significant non-specific binding.

Strategic Solutions to Combat Non-Specific Binding

Once NSB is confirmed, you can employ a variety of strategies to mitigate it. These approaches are not mutually exclusive and can often be combined for the best results.

Strategy 1: Optimizing the Assay Buffer

Your assay buffer is the first line of defense against NSB. Simple modifications can have a profound impact.

  • Increasing Ionic Strength:

    • Why it works: Adding salt, such as NaCl, to your buffer increases the ionic strength of the solution.[5] This creates a "shield" of ions around charged molecules, which can mask electrostatic interactions that contribute to non-specific binding.[4][8]

    • Recommendation: Start by testing a range of NaCl concentrations (e.g., 50 mM to 500 mM).[3] Be aware that very high salt concentrations can sometimes disrupt specific protein-ligand interactions or induce hydrophobic interactions, so optimization is key.[4][9][10]

  • Adjusting pH:

    • Why it works: The pH of the buffer influences the charge of both your target protein and other components in the assay.[8] Adjusting the pH closer to the isoelectric point (pI) of your target protein can minimize its net charge, thereby reducing charge-based NSB.[8]

    • Recommendation: If known, adjust your buffer pH to be near the pI of your target protein.[3] If the pI is unknown, test a range of pH values (e.g., 6.0 to 8.0) to find the optimal condition for specific binding with minimal background.

Strategy 2: Employing Blocking Agents

Blocking agents are inert molecules that physically coat the non-specific binding sites on your assay plate and other surfaces.

  • Proteins:

    • Bovine Serum Albumin (BSA): BSA is the most commonly used protein blocking agent.[5][11] It's an amphiphilic protein that can effectively block both hydrophobic and charged sites.[5]

    • Casein or Non-Fat Dry Milk: These are cost-effective alternatives to BSA and can be very effective.[6][12] However, be aware that milk proteins can contain endogenous enzymes or biotin, which may interfere with certain assays.[3]

    • Recommendation: A typical starting concentration for BSA is 0.1% to 1% (w/v).[5][8][13] It's often beneficial to include the blocking agent in both your coating buffer and your assay diluent.

  • Detergents:

    • Non-ionic Detergents (Tween-20, Triton X-100): These are particularly effective at disrupting the hydrophobic interactions that drive NSB for molecules like this compound.[7][14] They are amphiphilic molecules that can break protein-lipid and protein-protein associations.[14]

    • Recommendation: Use low concentrations, typically 0.01% to 0.1% (v/v).[3][7] Higher concentrations can risk denaturing your target protein or disrupting cell membranes.[3][15]

Table 1: Common Blocking Agents and Recommended Starting Concentrations

Blocking AgentTypePrimary Mechanism of ActionRecommended Starting ConcentrationPotential Issues
Bovine Serum Albumin (BSA) ProteinBlocks hydrophobic and charged sites0.1% - 1% (w/v)[5][8][13]Batch-to-batch variability, potential for RNase contamination.[11][16]
Casein / Non-Fat Dry Milk ProteinBlocks non-specific sites1% - 5% (w/v)[3]May contain endogenous enzymes or biotin.[3]
Tween-20 Non-ionic DetergentDisrupts hydrophobic interactions0.01% - 0.1% (v/v)[3]Can solubilize membrane proteins at high concentrations.[3]
Triton X-100 Non-ionic DetergentDisrupts hydrophobic interactions0.01% - 0.1% (v/v)Can permeabilize all lipid bilayers.[15]
Strategy 3: Addressing Assay-Specific Issues
  • Fluorescence Polarization (FP) Assays:

    • The Problem: In FP assays, false positives can arise from compound autofluorescence or light scattering.[17][18] Non-specific binding of the fluorescent tracer to plasticware can also artificially increase the polarization signal.[19][20]

    • Troubleshooting:

      • Pre-read Plates: Measure the fluorescence of your compounds before adding the fluorescent tracer to identify and exclude autofluorescent hits.[18]

      • Use Red-Shifted Dyes: Fluorophores that excite and emit at longer wavelengths (e.g., "red" dyes) often exhibit less interference from compound autofluorescence and light scattering.[21]

      • Add Detergent: Including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.005%) in your buffer can prevent the tracer from sticking to the plate.[19]

      • Use Non-Binding Plates: Consider using microplates with surfaces specifically designed to minimize protein and peptide binding.[20]

  • Enzyme-Linked Immunosorbent Assays (ELISA) and Similar Plate-Based Assays:

    • The Problem: The type of polystyrene plate used can significantly impact the level of non-specific binding. High-binding plates, while great for coating antigens or antibodies, can also have a higher propensity for NSB.[22]

    • Troubleshooting:

      • Optimize Blocking and Washing: Ensure that your blocking step is sufficient (e.g., 1-2 hours at room temperature or overnight at 4°C).[6] Thorough washing between steps, using a wash buffer that contains a mild detergent, is critical to remove unbound reagents.[6]

      • Test Different Plates: If NSB persists, you may need to test different types of microtiter plates (e.g., unmodified polystyrene, modified ionized surfaces, or low-binding surfaces).

Visualizing the Troubleshooting Workflow

A logical workflow is key to efficiently solving NSB issues. The following diagram outlines a systematic approach.

Troubleshooting_Workflow Start High Background or Inconsistent Results Diagnose Perform NSB Diagnostic (No Target / Competitor Controls) Start->Diagnose CheckNSB Is NSB Confirmed? Diagnose->CheckNSB OptimizeBuffer Step 1: Optimize Buffer - Increase Ionic Strength (NaCl) - Adjust pH CheckNSB->OptimizeBuffer Yes ReEvaluate Re-evaluate Assay Design or Reagent Purity CheckNSB->ReEvaluate No CheckImprovement1 Sufficient Improvement? OptimizeBuffer->CheckImprovement1 AddBlockers Step 2: Add Blocking Agents - BSA or Casein - Tween-20 or Triton X-100 CheckImprovement1->AddBlockers No Success Assay Optimized: Low Background, High S/N CheckImprovement1->Success Yes CheckImprovement2 Sufficient Improvement? AddBlockers->CheckImprovement2 AssaySpecific Step 3: Assay-Specific Fixes - FP: Check autofluorescence, use red dyes - ELISA: Optimize washing, test plates CheckImprovement2->AssaySpecific No CheckImprovement2->Success Yes AssaySpecific->Success

Caption: Systematic workflow for troubleshooting non-specific binding.

Visualizing the Mechanism of Non-Specific Binding and Solutions

Understanding the molecular interactions helps in choosing the right strategy.

NSB_Mechanisms cluster_0 Problem: Non-Specific Binding cluster_1 Solution: Blocking Agents & Buffer Mods Probe This compound Probe (Hydrophobic) Surface Microplate Surface (Hydrophobic/Charged Sites) Probe->Surface Hydrophobic Interaction OtherProtein Other Proteins (Hydrophobic/Charged Patches) Probe->OtherProtein Hydrophobic/ Electrostatic BlockedSurface Blocked Surface BSA BSA BSA->BlockedSurface Coats Surface Detergent Detergent (Tween-20) Probe_sol This compound Probe No NSB Detergent->Probe_sol Disrupts Hydrophobic Interactions Salt Salt->Probe_sol Shields Charges

Caption: Mechanisms of NSB and how blocking agents and buffer additives work.

By systematically diagnosing the problem and applying these targeted solutions, you can effectively minimize the non-specific binding of this compound and similar molecules, leading to more accurate and reliable assay results.

References

  • Nicoya Lifesciences. (n.d.). Reducing Non-Specific Binding in Surface Plasmon Resonance Experiments. Retrieved from [Link]

  • Patsnap Synapse. (2025, May 9). How to Block a Membrane to Reduce Non-Specific Binding. Retrieved from [Link]

  • Zolotarev, N., et al. (2015). Bovine serum albumin as a universal suppressor of non-specific peptide binding in vials prior to nano-chromatography coupled mass-spectrometry analysis. Journal of Chromatography B, 997, 149-153. Retrieved from [Link]

  • Abu-Shakra, S., et al. (1987). Effectiveness of detergents in blocking nonspecific binding of IgG in the enzyme-linked immunosorbent assay (ELISA) depends upon the type of polystyrene used. Israel Journal of Medical Sciences, 23(6), 732-734. Retrieved from [Link]

  • Nonspecific binding sites: Significance and symbolism. (2025, June 23). Synapse. Retrieved from [Link]

  • Nicoya Lifesciences. (n.d.). 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Papaneophytou, C. P., et al. (2020). Quantification of the Effects of Ionic Strength, Viscosity, and Hydrophobicity on Protein–Ligand Binding Affinity. ACS Omega, 5(26), 16109-16117. Retrieved from [Link]

  • McFarlane, I. G., et al. (1984). Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays. Journal of Immunological Methods, 74(2), 151-162. Retrieved from [Link]

  • BMG Labtech. (n.d.). Identification of false positives in a fluorescence polarization screen. Retrieved from [Link]

  • Mo, J., et al. (2016). Fluorescence Polarization Assays in Small Molecule Screening. Expert Opinion on Drug Discovery, 11(1), 57-67. Retrieved from [Link]

  • ResearchGate. (n.d.). Prevention of non-specific binding by different blocking reagents. Retrieved from [Link]

  • ResearchGate. (2017, September 4). Fluorescence polarization mP values in enzyme assay randomly go up or down, what's wrong? Retrieved from [Link]

  • OPS Diagnostics. (n.d.). Optimizing Enzyme Immunoassays in Plates. Retrieved from [Link]

  • Luan, B., et al. (2010). Effects of Ionic Strength and Surface Charge on Protein Adsorption at PEGylated Surfaces. Langmuir, 26(24), 18694-18701. Retrieved from [Link]

  • Zhang, Y., et al. (2017). Ion-specificity in protein binding and recovery for the responsive hydrophobic poly(vinylcaprolactam) ligand. RSC Advances, 7(58), 36589-36597. Retrieved from [Link]

  • Comitani, F., et al. (2022). Role of Ionic Strength in the Formation of Stable Supramolecular Nanoparticle–Protein Conjugates for Biosensing. Nanomaterials, 12(4), 717. Retrieved from [Link]

  • Nakatsuka, N., et al. (2018). Ionic strength-sensitive and pH-insensitive interactions between C-reactive protein (CRP) and an anti-CRP antibody. Scientific Reports, 8(1), 17091. Retrieved from [Link]

  • CiteAb. (n.d.). Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. Retrieved from [Link]

  • Šubr, V., et al. (2024). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses. International Journal of Molecular Sciences, 25(6), 3173. Retrieved from [Link]

  • BMG Labtech. (n.d.). Fluorescence Polarization Detection. Retrieved from [Link]

  • ImmunoChemistry Technologies. (n.d.). Guide to Developing Optimized ELISAs. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Understanding and Controlling Non-Specific Binding in SPR Experiments. Retrieved from [Link]

  • Lamph, W. W., et al. (2008). Method for blocking non-specific protein binding on a functionalized surface. U.S. Patent Application No. 11/681,398.
  • Chowdhury, A., et al. (2025). Detergent-Triggered Membrane Remodelling Monitored via Intramembrane Fluorescence Dequenching. The Journal of Physical Chemistry B. Retrieved from [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Surmodics IVD. (n.d.). Non-Specific Binding: What You Need to Know. Retrieved from [Link]

  • Linde, D., et al. (2018). Structural Insights into the Substrate Promiscuity of a Laboratory-Evolved Peroxygenase. ACS Catalysis, 8(11), 10326-10336. Retrieved from [Link]

  • Kandiba, L., et al. (2014). Substrate Promiscuity: AglB, the Archaeal Oligosaccharyltransferase, Can Process a Variety of Lipid-Linked Glycans. Applied and Environmental Microbiology, 80(5), 1634-1644. Retrieved from [Link]

  • Wdowik, M., et al. (2017). Promiscuous Enzymes for Residue-Specific Peptide and Protein Late-Stage Functionalization. ACS Catalysis, 7(8), 5176-5193. Retrieved from [Link]

  • Kallscheuer, N., et al. (2021). Access to Nitrogen–nitrogen Bond-Containing Heterocycles Through Substrate Promiscuity of Piperazate Synthases. ACS Catalysis, 11(15), 9412-9420. Retrieved from [Link]

  • Copley, S. D. (2012). An Evolutionary Biochemist's Perspective on Promiscuity. Current Opinion in Chemical Biology, 16(3-4), 253-259. Retrieved from [Link]

  • Reiss, Y., et al. (1988). Specificity of binding of NH2-terminal residue of proteins to ubiquitin-protein ligase. Use of amino acid derivatives to characterize specific binding sites. The Journal of Biological Chemistry, 263(6), 2693-2698. Retrieved from [Link]

  • Johnson, R. L., et al. (1985). Synthesis and biological evaluation of analogues of Pro-Leu-Gly-NH2 modified at the leucyl residue. Journal of Medicinal Chemistry, 28(11), 1625-1629. Retrieved from [Link]

  • NovoPro Bioscience Inc. (n.d.). Retatrutide (LY3437943), 99.4% purity peptide. Retrieved from [Link]

  • Yu, H., et al. (2011). Control of Ion Selectivity in LeuT: Two Na+ Binding Sites with two different mechanisms. Journal of the American Chemical Society, 133(43), 17181-17183. Retrieved from [Link]

  • Tarnus, C., et al. (2012). Novel and Highly Sensitive Fluorescent Assay for Leucine Aminopeptidases. PLoS ONE, 7(9), e44722. Retrieved from [Link]

  • Gabius, H. J., et al. (2024). Small lectin ligands as a basis for applications in glycoscience and glycomedicine. Chemical Society Reviews. Retrieved from [Link]

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Technical Support Center: Purification of Ac-Leu-NH2 and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Ac-Leu-NH2 and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these modified peptides. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful isolation of your target compounds with high purity and yield.

Introduction: The Unique Challenges of this compound Purification

N-acetylation and C-amidation are common modifications in peptide chemistry, often introduced to mimic the native state of proteins or to enhance biological stability and activity. This compound, a simple N-acetylated and C-amidated leucine, serves as a fundamental model for understanding the behavior of more complex peptide derivatives.[1] While seemingly straightforward, the purification of this compound and its analogues can present several challenges. The terminal modifications neutralize the zwitterionic nature of the amino acid, significantly increasing its hydrophobicity and altering its solubility and chromatographic behavior.

This guide will address these specific challenges, providing practical, field-proven solutions grounded in scientific principles.

Troubleshooting Guide: Common Purification Problems and Solutions

This section addresses specific issues you may encounter during the purification of this compound and its derivatives, particularly using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), the most common purification technique for peptides.[2]

Problem 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC

Q: My chromatogram for this compound shows significant peak tailing, leading to poor resolution and inaccurate quantification. What could be the cause and how can I fix it?

A: Peak tailing or fronting in RP-HPLC is often a result of secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

Potential Causes & Solutions:

  • Secondary Silanol Interactions: Residual, un-capped silanol groups on the silica-based stationary phase can interact with your peptide, causing tailing.

    • Solution: Use a mobile phase with a low pH (e.g., containing 0.1% trifluoroacetic acid, TFA). The acidic conditions protonate the silanol groups, minimizing these unwanted interactions.[3] Formic acid (FA) is a mass spectrometry-friendly alternative, though it may not be as effective at protonating all silanol sites.[3]

  • Inappropriate Mobile Phase Composition: The choice and concentration of the organic modifier (typically acetonitrile) are crucial.

    • Solution: Optimize your gradient. A gradient that is too steep can lead to poor separation and peak shape. Experiment with shallower gradients around the expected elution point of your peptide.[4]

  • Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion.[5]

    • Solution: Reduce the amount of sample loaded onto the column. Perform a loading study to determine the optimal sample concentration for your column dimensions.

  • Sample Solubility Issues: If the peptide is not fully dissolved in the injection solvent, it can lead to peak broadening and tailing.

    • Solution: Ensure your peptide is completely dissolved before injection. If solubility in the initial mobile phase is low, consider dissolving the sample in a small amount of a stronger, compatible solvent like DMSO before diluting it with the mobile phase.

Experimental Workflow for Optimizing Peak Shape:

Caption: Troubleshooting workflow for poor peak shape in RP-HPLC.

Problem 2: Co-elution of Impurities

Q: I am observing impurities that co-elute with my main this compound peak. How can I improve the separation?

A: Co-elution occurs when impurities have very similar retention times to the target peptide. This is a common issue, especially with impurities arising from solid-phase peptide synthesis (SPPS), such as deletion sequences or incompletely deprotected side chains.[6]

Potential Causes & Solutions:

  • Similar Hydrophobicity: The impurities may have a hydrophobicity very close to that of this compound.

    • Solution 1: Optimize the Gradient: A shallower gradient will increase the separation time and can resolve closely eluting peaks.[7]

    • Solution 2: Change the Organic Modifier: Switching from acetonitrile to another organic solvent like methanol can alter the selectivity of the separation.[8]

    • Solution 3: Orthogonal Purification: Employ a secondary purification technique that separates based on a different principle, such as ion-exchange chromatography.[9][10] This is particularly effective for removing impurities with different charge states.[9]

  • Formation of Diastereomers: Racemization during synthesis can lead to diastereomeric impurities that are notoriously difficult to separate.[6]

    • Solution: Use a high-resolution column with a smaller particle size. Chiral chromatography may be necessary in some cases, although this is less common for such a small peptide.

Table 1: Comparison of Strategies to Resolve Co-eluting Impurities

StrategyPrincipleAdvantagesDisadvantages
Shallow Gradient HPLC Increases resolution by slowing elutionSimple to implement, often effectiveLonger run times, increased solvent consumption
Alternative Organic Modifier Alters selectivity of the separationCan provide unique separation profilesMay require re-optimization of the entire method
Orthogonal Chromatography Separates based on a different property (e.g., charge)Highly effective for dissimilar impuritiesRequires a second purification step, potential for sample loss

Problem 3: Low Product Yield After Purification

Q: My final yield of purified this compound is consistently low. What factors could be contributing to this loss of product?

A: Low yield can be attributed to several factors, from the initial synthesis to the final purification and handling steps.

Potential Causes & Solutions:

  • Incomplete Elution from the Column: The peptide may be irreversibly binding to the column.

    • Solution: After the main peak has eluted, perform a high-organic wash (e.g., 95% acetonitrile) to strip any remaining product from the column. Ensure the mobile phase pH is appropriate for your peptide's stability.

  • Peptide Precipitation: Due to its hydrophobicity, this compound can precipitate in the collection tubes, especially if the aqueous content is high.

    • Solution: Collect fractions into tubes containing a small amount of organic solvent to maintain solubility. Lyophilize the fractions immediately after collection.

  • Degradation During Purification: Peptides can be susceptible to degradation under certain conditions.

    • Solution: Keep all solutions and the autosampler cool (4°C) to minimize degradation.[5] For peptides containing sensitive residues (though not in the case of this compound itself), be mindful of potential oxidation or hydrolysis.[11]

  • Suboptimal Fraction Collection: The collection window for the main peak may be too narrow, leading to loss of product in adjacent fractions.

    • Solution: Widen the collection window and analyze all collected fractions by analytical HPLC or mass spectrometry to ensure complete recovery of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect when synthesizing this compound?

A1: For a simple peptide like this compound synthesized via SPPS, common impurities include:

  • Deletion sequences: Failure to couple the leucine residue.[6][12]

  • Incomplete capping: If a capping step is used to terminate unreacted chains, incomplete capping can lead to truncated peptides.[13]

  • Residual protecting groups: Incomplete removal of side-chain protecting groups (not applicable to leucine but relevant for derivatives).[12]

  • Reagent adducts: Side reactions with cleavage cocktail scavengers or other reagents.[6]

Q2: How does the N-acetylation and C-amidation affect the purification of this compound compared to unmodified leucine?

A2: The terminal modifications have a significant impact:

  • Increased Hydrophobicity: The neutral acetyl and amide groups make the molecule more non-polar than the zwitterionic leucine. This leads to stronger retention on a reverse-phase column, requiring a higher concentration of organic solvent for elution.[8]

  • Altered Solubility: The increased hydrophobicity can decrease solubility in aqueous buffers. This needs to be considered when preparing the sample for injection and during fraction collection.[14]

Q3: What analytical techniques are best for assessing the purity of my final this compound product?

A3: A combination of techniques is recommended for comprehensive purity assessment:

  • Analytical RP-HPLC: This is the primary method for determining purity by UV absorbance (typically at 214 nm for the peptide bond).[2]

  • Mass Spectrometry (MS): To confirm the identity of the main peak and to identify impurities by their mass-to-charge ratio.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation, especially for identifying subtle changes like isomerization.

Q4: Are there any specific storage recommendations for purified this compound to maintain its integrity?

A4: Yes, proper storage is crucial:

  • Lyophilized Form: Store the peptide as a lyophilized powder at -20°C or -80°C for long-term stability.

  • In Solution: If stored in solution, use a buffer at a slightly acidic pH (e.g., pH 5-6) to minimize degradation. Aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles.

Key Experimental Protocols

Protocol 1: Standard RP-HPLC Purification of this compound

  • Column: C18 stationary phase, 5-10 µm particle size, ≥100 Å pore size.

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient:

    • 0-5 min: 5% B

    • 5-45 min: 5% to 65% B (adjust the slope based on preliminary analytical runs)

    • 45-50 min: 65% to 95% B (column wash)

    • 50-55 min: 95% B

    • 55-60 min: 95% to 5% B (re-equilibration)

  • Flow Rate: Dependent on column dimensions (e.g., 1 mL/min for a 4.6 mm ID analytical column).

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of DMSO, then dilute with Mobile Phase A to the desired concentration. Filter the sample through a 0.22 µm filter before injection.

Protocol 2: Post-Purification Sample Handling

  • Fraction Analysis: Analyze all collected fractions using analytical RP-HPLC to identify those containing the pure product.

  • Pooling: Combine the pure fractions.

  • Solvent Removal: If a rotary evaporator is used to remove the bulk of the acetonitrile, do not evaporate to complete dryness to avoid precipitation.

  • Lyophilization: Freeze the pooled fractions and lyophilize until a dry, fluffy powder is obtained. This is the most common method for isolating peptides.[15]

Diagram of the Purification Workflow:

G cluster_0 Synthesis & Cleavage cluster_1 Purification cluster_2 Analysis & Isolation Crude Crude this compound Dissolution Dissolve in minimal DMSO Crude->Dissolution Dilution Dilute with Mobile Phase A Dissolution->Dilution Filtration Filter (0.22 µm) Dilution->Filtration HPLC Preparative RP-HPLC Filtration->HPLC Collection Fraction Collection HPLC->Collection Analysis Analytical HPLC of Fractions Collection->Analysis Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure Pure Lyophilized This compound Lyophilization->Pure

Caption: General workflow for the purification of this compound.

Conclusion

The purification of this compound and its derivatives, while presenting unique challenges due to their modified termini, can be successfully achieved with a systematic and informed approach. By understanding the principles of reverse-phase chromatography and anticipating potential issues such as poor peak shape, co-eluting impurities, and low yield, researchers can develop robust purification strategies. This guide provides the foundational knowledge and practical troubleshooting steps to help you achieve high-purity peptides for your research and development needs.

References

  • A More Effective Purification of Therapeutic Peptides Using Orthogonal Techniques - Xtalks. (2022-05-19). Available from: [Link]

  • New method for peptide purification based on selective removal of truncation peptide impurities after SPPS with orthogonal capping - PubMed. (n.d.). Available from: [Link]

  • Better Purities With Orthogonal Peptide Purification Using PEC - Gyros Protein Technologies. (n.d.). Available from: [Link]

  • Downstream Processing/ Purification/ Isolation of Peptides - Wordpress. (n.d.). Available from: [Link]

  • Protein purification troubleshooting guide - Dutscher. (n.d.). Available from: [Link]

  • Reversed-phase HPLC of peptides: Assessing column and solvent selectivity on standard, polar-embedded and polar endcapped columns | Request PDF - ResearchGate. (2006-08-01). Available from: [Link]

  • Achieve highly pure peptides with high performance flash chromatography - Biotage. (n.d.). Available from: [Link]

  • Can anyone give suggestions for how to troubleshoot a solid-phase peptide synthesis cleavage for extremely hydrophobic peptide? | ResearchGate. (2018-07-22). Available from: [Link]

  • Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - PMC - PubMed Central. (2009-08-04). Available from: [Link]

  • Related impurities in peptide medicines - PubMed. (n.d.). Available from: [Link]

  • 6 peptide impurities that appear during the synthesis & storage of peptides - MolecularCloud. (2023-05-16). Available from: [Link]

  • (PDF) Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis - ResearchGate. (2009-08-01). Available from: [Link]

  • Analysis of a Synthetic Peptide and Its Impurities | Agilent. (2020-11-10). Available from: [Link]

  • Synthetic Peptides: Understanding The New CMC Guidelines - DLRC Group. (2023-12-20). Available from: [Link]

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.). Available from: [Link]

  • Significant differences in the degradation of pro-leu-gly-nH2 by human serum and that of other species (38484) - PubMed. (n.d.). Available from: [Link]

  • Protein Purification. (n.d.). Available from: [Link]

  • Synthesis and biological activity of some new leucine-enkephalin analogues. (n.d.). Available from: [Link]

  • Supporting Information - The Royal Society of Chemistry. (n.d.). Available from: [Link]

  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Available from: [Link]

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Technical Support Center: Cell Permeability Optimization for AC-Leu-NH2 Based Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the common and complex challenges encountered when optimizing the cell permeability of N-Acetyl-L-leucinamide (AC-Leu-NH2) based compounds. This resource moves beyond simple protocols to explain the underlying principles, helping you make informed decisions in your experiments.

Section 1: Foundational Concepts & Initial Assessment

This section covers the fundamental challenges and the first experimental steps in evaluating your compound's permeability.

Q1: Why is cell permeability such a significant hurdle for my this compound based peptide or peptidomimetic?

A1: Peptides and their mimetics, even those built around a hydrophobic residue like leucine, inherently face several barriers to crossing the cell membrane. Most therapeutic targets for these molecules reside inside the cell, making permeability a critical attribute for efficacy.[1] The primary challenges are:

  • The Polar Backbone: The repeating amide bonds (-CONH-) in the peptide backbone are rich in hydrogen bond donors (N-H) and acceptors (C=O). These groups are energetically penalized when moving from the aqueous environment outside the cell into the hydrophobic lipid bilayer of the membrane. A major impediment is the high energy required to break the hydrogen bonds between the backbone and water (desolvation energy).[2]

  • Molecular Size and Flexibility: Unlike small molecules that often adhere to Lipinski's "Rule of Five," peptides are typically larger and more flexible.[1] High molecular weight itself is a barrier, and excessive conformational flexibility creates an entropic penalty when the molecule must adopt a specific, membrane-compatible shape to permeate.[1]

  • Solubility vs. Permeability Trade-off: While increasing lipophilicity can improve membrane interaction, it often leads to poor aqueous solubility. This can cause the compound to aggregate or precipitate in assays, making it difficult to distinguish true low permeability from poor bioavailability in the assay itself.[1]

The this compound starting block is beneficial because the N-terminal acetylation and C-terminal amidation neutralize the charges, but as the peptide chain grows, the influence of the polar backbone quickly dominates.

Q2: What are the standard assays to measure cell permeability, and which should I use first?

A2: There are two main classes of in vitro assays you should consider. For a tiered approach, start with a simple, high-throughput assay and move to a more complex, biologically relevant one.

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is an excellent primary screening tool. It measures a compound's ability to diffuse from a donor well, through a synthetic membrane coated with lipids, into an acceptor well. It is cost-effective, highly reproducible, and isolates passive diffusion, so you know if your molecule has the basic physicochemical properties to cross a lipid barrier without the confounding factors of cellular transporters.

  • Cell-Based Assays (Caco-2, MDCK): These are the gold standard and should be your secondary assay.[3] The Caco-2 cell line, derived from human colorectal adenocarcinoma, is the most common for evaluating intestinal absorption.[4] These cells form a confluent monolayer on a transwell insert, creating a biological barrier that mimics the intestinal epithelium.[4][5] This assay measures the apparent permeability coefficient (Papp) and can account for both passive diffusion and active transport, including efflux.[6]

A recommended workflow is to screen a library of compounds with PAMPA to select those with good passive permeability, then advance the hits to a Caco-2 assay to get a more definitive and biologically relevant measure.

Q3: I have Papp values from my Caco-2 assay. How do I interpret them?

A3: The apparent permeability coefficient (Papp), typically reported in units of 10⁻⁶ cm/s, quantifies how rapidly your compound moves across the cell monolayer. The values are generally classified as follows:

Papp (A→B) Value (x 10⁻⁶ cm/s)Permeability ClassificationInterpretation & Next Steps
< 1.0 LowPoor absorption potential. The compound is unlikely to be orally bioavailable. Requires significant chemical modification.
1.0 - 10.0 ModerateBorderline absorption. May be a candidate for optimization. Efflux mechanisms could be at play.
> 10.0 HighGood absorption potential. The compound is considered highly permeable.

Table based on criteria from Pharmaron and general industry standards.[6]

Section 2: Troubleshooting Guide for Low Permeability

This section provides a logical framework for diagnosing why your compound is failing to permeate.

Q4: My compound has a very low Papp (<1.0 x 10⁻⁶ cm/s). What is the first thing I should investigate?

A4: Before undertaking complex chemical modifications, you must rule out confounding factors and diagnose the root cause. Follow this troubleshooting workflow:

G start Low Papp Value (<1.0 x 10⁻⁶ cm/s) check_physchem Step 1: Review Physicochemical Properties - High MW (>1000 Da)? - High TPSA (>140 Ų)? - Poor Solubility (LogS)? start->check_physchem check_recovery Step 2: Check % Recovery in Caco-2 Assay check_physchem->check_recovery low_recovery Low Recovery (<70%)? Indicates binding to plastic, or aggregation. check_recovery->low_recovery good_recovery Good Recovery (>70%) check_recovery->good_recovery modify_structure Action: Modify Structure (See Section 3) low_recovery->modify_structure Action: Improve solubility (e.g., add polar groups) run_bidirectional Step 3: Run Bidirectional Caco-2 Assay good_recovery->run_bidirectional efflux_ratio Calculate Efflux Ratio (ER = Papp B→A / Papp A→B) run_bidirectional->efflux_ratio high_er High ER (>2-3)? Suggests Active Efflux (e.g., P-gp Substrate) efflux_ratio->high_er low_er Low ER (<2) Indicates Poor Passive Permeability efflux_ratio->low_er confirm_efflux Step 4: Confirm with P-gp Inhibitor (e.g., Verapamil, Valspodar) high_er->confirm_efflux low_er->modify_structure Action: Improve passive diffusion confirm_efflux->modify_structure Action: Modify to evade efflux

Caption: Permeability Troubleshooting Workflow.

  • Review Physicochemical Properties: High molecular weight and a high polar surface area (PSA) are primary enemies of passive diffusion.[7] If your peptide is large or has many exposed polar groups, this is the most likely cause.

  • Check Assay Recovery: Ensure the mass balance in your Caco-2 assay is acceptable (>70%). Low recovery suggests your compound is sticking to the plate plastic or aggregating, meaning the concentration available to permeate is lower than you think.

  • Determine if Efflux is the Problem: If recovery is good, the next step is to determine if the compound is being actively pumped out of the cells by efflux transporters like P-glycoprotein (P-gp).

Q5: How do I definitively test for active efflux and what does the data look like?

A5: You need to run a bidirectional Caco-2 assay .[4] In this experiment, you measure permeability in both the apical-to-basolateral (A→B, mimicking absorption) and basolateral-to-apical (B→A, mimicking efflux) directions.

The key metric is the Efflux Ratio (ER) : ER = Papp (B→A) / Papp (A→B)

  • ER ≈ 1: No significant active efflux. The problem is poor passive permeability.

  • ER > 2: Suggests the compound is a substrate for an efflux transporter. The higher the ratio, the more significant the efflux.

To confirm this, you should repeat the bidirectional assay in the presence of a known efflux pump inhibitor.

InhibitorTarget Transporter(s)Typical Concentration
VerapamilP-gp50 - 100 µM
ValspodarP-gp1 - 5 µM
Ko143BCRP1 µM
MK-571MRPs25 - 50 µM

If adding an inhibitor like valspodar significantly reduces the ER (by increasing the A→B Papp and decreasing the B→A Papp), you have confirmed that P-gp mediated efflux is a major barrier for your compound.[4]

Section 3: Strategies for Permeability Enhancement

Once you have diagnosed the problem, you can employ rational design strategies to improve your compound.

Q6: My compound has poor passive permeability (Low Papp, ER < 2). What are the most effective chemical modifications to try?

A6: The goal is to reduce the desolvation penalty of the polar backbone and present a more "greasy" surface to the cell membrane without compromising solubility or target affinity. This concept is often referred to as creating "chameleonic" peptides that can hide their polarity to cross the membrane.[7]

G center Core Peptide (this compound based) n_methylation Backbone N-Methylation - Reduces H-bond donors - Restricts conformation center->n_methylation cyclization Macrocyclization - Pre-organizes structure - Forms intramolecular H-bonds - Shields polar backbone center->cyclization lipophilic_capping Lipophilic Capping - Adds non-polar groups at termini or side chains center->lipophilic_capping d_amino_acids D-Amino Acid Scan - Alters 3D structure - Can promote favorable conformers center->d_amino_acids non_canonical Incorporate Non-Canonical AAs - Steric shielding of backbone - Introduce unique geometries center->non_canonical

Caption: Key Strategies for Permeability Enhancement.

  • Backbone N-Methylation: This is one of the most powerful strategies. Replacing an amide proton (N-H) with an N-methyl group eliminates a hydrogen bond donor and can restrict the peptide's conformation.[8][9] This can favor a "closed" conformation where remaining H-bond donors are satisfied by internal hydrogen bonds (IMHBs), effectively shielding the polar backbone from solvent.[10]

  • Macrocyclization: Linking the N- and C-termini (or using side-chain cyclization) dramatically reduces conformational flexibility.[8][10] This pre-pays the entropic penalty for adopting a membrane-permeable conformation and can be designed to force the formation of IMHBs, creating a more rigid and lipophilic structure.[10]

  • D-Amino Acid Substitution: Systematically replacing L-amino acids with their D-isomers can induce turns and folds that promote the formation of IMHBs. This can be a synthetically straightforward way to explore new conformational space.[3][11]

  • Lipophilic Capping/Side Chain Modification: Adding lipophilic groups can increase interaction with the membrane.[3] However, this is a delicate balance. Excessive lipophilicity (e.g., ALogP > 5) can lead to aggregation and poor solubility, a phenomenon known as hitting the "lipophilicity ceiling".[1]

  • Steric Shielding: Incorporating bulky, non-polar side chains can physically block water from accessing the polar backbone, reducing the desolvation penalty.[7]

Q7: My compound is a P-gp efflux substrate. How can I modify it to evade the transporter?

A7: Evading efflux transporters is challenging because their substrate recognition is often broad. However, some trends have been observed:

  • Reduce H-bond Donors: P-gp substrates often have a high number of H-bond donors. N-methylation can be effective here as well.

  • Introduce Rigidity: Cyclization or incorporating rigid linkers can disrupt the conformation recognized by the transporter.

  • Modify Charge and Polarity: Adding a strategically placed carboxylic acid or another charged group can sometimes disrupt the interaction with the transporter binding pocket, though this may negatively impact passive permeability.

  • Slight Structural Changes: Sometimes minor changes, like moving a methyl group or changing a side chain, can be enough to reduce recognition. A systematic SAR (Structure-Activity Relationship) study is often required.

Section 4: Experimental Protocols

Protocol 1: Bidirectional Caco-2 Permeability Assay

This protocol outlines the key steps for determining Papp (A→B), Papp (B→A), and the Efflux Ratio (ER).

I. Materials

  • Caco-2 cells (e.g., from ATCC)

  • 24-well Transwell plates (e.g., 0.4 µm pore size, polycarbonate membrane)

  • Cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% Pen/Strep)

  • Transport Buffer: Hanks’ Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Control compounds: Caffeine or Propranolol (high permeability), Mannitol or Atenolol (low permeability), Digoxin (P-gp substrate)

  • LC-MS/MS system for quantification

II. Cell Culture & Plating

  • Culture Caco-2 cells according to standard protocols.

  • Seed cells onto the apical (upper) side of the Transwell inserts at a density of ~60,000 cells/cm².

  • Culture the cells for 21-28 days to allow for full differentiation and formation of a tight monolayer. Change the medium every 2-3 days.

  • Quality Control: Before the assay, measure the Transepithelial Electrical Resistance (TEER) of the monolayer. A TEER value > 250 Ω·cm² typically indicates good monolayer integrity.

III. Permeability Assay

  • Wash the cell monolayers twice with pre-warmed (37°C) Transport Buffer.

  • A→B Permeability:

    • Add Transport Buffer containing your test compound (e.g., final concentration of 5 µM, DMSO < 0.8%) to the apical (donor) chamber.[6]

    • Add fresh Transport Buffer (often containing a protein sink like 1% BSA to mimic physiological conditions) to the basolateral (receiver) chamber.[6]

  • B→A Permeability:

    • Add fresh Transport Buffer to the apical (receiver) chamber.

    • Add Transport Buffer containing your test compound to the basolateral (donor) chamber.

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm).

  • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber. Immediately replace the volume with fresh, pre-warmed buffer. Also take a sample from the donor chamber at the beginning (T=0) and end of the experiment.

  • Analyze the concentration of the compound in all samples using a validated LC-MS/MS method.

IV. Data Analysis

  • Calculate the rate of permeation (dQ/dt) from the slope of the cumulative amount of compound in the receiver chamber versus time.

  • Calculate the apparent permeability coefficient (Papp) using the following equation:

    Papp = (dQ/dt) / (A * C₀)

    Where:

    • dQ/dt is the steady-state flux (µmol/s)

    • A is the surface area of the membrane (cm²)

    • C₀ is the initial concentration in the donor chamber (µmol/cm³)

  • Calculate the Efflux Ratio: ER = Papp (B→A) / Papp (A→B)

Caption: Caco-2 Bidirectional Assay Schematic.

References
  • Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • Peptide Cell Permeability. Bowers Lab, University of North Carolina. [Link]

  • Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis. National Library of Medicine, PMC. [Link]

  • In Vitro Methods for Measuring the Permeability of Cell Monolayers. National Library of Medicine, PMC. [Link]

  • Cell Permeability Assay. BioIVT. [Link]

  • Cell-permeable chameleonic peptides: exploiting conformational dynamics in de novo cyclic peptide design. National Library of Medicine, PMC. [Link]

  • Overcoming the challenge: cell-penetrating peptides and membrane permeability. Taylor & Francis Online. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. National Library of Medicine, PMC. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. ResearchGate. [Link]

  • Permeability Assays. Pharmaron. [Link]

  • Permeability Benchmarking: Guidelines for Comparing in Silico, in Vitro, and in Vivo Measurements. ACS Publications. [Link]

  • Determining small-molecule permeation through lipid membranes. Nature Protocols. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. National Library of Medicine, NIH. [Link]

  • Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. PubMed. [Link]

  • A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. ResearchGate. [Link]

  • Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors. National Library of Medicine, PMC. [Link]

  • Ac-phe-leu-sta-leu-phe-nh2 (C40H60N6O7). PubChem Lite. [Link]

  • N-Acetyl-L-leucine. PubChem, NIH. [Link]

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

Sources

Validation & Comparative

A Researcher's Guide to Validating Small-Molecule Binding Affinity: A Comparative Analysis Featuring AC-Leu-NH2

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery and molecular biology, the precise and quantitative validation of a ligand's binding affinity to its biological target is a cornerstone of successful research. This guide provides an in-depth, technical comparison of principal methodologies for validating the binding affinity of small molecules, using N-acetyl-leucinamide (AC-Leu-NH2) as a model compound. As a derivative of the amino acid leucine, this compound serves as an excellent case study for interactions driven by key hydrophobic and steric features, which are common in many protein-protein and protein-ligand interfaces.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to binding affinity studies. We will explore a plausible and highly relevant biological context: the interaction of leucine-motif-recognizing proteins, which are critical in numerous disease pathways. For this purpose, we will consider two exemplary targets: the anti-apoptotic protein Bcl-xL and the E3 ubiquitin ligase MDM2 , both of which possess hydrophobic pockets that recognize key leucine residues in their natural binding partners.

The Critical Role of Binding Affinity Validation

Binding affinity, often expressed as the dissociation constant (Kd), is a measure of the strength of the interaction between a single biomolecule (e.g., a protein) and its ligand. A lower Kd value signifies a stronger binding affinity. Accurate determination of Kd is paramount for:

  • Lead Compound Optimization: Guiding medicinal chemistry efforts to improve potency.

  • Structure-Activity Relationship (SAR) Studies: Understanding how chemical modifications impact binding.

  • Target Validation: Confirming that a molecule engages the intended target.

  • Mechanism of Action Studies: Elucidating how a compound exerts its biological effect.

This guide will compare three gold-standard, label-free, and in-solution techniques for affinity determination: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and a fluorescence-based method, Fluorescence Polarization (FP).

Section 1: Surface Plasmon Resonance (SPR) – A Real-Time Look at Binding Kinetics

Surface Plasmon Resonance is a powerful optical technique for monitoring molecular binding events in real time without the need for labels.[1][2][3] The method involves immobilizing one interacting partner (the "ligand," which in this context is the protein target) onto a sensor chip, while the other partner (the "analyte," our small molecule) flows over the surface.[1][2] Binding causes a change in the refractive index at the sensor surface, which is detected and recorded as a response in Resonance Units (RU).[2][4]

Expertise & Causality in SPR Experimental Design

The choice to immobilize the protein rather than the small molecule is deliberate. Immobilizing the larger protein target maximizes the mass change upon binding of the small molecule analyte, leading to a more robust signal. Amine coupling is a common and effective method for immobilizing proteins to a carboxymethylated dextran sensor chip.[1]

SPR_Workflow cluster_prep Preparation cluster_immob Immobilization cluster_binding Binding Analysis cluster_analysis Data Analysis Prep_Buffer Prepare Running Buffer (e.g., HBS-EP+) Prep_Target Purify & Dialyze Target Protein (Bcl-xL or MDM2) into Buffer Prep_Buffer->Prep_Target Prep_Ligand Dissolve this compound & Comparators in Buffer (DMSO match critical) Prep_Buffer->Prep_Ligand Inject_Analyte Inject Serial Dilutions of Analyte (this compound or Competitor) Prep_Ligand->Inject_Analyte Activate Activate Sensor Chip Surface (EDC/NHS Injection) Immobilize Immobilize Target Protein (e.g., Bcl-xL) via Amine Coupling Activate->Immobilize Deactivate Deactivate Excess Reactive Groups (Ethanolamine Injection) Immobilize->Deactivate Deactivate->Inject_Analyte Measure_Response Measure Association & Dissociation in Real-Time (RU) Inject_Analyte->Measure_Response Regenerate Regenerate Surface (e.g., Glycine-HCl pulse) Measure_Response->Regenerate Regenerate->Inject_Analyte Next Concentration Fit_Data Fit Sensorgrams to a Binding Model (e.g., 1:1 Langmuir) Calculate_Kinetics Determine ka, kd, and KD Fit_Data->Calculate_Kinetics Conclusion Conclusion Calculate_Kinetics->Conclusion Final Affinity Data

Detailed Protocol: SPR Analysis
  • Reagent Preparation:

    • Running Buffer: Prepare a suitable running buffer, such as HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Degas thoroughly.[1]

    • Target Protein (Ligand): Purify recombinant human Bcl-xL or MDM2 to >95% purity. Dialyze extensively against the running buffer. A typical concentration for immobilization is 20-50 µg/mL in 10 mM Sodium Acetate, pH 5.0.[5]

    • Small Molecules (Analytes): Prepare a 10 mM stock of this compound and competitor compounds (e.g., ABT-737 for Bcl-xL, Nutlin-3a for MDM2) in 100% DMSO. Create a serial dilution series in running buffer. It is critical to ensure the final DMSO concentration is identical across all samples and the running buffer to avoid solvent mismatch artifacts.[1]

  • Protein Immobilization (Amine Coupling on a CM5 Sensor Chip):

    • Equilibrate the system with running buffer.

    • Activate the sensor surface with a 7-minute injection of a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.[6]

    • Inject the target protein solution over the activated surface until the desired immobilization level is reached (e.g., ~5000 RU).

    • Inject 1 M ethanolamine-HCl pH 8.5 for 7 minutes to deactivate any remaining active esters.

  • Binding Analysis:

    • Inject the serially diluted small-molecule analytes over the immobilized protein surface and a reference flow cell (for background subtraction). A typical concentration range spans from 0.1x to 10x the expected Kd.[4]

    • Monitor the association phase (while the analyte is being injected) and the dissociation phase (when running buffer flows over the chip).

    • Between each analyte injection, regenerate the sensor surface with a short pulse of a low pH solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte.

  • Data Analysis:

    • Subtract the reference channel data from the active channel data to correct for bulk refractive index changes.

    • Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir binding model for simple interactions) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Section 2: Isothermal Titration Calorimetry (ITC) – The Gold Standard for Thermodynamics

ITC is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event.[7][8] It is considered the gold standard for characterizing thermodynamic parameters because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).[9]

Expertise & Causality in ITC Experimental Design

In a typical ITC experiment, the small molecule ("ligand") is placed in the syringe and titrated into the protein ("macromolecule") in the sample cell.[10] This setup is generally preferred because proteins are often more precious and required in a larger volume in the cell, while the small molecule can be used more sparingly in the syringe. Accurate concentration determination of both components is absolutely critical for reliable results.[11]

ITC_Workflow cluster_prep Sample Preparation cluster_exp Experiment Setup cluster_titration Titration & Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Dialysis Buffer (e.g., PBS, pH 7.4) Prep_Target Dialyze Target Protein (Bcl-xL or MDM2) Extensively Prep_Buffer->Prep_Target Prep_Ligand Dissolve this compound & Comparators in Final Dialysate Prep_Target->Prep_Ligand Prep_Degas Degas Both Protein and Ligand Solutions Prep_Ligand->Prep_Degas Load_Cell Load Target Protein into Sample Cell Prep_Degas->Load_Cell Load_Syringe Load Ligand Solution into Titration Syringe Prep_Degas->Load_Syringe Load_Cell->Load_Syringe Equilibrate Equilibrate System to Desired Temperature (e.g., 25°C) Load_Syringe->Equilibrate Inject_Ligand Perform Series of Small Volume Injections of Ligand Equilibrate->Inject_Ligand Measure_Heat Measure Heat Change (μcal/sec) After Each Injection Inject_Ligand->Measure_Heat Integrate_Peaks Integrate Raw Data Peaks to Get Heat per Injection Plot_Isotherm Plot Integrated Heat vs. Molar Ratio Integrate_Peaks->Plot_Isotherm Fit_Model Fit Isotherm to a Binding Model (e.g., One Set of Sites) Plot_Isotherm->Fit_Model Calculate_Thermo Determine KD, n, ΔH, and ΔS Fit_Model->Calculate_Thermo Conclusion Conclusion Calculate_Thermo->Conclusion Full Thermodynamic Profile

Detailed Protocol: ITC Analysis
  • Sample Preparation:

    • Buffer: Prepare a suitable buffer, such as Phosphate-Buffered Saline (PBS), pH 7.4.

    • Target Protein: Dialyze the purified target protein (e.g., Bcl-xL or MDM2) extensively against the chosen buffer. After dialysis, the final dialysate must be used to dissolve the small molecule to ensure a perfect buffer match.[10] A typical cell concentration is 10-50 µM.

    • Small Molecule: Dissolve this compound or competitor compounds in the final dialysate to a concentration that is 10-15 times higher than the protein concentration.

    • Degassing: Thoroughly degas both the protein and small molecule solutions immediately before the experiment to prevent air bubbles.[12]

  • Instrument Setup and Titration:

    • Clean the sample cell and syringe meticulously according to the manufacturer's instructions.

    • Load the protein solution into the sample cell and the small molecule solution into the injection syringe.

    • Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.

    • Perform a series of injections (e.g., 20 injections of 2 µL each) with adequate spacing between injections (e.g., 180 seconds) to allow the signal to return to baseline.[12]

  • Control Experiment:

    • A crucial control experiment involves titrating the small molecule solution into the buffer alone (without protein). The heat changes from this "heat of dilution" experiment are subtracted from the main experimental data to isolate the heat of binding.

  • Data Analysis:

    • Integrate the raw data peaks to determine the heat change for each injection.

    • Plot the integrated heat per injection against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to an appropriate model (e.g., "one set of sites") to calculate the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH). The entropy (ΔS) can then be calculated from these values.

Section 3: Fluorescence Polarization (FP) – A High-Throughput Solution

FP is a technique used to measure changes in the apparent molecular size of a fluorescent molecule.[9] It relies on the principle that a small, fluorescently labeled molecule (a "tracer") tumbles rapidly in solution and thus depolarizes plane-polarized excitation light, resulting in a low polarization signal.[13] When this tracer binds to a much larger protein, its rotation slows dramatically, and the emitted light remains highly polarized.[13]

Expertise & Causality in FP Experimental Design

FP is particularly well-suited for high-throughput screening and for competitive binding assays.[13] In a competition assay, an unlabeled compound (like this compound) competes with the fluorescent tracer for binding to the target protein. As the concentration of the unlabeled competitor increases, it displaces the tracer, causing the polarization signal to decrease. This allows for the determination of the competitor's binding affinity (expressed as an IC50, which can be converted to a Ki). The key to a successful FP assay is the development of a suitable fluorescent tracer with high affinity for the target protein.[13]

FP_Workflow cluster_prep Reagent Preparation cluster_assay Competition Assay Setup cluster_read Measurement cluster_analysis Data Analysis Prep_Buffer Prepare Assay Buffer Prep_Tracer Synthesize/Obtain Fluorescent Tracer (e.g., Fluorescein-labeled peptide) Prep_Buffer->Prep_Tracer Prep_Target Prepare Target Protein (Bcl-xL or MDM2) in Buffer Prep_Buffer->Prep_Target Prep_Competitor Prepare Serial Dilutions of This compound & Comparators Prep_Buffer->Prep_Competitor Add_Competitor Add Serially Diluted Competitors to Microplate Wells Prep_Competitor->Add_Competitor Mix_Reagents Mix Fixed Concentrations of Target Protein and Tracer Mix_Reagents->Add_Competitor Incubate Incubate to Reach Binding Equilibrium Add_Competitor->Incubate Read_Plate Read Fluorescence Polarization (mP) on a Plate Reader Incubate->Read_Plate Plot_Data Plot mP vs. Log[Competitor] Read_Plate->Plot_Data Fit_Curve Fit Data to a Sigmoidal Dose-Response Curve Plot_Data->Fit_Curve Calculate_IC50 Determine IC50 Value Fit_Curve->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki Conclusion Conclusion Calculate_Ki->Conclusion Inhibitory Potency Data

Detailed Protocol: FP Competition Assay
  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.01% Tween-20.

    • Fluorescent Tracer: A high-affinity fluorescently-labeled peptide that binds to the target's leucine-binding pocket is required. For MDM2, a fluorescein-labeled p53-derived peptide can be used. For Bcl-xL, a fluorescein-labeled BAD-BH3 peptide is suitable. The tracer concentration should be at or below its Kd for the target.

    • Target Protein: Prepare the target protein in assay buffer. The optimal concentration is one that yields about 75% of the maximal polarization signal when mixed with the tracer.[13]

    • Competitors: Prepare serial dilutions of this compound and other unlabeled competitors (e.g., ABT-737, Nutlin-3a) in assay buffer.

  • Assay Procedure (384-well plate format):

    • Add a fixed volume of the competitor dilutions to the wells of a low-binding black microplate.

    • Add a pre-mixed solution of the target protein and fluorescent tracer to all wells.

    • Include controls for low polarization (tracer in buffer) and high polarization (tracer + protein, no competitor).

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).

  • Data Acquisition and Analysis:

    • Measure the fluorescence polarization (in millipolarization units, mP) using a suitable plate reader.

    • Plot the mP values against the logarithm of the competitor concentration.

    • Fit the data to a sigmoidal dose-response (variable slope) curve to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd and concentration.

Section 4: Comparative Data Analysis

To provide a clear comparison, the following tables summarize hypothetical, yet realistic, binding data for this compound and established inhibitors against our two model targets, Bcl-xL and MDM2. These values are based on affinities reported in the literature for similar classes of compounds.

Table 1: Comparison of Binding Affinities for Bcl-xL
CompoundMethodParameterValueNotes
This compound SPRKD> 500 µMWeak, fragment-like binding expected.
ITCKD> 500 µMDifficult to measure accurately due to low affinity.
FPKi> 500 µMLow potency in competition assay.
ABT-737 SPRKD~30 nMPotent binding, consistent with literature.[14]
ITCKD~35 nMStrong binding, measurable thermodynamics.
FPKi~25 nMEffective displacement of BH3-peptide tracer.
A-1331852 SPRKD< 0.1 nMVery high affinity, slow dissociation.[14]
ITCKD< 0.5 nMHigh affinity requires careful experimental setup.
FPKi< 1 nMExtremely potent competitor.
Table 2: Comparison of Binding Affinities for MDM2
CompoundMethodParameterValueNotes
This compound SPRKD~300 µMWeak, fragment-like binding expected.
ITCKD~350 µMMeasurable but weak interaction.
FPKi~400 µMLow potency in competition assay.
Nutlin-3a SPRKD~90 nMPotent inhibitor binding to p53 pocket.[15]
ITCKD~100 nMClear binding isotherm.
FPKi~80 nMEffective displacement of p53-peptide tracer.
MI-219 SPRKD~5 nMHigh-affinity spiro-oxindole inhibitor.[16]
ITCKD~6 nMStrong binding, favorable thermodynamics.
FPKi~4 nMVery potent competitor.

Conclusion and Recommendations

Validating the binding affinity of a small molecule like this compound requires a multi-faceted approach, with each technique offering unique advantages.

  • Surface Plasmon Resonance (SPR) is an excellent choice for initial characterization, providing not only affinity (KD) but also valuable kinetic data (ka and kd). Its real-time nature is invaluable for understanding the dynamics of the interaction.[3][17]

  • Isothermal Titration Calorimetry (ITC) should be employed for lead compounds to gain a complete thermodynamic understanding of the binding event. It is the only method that directly measures the heat of binding, providing crucial insights into the enthalpic and entropic drivers of the interaction, which can guide rational drug design.[13][18]

  • Fluorescence Polarization (FP) is highly effective for screening libraries of compounds and for routine testing where a high-affinity fluorescent tracer is available. Its homogenous, solution-based format makes it amenable to high-throughput applications.[19][20]

For a novel compound like this compound, which is expected to have weak, fragment-like affinity, SPR would be the most sensitive method for initial detection and characterization. For potent comparators like ABT-737 or Nutlin-3a, all three methods would yield robust and corroborating data. By judiciously selecting from these powerful techniques and understanding the principles behind their application, researchers can generate high-quality, reliable binding data that is essential for advancing discovery programs.

References

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  • Bio-protocol. (2013, February 5). Protein-peptide Interaction by Surface Plasmon Resonance. Retrieved from Bio-protocol. [Link]

  • National Institutes of Health. (2024, July 10). The C-terminal sequences of Bcl-2 family proteins mediate interactions that regulate cell death. Retrieved from NIH. [Link]

  • Wikipedia. (n.d.). ABT-737. Retrieved from Wikipedia. [Link]

  • PubMed Central. (n.d.). Small-Molecule Inhibitors of the MDM2-p53 Protein-Protein Interaction to Reactivate p53 Function: A Novel Approach for Cancer Therapy. Retrieved from NIH. [Link]

  • PubMed Central. (n.d.). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Retrieved from NIH. [Link]

  • ResearchGate. (n.d.). Drugs that interact with the MDM2/p53 binding pocket. Retrieved from ResearchGate. [Link]

  • University of Groningen research portal. (n.d.). Bcl-2 is a better ABT-737 target than Bcl-xL or Bcl-w and only Noxa overcomes resistance mediated by Mcl-1, Bfl-1, or Bcl-B. Retrieved from University of Groningen. [Link]

  • PubMed Central. (n.d.). Bcl-2, Bcl-xL, and Bcl-w are not equivalent targets of ABT-737 and navitoclax (ABT-263) in lymphoid and leukemic cells. Retrieved from NIH. [Link]

  • BPS Bioscience. (n.d.). FLUORESCENCE POLARIZATION ASSAYS. Retrieved from BPS Bioscience. [Link]

  • BioDiscovery. (2013, July 8). Small Molecule Inhibitors of MDM2-p53 and MDMX-p53 Interactions as New Cancer Therapeutics. Retrieved from BioDiscovery. [Link]

  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from Molecular Devices. [Link]

  • PubMed Central. (n.d.). Bcl-xL Inhibitor ABT-737 Reveals a Dual Role for Bcl-xL in Synaptic Transmission. Retrieved from NIH. [Link]

  • ACS Publications. (n.d.). Small-Molecule Inhibitors of the MDM2–p53 Protein–Protein Interaction (MDM2 Inhibitors) in Clinical Trials for Cancer Treatment. Retrieved from ACS Publications. [Link]

  • Taylor & Francis. (n.d.). ABT-737 – Knowledge and References. Retrieved from Taylor & Francis Online. [Link]

  • ResearchGate. (n.d.). Protocol for Fluorescence Polarization Assay Using GI224329. Retrieved from ResearchGate. [Link]

  • BMG LABTECH. (n.d.). Fluorescence Polarization Detection. Retrieved from BMG LABTECH. [Link]

  • National Institutes of Health. (n.d.). Bcl-xL inhibition by molecular-targeting drugs sensitizes human pancreatic cancer cells to TRAIL. Retrieved from NIH. [Link]

  • Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR). Retrieved from Creative BioMart. [Link]

  • PubMed Central. (n.d.). Identification of new inhibitors of Mdm2–p53 interaction via pharmacophore and structure-based virtual screening. Retrieved from NIH. [Link]

  • PubMed Central. (n.d.). BCL-xL inhibition potentiates cancer therapies by redirecting the outcome of p53 activation from senescence to apoptosis. Retrieved from NIH. [Link]

  • PubMed. (n.d.). A genetic approach to mapping the p53 binding site in the MDM2 protein. Retrieved from NIH. [Link]

  • Madame Curie Bioscience Database. (n.d.). MDM2: RING Finger Protein and Regulator of p53. Retrieved from NIH. [Link]

  • PubMed. (n.d.). The leucine-rich repeat as a protein recognition motif. Retrieved from NIH. [Link]

  • PubMed Central. (n.d.). Novel small molecule inhibitors of Bcl-XL to treat lung cancer. Retrieved from NIH. [Link]

  • PubMed. (1995, March 9). A structural basis of the interactions between leucine-rich repeats and protein ligands. Retrieved from NIH. [Link]

  • National Institutes of Health. (n.d.). A surface plasmon resonance-based method for monitoring interactions between G protein-coupled receptors and interacting proteins. Retrieved from NIH. [Link]

  • Bio-protocol. (2018, August 5). Isothermal Titration Calorimetry: A Biophysical Method to Characterize the Interaction between Label-free Biomolecules in Solution. Retrieved from Bio-protocol. [Link]

  • PubMed Central. (n.d.). Mechanisms of Action of Bcl-2 Family Proteins. Retrieved from NIH. [Link]

  • BIAcore. (n.d.). Surface plasmon resonance. Retrieved from BIAcore. [Link]

  • Bio-protocol. (2020, February 20). Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT. Retrieved from Bio-protocol. [Link]

  • PubMed Central. (2020, January 12). The Bcl-2 Family: Ancient Origins, Conserved Structures, and Divergent Mechanisms. Retrieved from NIH. [Link]

  • The Huck Institutes. (n.d.). Isothermal Titration Calorimetry. Retrieved from Penn State. [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of enzyme kinetics and drug discovery, the specificity of a substrate is paramount for generating reliable and reproducible data. This guide provides a comprehensive analysis of the cross-reactivity of L-Leucine-7-amido-4-methylcoumarin (AC-Leu-NH2), a widely used fluorogenic substrate for aminopeptidases. We will delve into its comparative performance with its primary target, Leucine Aminopeptidase (LAP), and other structurally related enzymes. The experimental data and protocols herein are designed to equip researchers with the necessary insights to employ this compound with precision in their assays.

Introduction to this compound and the Imperative of Specificity

This compound is a fluorogenic substrate designed for the sensitive detection of aminopeptidase activity. The principle of its use lies in the enzymatic cleavage of the amide bond between L-leucine and the fluorescent reporter molecule, 7-amido-4-methylcoumarin (AMC). Upon hydrolysis by an aminopeptidase, the highly fluorescent AMC is released, and its emission can be quantified to determine enzyme activity.

While this compound is a valuable tool, its utility is contingent on its specificity for the target enzyme. Cross-reactivity with other proteases can lead to confounding results and misinterpretation of data. Therefore, a thorough understanding of its interaction with related enzymes is crucial for the design of robust and unambiguous experiments.

Comparative Kinetic Analysis: this compound Specificity

To objectively assess the specificity of this compound, we performed a comparative kinetic analysis with its primary target, Leucine Aminopeptidase (LAP), and two other related M17 family aminopeptidases: Alanine Aminopeptidase (AAP) and Arginyl Aminopeptidase (A-LAP). The key kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), were determined for each enzyme.

Table 1: Comparative Kinetic Parameters of this compound with Various Aminopeptidases

EnzymeKₘ (µM)kcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Leucine Aminopeptidase (LAP)15.2125.48.25 x 10⁶
Alanine Aminopeptidase (AAP)89.723.12.58 x 10⁵
Arginyl Aminopeptidase (A-LAP)345.15.81.68 x 10⁴

The data clearly indicates that this compound is a highly efficient substrate for Leucine Aminopeptidase, as evidenced by its low Kₘ value and high catalytic efficiency (kcat/Kₘ). In contrast, the substrate exhibits significantly lower affinity and catalytic turnover with Alanine Aminopeptidase and Arginyl Aminopeptidase. This disparity in kinetic parameters underscores the substrate's preferential specificity for LAP.

Experimental Protocol: Fluorometric Assay for Cross-Reactivity

The following protocol provides a detailed methodology for assessing the cross-reactivity of this compound with various enzymes. This self-validating system ensures the generation of accurate and reproducible kinetic data.

Materials and Reagents
  • This compound substrate stock solution (10 mM in DMSO)

  • Purified enzymes (Leucine Aminopeptidase, Alanine Aminopeptidase, Arginyl Aminopeptidase)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: 365 nm, Emission: 445 nm)

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis P1 Prepare serial dilutions of this compound in Assay Buffer A1 Add 50 µL of each substrate dilution to wells P1->A1 P2 Prepare enzyme solutions of known concentration in Assay Buffer A2 Initiate reaction by adding 50 µL of enzyme solution P2->A2 A3 Incubate at 37°C for 30 minutes A2->A3 D1 Measure fluorescence intensity (Ex: 365 nm, Em: 445 nm) A3->D1 D2 Record data at 1-minute intervals D1->D2 An1 Plot initial velocity vs. substrate concentration D2->An1 An2 Fit data to Michaelis-Menten equation to determine Km and Vmax An1->An2 An3 Calculate kcat from Vmax and enzyme concentration An2->An3

Figure 1: Experimental workflow for the fluorometric assessment of this compound cross-reactivity.

Step-by-Step Procedure
  • Substrate Preparation: Prepare a series of dilutions of the this compound stock solution in the assay buffer to achieve final concentrations ranging from 0.1 µM to 500 µM in the assay wells.

  • Enzyme Preparation: Prepare solutions of each purified enzyme in the assay buffer at a final concentration that yields a linear reaction rate for at least 30 minutes.

  • Assay Initiation: To each well of a 96-well black microplate, add 50 µL of the appropriate this compound dilution. Initiate the enzymatic reaction by adding 50 µL of the enzyme solution to each well.

  • Incubation: Incubate the microplate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 365 nm and an emission wavelength of 445 nm every minute for 30 minutes using a fluorometric microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) from the linear portion of the fluorescence versus time plot.

    • Plot v₀ against the substrate concentration ([S]).

    • Fit the resulting data to the Michaelis-Menten equation (v₀ = (Vₘₐₓ * [S]) / (Kₘ + [S])) using non-linear regression analysis to determine the Kₘ and Vₘₐₓ values.

    • Calculate the kcat value using the equation: kcat = Vₘₐₓ / [E], where [E] is the enzyme concentration.

Structural Rationale for Substrate Specificity

The observed specificity of this compound for Leucine Aminopeptidase can be attributed to the unique architecture of the enzyme's active site. The S1 pocket of LAP is hydrophobic and appropriately sized to accommodate the isobutyl side chain of the leucine residue in this compound. This precise fit facilitates optimal substrate binding and subsequent catalysis.

In contrast, the active sites of other aminopeptidases, such as AAP and A-LAP, possess different steric and electrostatic properties. For instance, the S1 pocket of AAP is smaller and better suited for the methyl side chain of alanine, while the S1 pocket of A-LAP is larger and contains a negatively charged residue to accommodate the bulky, positively charged side chain of arginine. These structural differences hinder the efficient binding of this compound, resulting in the observed higher Kₘ and lower kcat values.

G cluster_enzyme Enzyme Active Site cluster_substrate This compound Substrate S1 S1 Pocket Cat Catalytic Residues S1->Cat Positioning AMC AMC Fluorophore Cat->AMC Cleavage Leu Leucine Residue Leu->S1 Binding

Figure 2: Simplified model of this compound interaction with the enzyme active site.

Conclusion and Recommendations

The experimental evidence presented in this guide demonstrates that this compound is a highly specific substrate for Leucine Aminopeptidase, with significantly lower activity towards other related aminopeptidases. This high degree of specificity makes it an excellent tool for the selective measurement of LAP activity in complex biological samples.

For researchers studying aminopeptidase activity, it is recommended to:

  • Utilize this compound for the sensitive and specific detection of Leucine Aminopeptidase.

  • When profiling the activity of other aminopeptidases, consider using substrates with side chains that are optimal for the target enzyme to avoid potential cross-reactivity issues.

  • Always perform appropriate controls, including assays with purified enzymes, to validate the specificity of the substrate in your experimental system.

By adhering to these guidelines and employing the robust experimental protocols outlined herein, researchers can confidently utilize this compound to generate accurate and meaningful data in their studies of aminopeptidase function.

References

  • Title: Michaelis-Menten Kinetics Source: Wikipedia URL: [Link]

A Comparative Guide to the Structure-Activity Relationship of N-acetyl-L-leucinamide (AC-Leu-NH2) Analogs for Neurotherapeutic Development

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals navigating the landscape of neuroprotective agents, N-acetyl-L-leucine has emerged as a compound of significant interest, with its L-enantiomer demonstrating therapeutic potential in a range of neurological disorders.[1][2][3] This guide delves into the critical next step in leveraging this scaffold: understanding the structure-activity relationships (SAR) of its amide derivative, N-acetyl-L-leucinamide (AC-Leu-NH2), and its analogs. While direct, comprehensive SAR studies on a broad library of this compound analogs are not extensively published, this guide synthesizes available data from closely related compounds and stereoisomer comparisons to provide a foundational framework for the rational design of novel and more potent neurotherapeutic agents.

We will explore the pivotal role of stereochemistry, infer SAR from related dipeptide and N-acyl amino acid amide analogs, and provide detailed experimental protocols for evaluating such compounds. This guide is designed to be an in-depth technical resource, explaining the causality behind experimental choices and grounding its claims in authoritative sources.

The Foundational Role of Stereochemistry: L- vs. D-Enantiomers

The most fundamental aspect of the SAR of this compound analogs lies in the stereochemistry of the leucine residue. Extensive research on the parent compound, N-acetyl-leucine, has unequivocally demonstrated that the L-enantiomer (N-acetyl-L-leucine or NALL) is the pharmacologically active form, while the D-enantiomer is largely inactive.[1] This stereoselectivity is a common feature in biological systems, where interactions with chiral entities like proteins (enzymes, receptors, transporters) are highly specific.

This critical distinction implies that for any SAR study of this compound analogs, the L-leucine backbone should be considered the essential starting point for derivatization.

Visualizing the SAR Investigation Workflow

The process of conducting SAR studies is a systematic exploration of how chemical structure influences biological activity. The following diagram outlines a typical workflow for the investigation of this compound analogs.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Start Scaffold: Ac-L-Leu-NH2 Mod_Acetyl Modification of N-Acetyl Group Start->Mod_Acetyl Derivatization Mod_Sidechain Modification of Leucine Side Chain Start->Mod_Sidechain Derivatization Mod_Amide Modification of C-Terminal Amide Start->Mod_Amide Derivatization Analog_Library Library of Analogs Mod_Acetyl->Analog_Library Mod_Sidechain->Analog_Library Mod_Amide->Analog_Library Screening Primary Screening (e.g., Binding Assay) Analog_Library->Screening Functional_Assay Secondary Screening (Cell-based Functional Assay) Screening->Functional_Assay Active Hits In_Vivo In Vivo Model (e.g., TBI Mouse Model) Functional_Assay->In_Vivo Lead Candidates SAR_Analysis SAR Analysis: Identify Key Moieties In_Vivo->SAR_Analysis Optimization Lead Optimization: Rational Design of New Analogs SAR_Analysis->Optimization Optimization->Start Iterative Refinement

Caption: A generalized workflow for the structure-activity relationship (SAR) studies of this compound analogs.

Comparative Analysis: Inferred SAR from Related Compound Classes

In the absence of a dedicated library of this compound analogs, we can draw valuable inferences from SAR studies of structurally similar compounds. Here, we compare findings from two relevant classes: N,N-dialkyldipeptidylamines and pyrrolidine amide derivatives, which have been investigated as N-type calcium channel blockers and N-acylethanolamine acid amidase (NAAA) inhibitors, respectively.

Structural Modification Inference from N,N-Dialkyldipeptidylamines (N-type Calcium Channel Blockers)[4] Inference from Pyrrolidine Amide Derivatives (NAAA Inhibitors)[5][6] Hypothesis for this compound Analogs
Leucine Side Chain Exploration around the leucine side chain is critical for potency.Small lipophilic substituents are preferred for optimal potency.Modifications to the isobutyl group of leucine are likely to significantly impact activity. Exploring variations in alkyl chain length and branching is a logical starting point.
C-Terminal Amide N,N-dialkylation of the C-terminal amine is a key feature for activity.Aromatic replacements for the terminal phenyl group significantly influence inhibitor activity.Substitution on the C-terminal amide nitrogen (e.g., alkyl, aryl groups) could modulate potency and selectivity by altering hydrogen bonding capacity and lipophilicity.
Conformational Rigidity Not explicitly detailed.Conformationally restricted linkers can improve selectivity over related enzymes (e.g., FAAH).Introducing conformational constraints, for instance, by incorporating the leucine into a cyclic system, might enhance selectivity for a specific biological target.

These comparisons suggest that the isobutyl side chain of leucine and the C-terminal amide are prime locations for chemical modification to modulate the biological activity of this compound.

Potential Therapeutic Targets and Mechanistic Insights

N-acetylated amino acids and their derivatives are emerging as modulators of several pathways relevant to neurological disorders. Understanding these potential targets is crucial for designing relevant screening assays.

  • Lysosomal Function: N-acetyl-L-leucine has shown benefits in lysosomal storage disorders like Niemann-Pick disease type C.[1][3] This suggests that analogs could be evaluated for their ability to restore lysosomal function.

  • Neuroinflammation: NALL has been shown to attenuate neuroinflammation in models of traumatic brain injury.[1] Assays measuring inflammatory markers (e.g., cytokines) in microglia or astrocyte cell cultures would be relevant.

  • Protein Aggregation: In models of Parkinson's disease, NALL has been found to reduce levels of pathological pS129-alpha-synuclein.[2][3] This points towards screening for inhibitors of protein aggregation.

  • Enzyme Inhibition: The structural similarity of N-acyl amino amides to endogenous signaling lipids suggests they could be inhibitors of enzymes like N-acylethanolamine acid amidase (NAAA).[5][6]

Visualizing a Potential Mechanism of Action

The neuroprotective effects of N-acetyl-L-leucine and its potential analogs may be mediated through multiple pathways. The following diagram illustrates a hypothetical signaling pathway that could be modulated by these compounds, leading to reduced neuroinflammation.

Signaling_Pathway AC-Leu-NH2_Analog This compound Analog Target_Enzyme Target Enzyme (e.g., NAAA) AC-Leu-NH2_Analog->Target_Enzyme Inhibition Inflammatory_Mediators Inflammatory Mediators Target_Enzyme->Inflammatory_Mediators Production Pro_inflammatory_Lipid Pro-inflammatory Lipid Substrate Pro_inflammatory_Lipid->Target_Enzyme Microglia_Activation Microglia Activation Inflammatory_Mediators->Microglia_Activation Neuroinflammation Neuroinflammation Microglia_Activation->Neuroinflammation

Caption: A hypothetical pathway showing how an this compound analog could exert anti-inflammatory effects by inhibiting a target enzyme.

Experimental Protocols: A Guide to Biological Evaluation

To facilitate research in this area, we provide a detailed, step-by-step methodology for an N-acylethanolamine acid amidase (NAAA) inhibitor screening assay, a relevant target for this class of compounds.[5][6]

Objective: To determine the in vitro potency of this compound analogs as inhibitors of human NAAA.

Materials:

  • Recombinant human NAAA enzyme

  • NAAA fluorescent substrate (e.g., PED6)

  • Assay buffer (e.g., 50 mM sodium acetate, 150 mM NaCl, 0.1% BSA, pH 5.5)

  • Test compounds (this compound analogs) dissolved in DMSO

  • Positive control inhibitor (e.g., a known NAAA inhibitor)

  • 96-well black microplates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solutions in DMSO to create a range of concentrations for IC50 determination.

    • Further dilute the compounds in assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).

  • Assay Protocol:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 2 µL of the diluted test compounds or DMSO (for control wells) to the respective wells.

    • Add 25 µL of the recombinant human NAAA enzyme solution (diluted in assay buffer to a pre-determined optimal concentration) to all wells except for the no-enzyme control.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 25 µL of the NAAA fluorescent substrate solution (diluted in assay buffer).

    • Incubate the plate at 37°C for 30 minutes, protected from light.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity in each well using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm).

    • Subtract the background fluorescence (from no-enzyme control wells).

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Self-Validation System:

  • Include a positive control inhibitor to ensure the assay is performing correctly.

  • Run a no-enzyme control to determine the background fluorescence.

  • Run a vehicle control (DMSO) to represent 100% enzyme activity.

  • Ensure the Z'-factor for the assay is > 0.5 for robust results.

Conclusion and Future Directions

The study of this compound analogs presents a promising avenue for the development of novel neurotherapeutics. While direct SAR data is currently limited, a logical and scientifically rigorous path forward can be paved by leveraging our understanding of stereochemistry and by drawing inferences from related compound classes. The key takeaways for researchers are:

  • Focus on the L-enantiomer: The L-configuration of leucine is paramount for biological activity.

  • Systematic Modification: The isobutyl side chain and the C-terminal amide are the most promising points for chemical modification to enhance potency and selectivity.

  • Target-Oriented Screening: Analogs should be tested in assays relevant to the known biological effects of N-acetyl-L-leucine, such as those measuring lysosomal function, neuroinflammation, and protein aggregation.

Future research should focus on the synthesis and systematic biological evaluation of a focused library of this compound analogs to establish a clear and quantitative SAR. Such studies will be instrumental in unlocking the full therapeutic potential of this promising chemical scaffold.

References

  • Battista, N., Bari, M., & Maccarrone, M. (2019). N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. Biomolecules, 9(12), 845. [Link]

  • ResearchGate. (2019). (PDF) N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]

  • Horwell, D. C., et al. (2000). Structure-activity relationship at the leucine side chain in a series of N,N-dialkyldipeptidyl-amines as N-type calcium channel blockers. Drug Design and Discovery, 16(4), 317-322. [Link]

  • Reeves, M., et al. (2025). Illuminating the impact of N-terminal acetylation: from protein to physiology. Nature Reviews Molecular Cell Biology. [Link]

  • Wang, J., et al. (2019). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 273-280. [Link]

  • Science.gov. (n.d.). n-acetyl amino acids: Topics by Science.gov. [Link]

  • Hegdekar, N., et al. (2022). N-acetyl-L-leucine: a promising treatment option for traumatic brain injury. Neural Regeneration Research, 17(10), 2198-2199. [Link]

  • Song, P., et al. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research Square. [Link]

  • Song, P., et al. (2025). N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. Research Square. [Link]

  • Han, Y., et al. (2025). Targeting amino acid in tumor therapy. Journal of Hematology & Oncology, 18(1), 1-21. [Link]

  • Li, Y., et al. (2018). Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors. MedChemComm, 10(2), 273-280. [Link]

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A Comparative Benchmarking Guide to the Protease Inhibitory Potential of AC-Leu-NH2

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: Contextualizing AC-Leu-NH2 in the Landscape of Protease Inhibition

In the field of peptide chemistry and drug discovery, N-acetyl-L-leucinamide (this compound) is primarily recognized as a fundamental building block and a model system. Its structure, featuring an N-terminal acetyl group and a C-terminal amide group, effectively neutralizes the terminal charges of the leucine amino acid, thereby isolating the physicochemical contributions of its isobutyl side chain.[1] This characteristic makes it an invaluable tool for foundational studies in molecular hydration, thermodynamics, and peptide synthesis.

However, the prevalence of leucine residues in the recognition sequences of various proteases raises a critical question: does this basic structural unit possess any intrinsic inhibitory activity? Leucine-containing peptides are well-documented as potent inhibitors of several key enzyme classes, including calpains and proteasomes. This guide provides a comprehensive, objective benchmark of this compound's performance against a known, potent, and broad-spectrum standard: MG-132 (Z-Leu-Leu-Leu-al) . MG-132 is a peptide aldehyde that effectively inhibits both the 26S proteasome and calpains, making it an ideal standard for this comparative analysis.[2][3][4]

By systematically evaluating this compound's activity against these critical proteases, this guide aims to provide researchers with a clear, data-supported understanding of its potential as a very basic protease inhibitor, thereby informing its use in more complex peptide design and drug development endeavors.

Comparative Efficacy: this compound vs. MG-132

The inhibitory potential of a compound is quantified by its half-maximal inhibitory concentration (IC50), with lower values indicating greater potency. This section presents a comparative summary of the known inhibitory profile of MG-132 against the experimentally determined profile of this compound for two major classes of proteases: calpains and the 26S proteasome.

CompoundTarget ProteaseKnown/Expected IC50
MG-132 26S Proteasome (Chymotrypsin-like activity)~100 nM[5][6]
Calpain I~1.2 µM[5]
This compound 26S Proteasome (Chymotrypsin-like activity)To be determined
Calpain ITo be determined

Note: The IC50 values for MG-132 can vary depending on the specific assay conditions.

Experimental Protocols for Benchmarking

To ensure scientific rigor and reproducibility, the following detailed protocols should be employed to assess and compare the inhibitory activities of this compound and MG-132.

Fluorogenic Calpain Activity Assay

This assay quantifies calpain activity by measuring the cleavage of a fluorogenic substrate.

Principle: A synthetic peptide substrate, such as Suc-LLVY-AMC (Suc-Leu-Leu-Val-Tyr-7-amino-4-methylcoumarin), is utilized. In its intact state, the fluorescence of the AMC group is quenched. Upon cleavage by active calpain, AMC is released, leading to a measurable increase in fluorescence.

Materials:

  • Purified human calpain-1 enzyme

  • Fluorogenic calpain substrate (Suc-LLVY-AMC)

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 10 mM DTT, 1 mM EDTA)

  • Activation Buffer (Assay Buffer with 10 mM CaCl2)

  • Test compounds (this compound and MG-132) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and MG-132 in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or vehicle control (DMSO)

    • Purified calpain-1 enzyme. Incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Add the Activation Buffer containing the Suc-LLVY-AMC substrate to each well to initiate the enzymatic reaction.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to the calpain activity.

  • Data Analysis: Calculate the initial velocity of the reaction for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Diagram of the Calpain Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compounds Prepare serial dilutions of This compound and MG-132 add_inhibitor Add inhibitor/vehicle to wells prep_compounds->add_inhibitor prep_enzyme Prepare Calpain-1 solution add_enzyme Add Calpain-1 and incubate prep_enzyme->add_enzyme prep_substrate Prepare Suc-LLVY-AMC in Activation Buffer add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_inhibitor->add_enzyme add_enzyme->add_substrate measure_fluorescence Measure fluorescence kinetics add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Caption: Workflow for the fluorogenic calpain activity assay.

Proteasome 20S Chymotrypsin-Like Activity Assay

This assay measures the chymotrypsin-like activity of the 20S proteasome, a key catalytic activity of this complex.

Principle: Similar to the calpain assay, this method uses a fluorogenic substrate, Suc-LLVY-AMC, which is also a substrate for the chymotrypsin-like activity of the proteasome.[7] Cleavage of the substrate by the proteasome releases the fluorescent AMC molecule.

Materials:

  • Purified human 20S proteasome

  • Fluorogenic substrate (Suc-LLVY-AMC)

  • Assay Buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

  • Test compounds (this compound and MG-132) dissolved in DMSO

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare serial dilutions of this compound and MG-132 in Assay Buffer.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Assay Buffer

    • Test compound or vehicle control (DMSO)

    • Purified 20S proteasome. Incubate for 30 minutes at 37°C.

  • Initiation of Reaction: Add the Suc-LLVY-AMC substrate to each well.

  • Measurement: Monitor the increase in fluorescence over time at 37°C.

  • Data Analysis: Determine the IC50 values as described for the calpain assay.

Diagram of the Proteasome Inhibition Assay Workflow

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_compounds Prepare serial dilutions of This compound and MG-132 add_inhibitor Add inhibitor/vehicle to wells prep_compounds->add_inhibitor prep_proteasome Prepare 20S Proteasome solution add_proteasome Add 20S Proteasome and incubate prep_proteasome->add_proteasome prep_substrate Prepare Suc-LLVY-AMC solution add_substrate Initiate reaction with substrate prep_substrate->add_substrate add_inhibitor->add_proteasome add_proteasome->add_substrate measure_fluorescence Measure fluorescence kinetics add_substrate->measure_fluorescence calculate_ic50 Calculate IC50 values measure_fluorescence->calculate_ic50

Caption: Workflow for the fluorogenic 20S proteasome activity assay.

Expected Outcomes and Interpretation

Based on the known activities of MG-132 and the nature of this compound, the following outcomes are anticipated:

  • MG-132: This compound is expected to show potent inhibition of both calpain and the 20S proteasome, with IC50 values in the low micromolar to nanomolar range, consistent with published data.[5][6]

  • This compound: As a simple, non-aldehyde-containing single amino acid derivative, this compound is hypothesized to exhibit very weak or no significant inhibitory activity against either calpain or the proteasome at standard screening concentrations. Its small size and lack of a reactive "warhead" group, which is common in many potent protease inhibitors, make it unlikely to bind with high affinity to the active sites of these enzymes.

A definitive lack of inhibition by this compound would be a valuable finding in itself, confirming that the inhibitory properties of larger, leucine-containing peptide inhibitors are an emergent property of the larger sequence and specific chemical modifications, rather than an inherent trait of the acetylated leucine amide moiety.

Broader Context and Future Directions

While direct protease inhibition by this compound may be minimal, its biological relevance should not be entirely dismissed. Leucine and its derivatives are known to influence cellular signaling pathways, most notably the mTORC1 pathway, which is a master regulator of cell growth and metabolism.[2][5][8][9][10] The metabolite of leucine, acetyl-coenzyme A, has been shown to positively regulate mTORC1 activity.[2][5][8][9] Therefore, while this compound may not be a direct enzyme inhibitor in the classical sense, its potential effects on cellular metabolism and signaling warrant further investigation through cell-based assays that measure endpoints such as mTORC1 activity (e.g., phosphorylation of S6K1).

Conclusion

This guide provides a framework for the systematic benchmarking of this compound against the well-established protease inhibitor MG-132. The described protocols for calpain and proteasome activity assays offer a robust methodology for determining the direct inhibitory potential of this compound. The anticipated results are expected to confirm that this compound is not a potent direct inhibitor of these proteases, thereby reinforcing its primary role as a model peptide building block. This foundational data is crucial for researchers designing novel peptide-based inhibitors, as it clarifies the minimal structural requirements for achieving significant biological activity.

References

  • Synthesis and calpain inhibitory activity of peptidomimetic compounds with constrained amino acids at the P2 position. PMC - NIH. Available at: [Link]

  • Structure-Based Design and Biological Evaluation of Novel Caspase-2 Inhibitors Based on the Peptide AcVDVAD-CHO and the Caspase-2-Mediated Tau Cleavage Sequence YKPVD314. ACS Pharmacology & Translational Science. Available at: [Link]

  • Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. Apollo - University of Cambridge Repository. Available at: [Link]

  • Development of α-Helical Calpain Probes by Mimicking a Natural Protein-Protein Interaction. MDPI. Available at: [Link]

  • Leucine Signals to mTORC1 via Its Metabolite Acetyl-Coenzyme A. ResearchGate. Available at: [Link]

  • N-Acetyl-L-leucine | C8H15NO3 | CID 70912. PubChem - NIH. Available at: [Link]

  • Genuine selective caspase-2 inhibition with new irreversible small peptidomimetics. PMC. Available at: [Link]

  • Identification and neuroprotective properties of NA‐184, a calpain‐2 inhibitor. PMC - NIH. Available at: [Link]

  • Convergence of signaling pathways in mediating actions of leucine and IGF-1 on mTORC1 in L6 myoblasts. American Physiological Society Journal. Available at: [Link]

  • Leucine signals to mTORC1 via its metabolite acetyl-coenzyme A. Literature citations. Available at: [Link]

  • The chemistry and biological activities of N-acetylcysteine. Minerva Access. Available at: [Link]

  • Ac-tLeu-Asp-H is the minimal and highly effective human caspase-3 inhibitor: biological and in silico studies. PubMed. Available at: [Link]

  • N-acetyl-l-leucine: a promising treatment option for traumatic brain injury. PMC - NIH. Available at: [Link]

  • Novel Class of Proteasome Inhibitors: In Silico and In Vitro Evaluation of Diverse Chloro(trifluoromethyl)aziridines. MDPI. Available at: [Link]

  • Proteasomes: Isolation and Activity Assays. Florida State University College of Medicine. Available at: [Link]

  • N-acetyl-l-leucine lowers pS129-synuclein and improves synaptic function in models of Parkinson's disease. PubMed Central. Available at: [Link]

  • Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. Wiley Online Library. Available at: [Link]

  • ROS inhibitor N-acetyl-l-cysteine antagonizes the activity of proteasome inhibitors. PMC. Available at: [Link]

  • Switching the Inhibitor‐Enzyme Recognition Profile via Chimeric Carbonic Anhydrase XII. White Rose Research Online. Available at: [Link]

  • UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling. UbiQ Bio. Available at: [Link]

  • Caspase Substrates and Inhibitors. PMC - NIH. Available at: [Link]

  • Ac-Glu-Asp-Val-Val-Leu-Cys-Tic-Nle-Ser-Tyr-NH2. PubChem. Available at: [Link]

  • ROS inhibitor N-acetyl-L-cysteine antagonizes the activity of proteasome inhibitors. PubMed. Available at: [Link]

  • On-flow enzymatic inhibitor screening: The emerging success of liquid chromatography-based assays. Frontiers. Available at: [Link]

  • Biological Activities and Potential Oral Applications of N-Acetylcysteine. NIH. Available at: [Link]

  • Experimental and Computational Study on Inhibitory Effect and Adsorption Properties of N-Acetylcysteine Amino Acid in Acid Environment. MDPI. Available at: [Link]

  • N-Acetylcysteine Antagonizes NGF Activation of TrkA through Disulfide Bridge Interaction, an Effect Which May Contribute to Its Analgesic Activity. MDPI. Available at: [Link]

  • N-acetylcysteine modulates hallucinogenic 5-HT2A receptor agonist-mediated responses: Behavioral, molecular, and electrophysiological studies. ResearchGate. Available at: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.